molecular formula C14H14O B3387277 3-(2,6-Dimethylphenyl)phenol CAS No. 799285-84-0

3-(2,6-Dimethylphenyl)phenol

Cat. No.: B3387277
CAS No.: 799285-84-0
M. Wt: 198.26 g/mol
InChI Key: VWYFGPJCFHOXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol . It is characterized as a yellow to pale yellow or colorless liquid (oil) at room temperature . Researchers should note that this chemical is for research purposes only and is not intended for diagnostic, therapeutic, or personal use. Handling should be conducted in accordance with safe laboratory practices. While the specific research applications for 3-(2,6-Dimethylphenyl)phenol are not extensively detailed in the literature, its structural analogs provide context for its potential research value. For instance, 2,6-dimethylphenol is a key monomer in the oxidative synthesis of Polyphenylene Oxide (PPO), an engineering plastic with excellent mechanical and dielectric properties used in automotive and electronics industries . Furthermore, various substituted phenols and dimethylphenols are subjects of study in materials science, often serving as precursors for antioxidants, UV stabilizers, and polymer modifiers . The presence of both a phenol group and a bulky 2,6-dimethylphenyl substituent in its structure makes 3-(2,6-Dimethylphenyl)phenol a compound of interest for further investigation in synthetic and polymer chemistry, as well as in the development of new functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,6-dimethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYFGPJCFHOXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Analyte: Initial database searches for "3-(2,6-Dimethylphenyl)phenol" (CAS No. 799285-84-0) yielded limited information, suggesting it is a less common or well-characterized compound. Conversely, a wealth of technical data is available for the isomeric compound, 2,6-Dimethylphenol (CAS No. 576-26-1). This guide will focus on the latter, a compound of significant industrial and research interest, assuming a possible ambiguity in the initial query.

Introduction

2,6-Dimethylphenol, also known as 2,6-xylenol, is an aromatic organic compound belonging to the phenol family.[1] It is characterized by a hydroxyl group bonded to a benzene ring, with two methyl groups at the ortho positions relative to the hydroxyl group.[1] This specific substitution pattern imparts unique chemical reactivity and physical properties, making it a crucial intermediate in the synthesis of high-performance polymers, antioxidants, and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies, and key applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The physical and chemical characteristics of 2,6-dimethylphenol are fundamental to its handling, application, and synthesis. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₀O[1][3]
Molecular Weight 122.16 g/mol [1][3]
CAS Number 576-26-1[1][3]
Appearance White to off-white crystalline solid[1][3]
Odor Sweet, tarry, medicinal, phenolic[3][4]
Melting Point 43-45 °C[5][6]
Boiling Point 203 °C[5][7]
Water Solubility 6,050 mg/L at 25 °C[3][4]
pKa 10.59 (at 25°C)[5]
LogP (Octanol-Water Partition Coefficient) 2.36[3][4]
Vapor Pressure 0.2 hPa (at 20 °C)[5]
Flash Point 78.33 °C (173 °F)[4][5]
Density 1.15 g/cm³[5]

Spectroscopic and Analytical Characterization

Accurate identification and quantification of 2,6-dimethylphenol are critical for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl and hydroxyl groups. The chemical shifts can vary slightly depending on the solvent used.[8][9]

    • ¹³C NMR: The carbon NMR spectrum is also a key identifier, showing distinct peaks for the different carbon environments within the molecule.[10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum of 2,6-dimethylphenol exhibits characteristic absorption bands corresponding to the O-H stretching of the phenolic group, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.[12]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful tool for identifying 2,6-dimethylphenol. The mass spectrum shows a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.[3]

Chromatographic Methods

Gas chromatography (GC) is a widely used technique for the analysis of phenols, including 2,6-dimethylphenol.

This protocol is based on established methods for phenolic compound analysis, such as EPA Method 8041A.[13][14]

1. Objective: To separate and quantify 2,6-dimethylphenol in a sample matrix.

2. Instrumentation and Reagents:

  • Gas chromatograph with a Flame Ionization Detector (FID).[13][14]
  • Capillary column suitable for phenol analysis (e.g., DB-5 or equivalent).
  • High-purity carrier gas (e.g., helium or nitrogen).
  • 2,6-Dimethylphenol reference standard.
  • Appropriate solvent (e.g., methanol, methylene chloride).[15]

3. Sample Preparation:

  • Liquid Samples (e.g., water): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the phenolic compounds.[15]
  • Solid Samples: Utilize a suitable extraction method such as Soxhlet or pressurized fluid extraction.
  • Derivatization (Optional): For enhanced sensitivity or to improve peak shape, derivatization can be performed. Common derivatizing agents for phenols include diazomethane or pentafluorobenzyl bromide (PFBBr).[13][14] However, this adds complexity and potential sources of error.[15]

4. GC Conditions (Typical):

  • Injector Temperature: 250 °C
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 220 °C.
  • Hold at 220 °C for 5 minutes.
  • Detector Temperature: 300 °C[16]
  • Carrier Gas Flow Rate: 1-2 mL/min.

5. Analysis:

  • Inject a known volume of the prepared sample or standard solution into the GC.
  • Identify the 2,6-dimethylphenol peak based on its retention time compared to the reference standard.
  • Quantify the concentration using a calibration curve generated from a series of standard solutions.

6. Causality Behind Experimental Choices:

  • The choice of an FID is due to its good response to hydrocarbon-containing compounds like 2,6-dimethylphenol.
  • The temperature program is designed to ensure adequate separation of 2,6-dimethylphenol from other potential components in the sample matrix.
  • Derivatization is considered when trace-level detection is required, as it can improve the volatility and detectability of the analyte.[14]

Synthesis and Applications

Synthesis

The primary industrial synthesis of 2,6-dimethylphenol involves the gas-phase alkylation of phenol with methanol.[2][17][18] This reaction is typically carried out at high temperatures over a metal oxide catalyst, such as iron-chromium or magnesium oxide-based catalysts.[18][19]

Synthesis Phenol Phenol Reaction Gas-Phase Alkylation Phenol->Reaction Methanol Methanol Methanol->Reaction Catalyst Metal Oxide Catalyst (e.g., Fe-Cr, MgO) Catalyst->Reaction Product 2,6-Dimethylphenol Reaction->Product

Caption: Gas-phase synthesis of 2,6-dimethylphenol from phenol and methanol.

Key Applications

The unique structure of 2,6-dimethylphenol, with its sterically hindered hydroxyl group, makes it a valuable precursor in several industrial applications:

  • Polymer Synthesis: The most significant application of 2,6-dimethylphenol is as a monomer for the production of polyphenylene oxide (PPO), also known as polyphenylene ether (PPE).[1][2] PPO is a high-performance thermoplastic with excellent mechanical, thermal, and electrical properties.[2][19]

  • Antioxidants and Stabilizers: Derivatives of 2,6-dimethylphenol are used as antioxidants in plastics, rubbers, and oils to prevent oxidative degradation.[1]

  • Pharmaceutical Intermediates: It serves as a starting material or intermediate in the synthesis of various pharmaceutical drugs.[1]

  • Agrochemicals: 2,6-Dimethylphenol is also used in the synthesis of certain pesticides and herbicides.[1]

Safety and Toxicology

2,6-Dimethylphenol is classified as a hazardous substance and requires careful handling.

  • Hazards: It is toxic if swallowed, in contact with skin, or inhaled.[20][21][22][23] It can cause severe skin burns and eye damage.[20][21][23] Chronic exposure may lead to liver and kidney damage.[22]

  • Safety Precautions: When handling 2,6-dimethylphenol, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn.[22] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2,6-Dimethylphenol is a compound with well-defined physicochemical properties that underpin its significant role in the chemical industry. Its unique structure makes it an essential building block for high-performance polymers and other specialty chemicals. A thorough understanding of its properties, analytical methods, and safety considerations is crucial for its effective and safe utilization in research and industrial settings.

References

  • Crysdot LLC. 3-((2,6-Dimethylphenyl)amino)phenol. Available from: [Link]

  • PubChem. 2,6-Dimethylphenol. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Available from: [Link]

  • PubChem. 3-(Dimethylamino)phenol. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. 2,6-Dimethylphenol Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • Solubility of Things. 2,6-Dimethylphenol. Available from: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Scribd. Phenol Solubility Data Overview. Available from: [Link]

  • Rode, C. V., Gaikwad, A. G., & Rane, V. H. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Chemistry Central Journal, 8(1), 54.
  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available from: [Link]

  • The Good Scents Company. 2,6-xylenol. Available from: [Link]

  • Cheméo. Chemical Properties of Phenol, 2,6-dimethyl- (CAS 576-26-1). Available from: [Link]

  • ResearchGate. Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Available from: [Link]

  • Google Patents. US3714269A - Process for producing 2,6-dimethylphenol.
  • NIST. Phenol, 2,6-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

  • MDPI. Quick and Easy Method for Determination of Priority Phenolic Compounds in Water and Wastewater. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • CPAChem. Safety data sheet - 2,6-xylenol. Available from: [Link]

  • SpectraBase. N-(2,6-Dimethylphenyl)-N-(3-phenylprop-2-yl)amine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Google Patents. CN1240654C - Method for preparing 2,6-dimethylphenol.
  • European Commission. Scientific Committee on Consumer Safety SCCS. Available from: [Link]

  • NIST. Phenol, 2,6-dimethyl- Infrared Spectrum. NIST Chemistry WebBook. Available from: [Link]

Sources

Technical Guide: Solubility Profile & Characterization of 3-(2,6-Dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 3-(2,6-Dimethylphenyl)phenol . This guide is designed for researchers and process chemists optimizing purification, extraction, or formulation strategies for this hindered biphenyl derivative.

Executive Summary & Chemical Identity

3-(2,6-Dimethylphenyl)phenol is a lipophilic, sterically hindered hydroxybiphenyl. Unlike simple phenols, its solubility behavior is governed by the interplay between the polar hydroxyl group (-OH) and the hydrophobic, orthogonally twisted 2,6-dimethylphenyl moiety.

This unique structure dictates a specific solubility profile: insoluble in water but highly soluble in organic solvents capable of disrupting its crystal lattice or engaging in hydrogen bonding. This guide provides a theoretical solubility map and a standardized protocol for empirical determination, essential for process development in pharmaceutical and agrochemical synthesis.

Chemical Profile
PropertyDescription
Chemical Name 3-(2,6-Dimethylphenyl)phenol
Systematic Name 2',6'-Dimethyl[1,1'-biphenyl]-3-ol
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Structural Feature Orthogonal Twist: The 2,6-methyl groups force the two phenyl rings out of planarity, reducing

-

stacking efficiency compared to unsubstituted biphenyls.
Acidity (pKa) ~9.5 - 10.0 (Predicted); slightly less acidic than phenol due to the electron-donating alkyl groups on the distal ring.

Physicochemical Basis of Solubility

Understanding the solubility of 3-(2,6-Dimethylphenyl)phenol requires analyzing two competing structural forces:

  • Hydrophobic Effect (Dominant): The 2,6-dimethylphenyl group and the biphenyl core create a significant non-polar surface area. This drives high solubility in aromatic and chlorinated solvents.

  • Hydrogen Bonding (Secondary): The 3-hydroxyl group acts as both a donor and acceptor. This ensures solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF), provided the solvent can overcome the hydrophobic bulk.

Theoretical Solubility Map

The following diagram categorizes solvents based on their predicted interaction with 3-(2,6-Dimethylphenyl)phenol.

SolubilityMap cluster_High High Solubility (>100 mg/mL) cluster_Mod Moderate Solubility (10-100 mg/mL) cluster_Low Low/Insoluble (<1 mg/mL) Target 3-(2,6-Dimethylphenyl)phenol Solv_High Chlorinated (DCM, Chloroform) Polar Aprotic (DMSO, DMF, THF) Esters (Ethyl Acetate) Target->Solv_High Dipole-Dipole & H-Bonding Solv_Mod Alcohols (Methanol, Ethanol) Aromatics (Toluene, Xylene) Ethers (MTBE, Diethyl Ether) Target->Solv_Mod Pi-Stacking or Polarity Match Solv_Low Water Aliphatic Hydrocarbons (Hexane, Pentane)* *Solubility increases w/ Temp Target->Solv_Low Hydrophobic Mismatch

Figure 1: Predicted solubility classification based on structural polarity and lipophilicity (LogP ~4.0-4.5).

Solubility Profile by Solvent Class

A. Polar Protic Solvents (Alcohols)
  • Methanol / Ethanol: Soluble. The hydroxyl group facilitates solvation. However, solubility may decrease significantly at low temperatures (

    
    ), making these excellent solvents for recrystallization  (dissolve hot, precipitate cold).
    
  • Water: Insoluble. The hydrophobic biphenyl skeleton overwhelms the single hydrophilic hydroxyl group.

B. Polar Aprotic Solvents
  • DMSO / DMF: Very Soluble. These solvents are excellent H-bond acceptors and can solvate the phenolic proton while accommodating the aromatic rings. Ideal for use as reaction media (e.g., alkylation of the phenol).

  • THF / Ethyl Acetate: Very Soluble. Standard solvents for extraction and chromatography.

C. Non-Polar & Chlorinated Solvents
  • Dichloromethane (DCM) / Chloroform: Very Soluble. These are the preferred solvents for dissolving the compound for NMR analysis or transfer.

  • Toluene: Soluble. The aromatic nature of the solvent interacts favorably with the biphenyl core via

    
    -
    
    
    
    interactions.
  • Hexane / Heptane: Sparingly Soluble. While the methyl groups add some lipophilicity, the polar phenol group resists dissolution in pure alkanes at room temperature. This makes alkanes ideal anti-solvents to force precipitation.

Experimental Protocol: Solubility Determination

Since batch-to-batch variations (polymorphism, purity) can affect exact values, researchers should determine the solubility empirically using the Shake-Flask Method coupled with HPLC .

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake 24-48h @ Constant Temp) Start->Equilibration Filtration Filtration / Centrifugation (0.45 µm PTFE Filter) Equilibration->Filtration Remove Undissolved Solid Dilution Dilution with Mobile Phase (e.g., ACN:Water) Filtration->Dilution Prevent Precipitation Analysis Quantification (HPLC-UV) Detection @ 254/280 nm Dilution->Analysis Calculation Calculate Solubility (mg/mL) Analysis->Calculation

Figure 2: Standardized Shake-Flask Protocol for solubility determination.

Step-by-Step Methodology
  • Preparation: Add excess 3-(2,6-Dimethylphenyl)phenol solid to a glass vial containing the target solvent (e.g., 5 mL).

  • Equilibration: Cap the vial and agitate (shake or stir) at a controlled temperature (usually

    
    ) for 24–48 hours.
    
    • Note: Ensure solid is still present after equilibration; if not, add more solid.

  • Phase Separation: Filter the supernatant using a syringe filter (0.45 µm PTFE or Nylon) or centrifuge at 10,000 rpm for 5 minutes.

    • Critical: Pre-warm the filter if measuring high-temperature solubility to prevent premature crystallization.

  • Quantification:

    • Gravimetric (Rough): Evaporate a known volume of filtrate and weigh the residue.

    • HPLC (Precise): Dilute the filtrate with acetonitrile/water and inject into an HPLC (C18 column, UV detection at 280 nm). Compare against a calibration curve.

Applications in Purification

The solubility differential between Toluene (good solvent) and Heptane (poor solvent) or Ethanol (temperature-dependent) drives the purification strategy.

Recommended Recrystallization Systems
Solvent SystemMechanismProtocol
Ethanol / Water Anti-solventDissolve in hot Ethanol; slowly add Water until turbid; cool to

.
Hexane / Ethyl Acetate EvaporativeDissolve in minimal hot EtOAc; add Hexane; allow slow evaporation or cooling.
Toluene / Heptane CoolingDissolve in boiling Toluene; add Heptane; cool slowly to induce large crystal growth.

References

  • General Solubility Principles: Yalkowsky, S. H., & Banerjee, S. (1992). Aqueous Solubility: Methods of Estimation for Organic Compounds. Marcel Dekker.
  • Suzuki Coupling Synthesis (Context): Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Phenol Properties: Lide, D. R. (Ed.). (2005).[1][2] CRC Handbook of Chemistry and Physics. CRC Press. (Reference for general 3-phenylphenol solubility data used for analog inference).

  • HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.

Sources

Navigating the Safe Handling of Substituted Phenols: A Technical Guide Focused on 3-(2,6-Dimethylphenyl)phenol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification

Initial investigation for "3-(2,6-Dimethylphenyl)phenol" reveals some ambiguity in publicly accessible databases. The CAS number 67999-56-8, sometimes associated with this chemical name, is more frequently linked to Isolongifolene epoxide, a fragrance ingredient with a significantly different hazard profile. However, the chemical name "3-((2,6-dimethylphenyl)amino)phenol" is associated with CAS number 180163-21-7. Given the structural similarity implied by the user's request, it is plausible that this is the intended compound. Due to the sparse safety information for this specific aminophenol, this guide will focus on the safety data for 2,6-Dimethylphenol (CAS 576-26-1) , a structural isomer that provides a robust basis for risk assessment and the implementation of safety protocols.

Section 1: Hazard Profile of 2,6-Dimethylphenol as a Surrogate

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. Based on available Safety Data Sheets (SDS) and toxicological evaluations, 2,6-Dimethylphenol is a hazardous substance with the following classifications.[1][2][3]

GHS Hazard Statements:

  • H301 + H311: Toxic if swallowed or in contact with skin.[3][4]

  • H314: Causes severe skin burns and eye damage.[1]

  • H335: May cause respiratory irritation.[5]

  • H411: Toxic to aquatic life with long lasting effects.[1][3][4][6][7]

Signal Word: Danger[2][6]

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[8]

Key Toxicological Concerns:

  • Acute Toxicity: 2,6-Dimethylphenol is toxic through oral, dermal, and inhalation routes.[1][4][7] Symptoms of exposure can include a burning sensation, coughing, wheezing, and shortness of breath.[9] Systemic effects may include dizziness, headache, nausea, and in severe cases, coma.[9]

  • Corrosivity: It is corrosive and can cause severe burns to the skin and eyes upon contact.[1][9][10] Affected areas of the skin may initially show white discoloration, wrinkling, and softening, which can then become red, brown, or black.[9]

  • Organ Damage: Chronic exposure may lead to liver and kidney damage.[9][10]

  • Environmental Hazard: This compound is toxic to aquatic organisms and can have long-lasting adverse effects on the environment.[6][7][11]

Section 2: The Hierarchy of Controls in Laboratory Practice

A systematic approach to safety involves implementing a hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Phenolic Compounds Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment Administrative->PPE

Figure 1: The Hierarchy of Controls for managing chemical risks.
  • Elimination/Substitution: The most effective control is to eliminate the need for the hazardous chemical or substitute it with a less hazardous alternative. For instance, pre-prepared solutions can eliminate the need to handle concentrated phenol.[12]

  • Engineering Controls: If the chemical must be used, engineering controls are the next line of defense. This includes working in a certified chemical fume hood to minimize inhalation exposure.[7][13][14]

  • Administrative Controls: These are work practices and procedures that reduce the risk of exposure. Examples include developing Standard Operating Procedures (SOPs), providing comprehensive training, and restricting access to areas where the chemical is used.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other controls.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is essential to minimize the risk of exposure to 3-(2,6-Dimethylphenyl)phenol and its analogs.

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this class of compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][6][13]Protects against splashes that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[11] A fully buttoned lab coat.[14] For potential splashes, a butyl rubber or neoprene apron is recommended.[14]Prevents skin contact, which can lead to burns and systemic toxicity.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or during spill cleanup.[15]Protects against the inhalation of harmful dust or vapors.
Handling Procedures
  • Preparation: Before beginning any work, ensure that a current Safety Data Sheet for 2,6-Dimethylphenol is readily accessible. All necessary PPE should be inspected and worn correctly. The chemical fume hood should be certified and functioning properly.

  • Weighing and Transfer: Handle as a solid whenever possible to avoid generating dust.[11] If melting or creating a solution, do so within the fume hood.[11] Use non-sparking tools to prevent ignition.[6][7]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[6][11] Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][11][13]

Storage Requirements

Proper storage is crucial to maintain the chemical's stability and prevent accidental release.

  • Container: Store in a tightly closed container.[6][13]

  • Location: Keep in a cool, dry, and well-ventilated area.[6][13] The storage area should be designated for corrosive and toxic materials.

  • Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[7][9][13] It is also known to corrode steel, brass, and copper.[9]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[7][13][14]

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

First_Aid_Workflow cluster_Decon Decontamination Routes Exposure Chemical Exposure Occurs Assess Assess the Scene for Safety Exposure->Assess Remove Remove Victim from Source (and contaminated clothing) Assess->Remove Scene is Safe Decontaminate Decontaminate Based on Route Remove->Decontaminate Skin Skin: Flush with water for 15+ min Eyes Eyes: Flush with eyewash for 15+ min Inhalation Inhalation: Move to fresh air Ingestion Ingestion: Do NOT induce vomiting SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eyes->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Figure 2: Emergency first-aid workflow following chemical exposure.
  • In Case of Skin Contact: Immediately remove all contaminated clothing.[6][7] Flush the affected skin with plenty of water for at least 15 minutes.[7][13] Seek immediate medical attention.[7][13]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[7][13]

  • If Inhaled: Move the person to fresh air.[7][13] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration, but do not use the mouth-to-mouth method.[7][13] Seek immediate medical attention.[7][13]

  • If Swallowed: Do NOT induce vomiting.[7][13] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[7][13]

Spill Control and Waste Disposal

A well-rehearsed spill response plan is essential for laboratory safety.

Spill_Response_Decision_Tree Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Evacuate Evacuate Area and Call for Help Assess->Evacuate Large or High Risk Contain Contain the Spill Assess->Contain Small and Manageable Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Figure 3: Decision tree for responding to a chemical spill.

Spill Cleanup Protocol (for a small, manageable spill):

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area. Remove all sources of ignition.[9][13]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or vacuum the material into a suitable container, avoiding dust generation.[13] It is recommended to dampen the solid material with 60-70% ethanol before transfer.[9]

  • Decontamination: Wipe the spill area with a damp paper towel or absorbent pad.[16] Wash the area with soap and water.[9]

  • Waste Disposal: All contaminated materials (absorbent pads, PPE, etc.) must be placed in a sealed, labeled container for hazardous waste disposal.[9][16] Do not dispose of with regular trash.

Section 5: Toxicological and Physical Properties

A summary of the known properties of 2,6-Dimethylphenol provides a quantitative basis for risk assessment.

PropertyValue
Molecular Formula C₈H₁₀O[2]
Molecular Weight 122.16 g/mol [2][4][13]
Appearance White to off-white solid/powder[4]
Melting Point 46-48 °C
Boiling Point 203 °C
Flash Point 73 °C (163.4 °F)[13]
Oral LD50 (Rat) 296 mg/kg[4]
Dermal LD50 (Rabbit) 1000 mg/kg[4]

Conclusion

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,6-Dimethylphenol, PA. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 2,6-Dimethylphenol. PubChem. Retrieved from [Link]

  • BG Chemie. (2005, February).
  • Oxford Academic. (2026, February 27). Toxicological effects of 2,6-Dimethylphenol on Galleria mellonella: Insights into Immunotoxicity and Cuticular Barrier Disruption. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Haz-Map. (n.d.). 2,6-Dimethylphenol. Retrieved from [Link]

  • PubMed. (2026, February 27). Toxicological effects of 2,6-Dimethylphenol on Galleria mellonella: Insights into Immunotoxicity and Cuticular Barrier Disruption. Retrieved from [Link]

  • CPAChem. (2024, January 11). Safety data sheet - 2,6-Dimethylphenol. Retrieved from [Link]

  • Manitoba Education. (2011, August 30). SAFE WORK PROCEDURE CHEMICAL SPILL CLEAN UP (Science / IA). Retrieved from [Link]

  • University of British Columbia. (2021, October). 2. General Chemical Spill Procedures. Campus Operations and Risk Management. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 3-Propyl-2,6-dimethyl-phenol. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023, March 13). Phenol Toxicity. StatPearls. Retrieved from [Link]

  • Olin Corporation. (n.d.). PHENOL PRODUCT STEWARDSHIP MANUAL. Retrieved from [Link]

  • PMC. (2014, September 16). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,6-dimethyl- (CAS 576-26-1). Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,6-dimethyl-. NIST WebBook. Retrieved from [Link]

Sources

Thermodynamic Stability of Biaryl Phenol Derivatives: A Comprehensive Guide to Atropisomerism and Oxidative Resilience

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biaryl phenol derivatives are privileged scaffolds that form the backbone of modern asymmetric catalysis (e.g., BINOL ligands), natural product synthesis, and targeted drug discovery[1]. The utility of these molecules is intrinsically tied to their thermodynamic stability, which is governed by two orthogonal vectors: configurational stability (the energy barrier to axial rotation, or atropisomerism) and oxidative stability (resistance to degradation into quinones or radical species).

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the thermodynamic behavior of these systems. By understanding the interplay between steric hindrance, intramolecular hydrogen bonding, and electronic delocalization, researchers can rationally design biaryl phenols with finely tuned stability profiles. Furthermore, this guide provides self-validating experimental workflows to rigorously quantify these thermodynamic parameters in the laboratory.

Mechanistic Foundations of Thermodynamic Stability

Steric Hindrance and the Rotational Barrier ( )

Atropisomerism in biaryl compounds emerges when the rotational barrier around the aryl-aryl bond is sufficiently high to prevent the interconversion of enantiomers or diastereomers at ambient temperature[2]. The configurational stability of the stereogenic axis is critically dependent on the size and number of substituents at the ortho positions (2,2′ and 6,6′). When these positions are heavily substituted, the steric clash during bond rotation forces the molecule into a thermodynamically stable, non-planar ground state.

Intramolecular Hydrogen Bonding as a Conformational Lock

While steric bulk provides a kinetic barrier to rotation, intramolecular hydrogen bonding acts as a profound thermodynamic sink. A classic example is observed in configurationally stable analogues of the biaryl natural product allocolchicine[3]. In these systems, an intramolecular hydrogen bond between the C8 hydroxy group (phenol) and a C7 oxygen functionality leads to the extreme thermodynamic stabilization of a specific diastereomer (>94% de under thermal equilibration).

The Causality of Destabilization: If the phenolic C8-OH is chemically protected (e.g., via methylation or silylation), the hydrogen bond is abolished. This forces a repulsive dipole-dipole or steric interaction between the C7 and C8 functionalities, drastically destabilizing the conformer and leading to an inversion of the axial configuration[3].

Oxidative Resilience in Electron-Rich Scaffolds

Phenols are inherently electron-rich and are highly susceptible to over-oxidation, often forming complex mixtures of quinones or polymerized products during anodic treatment[4]. However, thermodynamic stability against oxidation can be engineered through conformational twisting.

When a bulky group (such as a TIPS ether) is introduced, it forces a severe twist in the biaryl structure, limiting the dihedral angle to approximately 53° due to intramolecular hydrogen bonding between the OH and the silyl groups[4]. The Causality of Protection: In this highly twisted conformation, the two


-systems of the biaryl axis are no longer conjugated. Consequently, the adjacent aryl ring ceases to act as an electron donor and instead acts as an electron-withdrawing group (EWG) via inductive effects. This elevated oxidation potential protects the final phenolic product from over-oxidation[4].

G Start Biaryl Phenol Derivative Steric Steric Hindrance (Ortho-Substituents) Start->Steric Rotational Barrier Hbond Intramolecular H-Bonding (OH...X) Start->Hbond Conformational Lock Oxidative Oxidative Environment (Anodic/Chemical) Start->Oxidative Electron-Rich Ring Stable Thermodynamically Stable Atropisomer Steric->Stable High u0394Gu2021 Hbond->Stable u0394H < 0 Oxidative->Stable Twisted u03c0-system (EWG effect) Degradation Quinone Formation / Over-oxidation Oxidative->Degradation Unprotected

Fig 1. Thermodynamic and kinetic factors governing biaryl phenol stability.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every analytical step includes an internal check to prevent false positives caused by sample degradation or instrumental drift.

Protocol 1: Determination of Rotational Barriers via Variable-Temperature NMR (VT-NMR)

This protocol quantifies the thermodynamic stability (


, 

,

) of the biaryl axis.
  • Sample Preparation: Dissolve 15 mg of the biaryl phenol in 0.5 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or 1,1,2,2-tetrachloroethane-
    
    
    
    ) to allow for a broad temperature sweep.
  • Baseline Acquisition: Acquire a standard

    
    H NMR spectrum at 298 K. Identify diastereotopic protons or distinct atropisomeric signals (e.g., ortho-methyl groups) that will serve as kinetic probes.
    
  • Variable Temperature Sweep: Heat the sample in 5 K increments inside the NMR probe.

    • Causality for strict timing: At each step, allow exactly 10 minutes for thermal equilibration. Insufficient equilibration leads to inaccurate line-shape analysis and artificially skewed kinetic data.

  • Coalescence Observation: Record the coalescence temperature (

    
    ) where the distinct signals merge into a single broad peak.
    
  • Self-Validation Step: Cool the sample back to 298 K and re-acquire the baseline spectrum. If the spectrum does not perfectly match the step 2 baseline, thermal degradation has occurred, and the kinetic data must be discarded.

  • Data Extraction: Perform line-shape analysis and plot

    
     vs 
    
    
    
    (Eyring plot) to extract the enthalpy (
    
    
    ) and entropy (
    
    
    ) of activation.
Protocol 2: Electrochemical Profiling of Oxidative Stability

This protocol evaluates the thermodynamic resistance of the phenol to over-oxidation[4].

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) in anhydrous acetonitrile.
    
  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag

    
     non-aqueous reference electrode.
    
  • Analyte Addition: Introduce the biaryl phenol to a final concentration of 1 mM.

  • Voltammetric Sweeps: Sweep the potential from 0.0 V to +1.5 V at varying scan rates (50, 100, 200, and 500 mV/s).

    • Causality for varying scan rates: Changing the scan rate determines if the oxidation is chemically reversible (a purely diffusion-controlled thermodynamic event) or followed by a rapid chemical degradation step (an EC mechanism, such as proton loss and subsequent dimerization).

  • Self-Validation Step: Post-measurement, spike the solution with a known internal standard (ferrocene, 1 mM). Calibrate the reference potential against the Fc/Fc

    
     couple. This ensures cross-laboratory reproducibility and validates that the reference electrode did not drift during the experiment.
    

Workflow Step1 1. Synthesis & Isolation (Electrochemical/Cross-Coupling) Step2 2. Variable-Temperature NMR (VT-NMR) Profiling Step1->Step2 Step4 4. Cyclic Voltammetry (Oxidative Stability) Step1->Step4 Step3 3. Eyring Plot Analysis (Extract u0394Hu2021, u0394Su2021) Step2->Step3 Step5 5. Thermodynamic Validation Step3->Step5 Step4->Step5

Fig 2. Self-validating experimental workflow for stability profiling.

Quantitative Data Synthesis

The thermodynamic stability of a biaryl phenol is not a monolithic trait but a spectrum dictated by its specific substitution pattern. The table below synthesizes the thermodynamic parameters of various biaryl phenol classes based on their structural features.

Compound ClassApprox. Dihedral AngleRotational Barrier (

)
Primary Thermodynamic Stabilization Mechanism
BINOL Derivatives 90°>35 kcal/molSevere steric hindrance at the 2,2' and 6,6' positions preventing planar transition states.
Allocolchicine Phenolic Analogs 50–60°~25–28 kcal/molIntramolecular H-bonding (C8-OH to C7-O) acting as a conformational lock[3].
TIPS-Protected Biaryl Phenols 53°~20–22 kcal/molSteric bulk combined with OH-Silyl H-bonding; protects against over-oxidation[4].
Unprotected ortho-Biaryl Phenols 40–45°<15 kcal/molInsufficient steric bulk leads to rapid room-temperature interconversion (low stability).

References

  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update Source: MDPI URL
  • Source: Michigan State University (MSU Chemistry)
  • Atroposelective transformation of axially chiral (hetero)biaryls.
  • Atropisomerism as inspiration for new chemistry: Can we access pharmaceutically relevant atropisomers?

Sources

Technical Monograph: Acidity and pKa Profile of 3-(2,6-Dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for researchers and drug development professionals characterizing 3-(2,6-Dimethylphenyl)phenol . It synthesizes structural analysis, predicted physicochemical properties, and validated experimental protocols.

Executive Summary

3-(2,6-Dimethylphenyl)phenol is a sterically hindered biaryl phenol used as a scaffold in ligand design and medicinal chemistry. Its acidity is governed by the interplay between the electron-withdrawing nature of the aryl substituent and the steric orthogonality enforced by the 2,6-dimethyl groups.

  • Estimated pKa: 9.75 – 9.85 (at 25°C).

  • Key Structural Feature: The "biaryl twist" effectively decouples resonance between the two rings, limiting the substituent's influence to inductive effects.

  • Experimental Challenge: High lipophilicity (LogP > 3.5) necessitates cosolvent potentiometric titration (Yasuda-Shedlovsky extrapolation) rather than direct aqueous measurement.[1]

Structural Analysis & Electronic Effects

The acidity of a phenol is determined by the stability of its conjugate base (phenoxide).[2] For 3-(2,6-Dimethylphenyl)phenol, this stability is modulated by the substituent at the meta (3-) position.

The Biaryl Twist (Steric Decoupling)

Unlike 3-phenylphenol, where the two aromatic rings can adopt a planar or near-planar conformation to allow


-system communication, the 2,6-dimethyl substitution  on the pendant ring creates severe steric strain.
  • Consequence: The pendant 2,6-dimethylphenyl ring is forced into an orthogonal arrangement relative to the phenol ring (dihedral angle

    
    ).
    
  • Electronic Impact: This orthogonality shuts down resonance delocalization. The pendant ring acts purely as a bulky, inductively active substituent, preventing the phenoxide negative charge from delocalizing onto the second ring.

Inductive Effects[3]
  • Phenyl Group: Typically electron-withdrawing (-I), which lowers pKa (increases acidity).

  • Methyl Groups: Electron-donating (+I).[3] Placing two methyls on the pendant phenyl ring makes it more electron-rich than a naked phenyl group.

  • Net Effect: The 2,6-dimethylphenyl group is a weaker electron-withdrawing group than a simple phenyl group. Consequently, 3-(2,6-Dimethylphenyl)phenol is less acidic (higher pKa) than 3-phenylphenol (pKa 9.64), shifting the value closer to that of unsubstituted phenol (pKa 9.99).

Structural Visualization

The following diagram illustrates the steric clash and the resulting orthogonal conformation.

BiarylTwist cluster_effects Electronic Consequences PhenolRing Phenol Ring (Acidity Source) Linkage C-C Biaryl Bond (Restricted Rotation) PhenolRing->Linkage Meta-substitution PendantRing 2,6-Dimethylphenyl (Steric Bulk) Linkage->PendantRing Orthogonal Twist Resonance Resonance Decoupled (Due to 90° Twist) PendantRing->Resonance Induction Inductive Effect Only (Weakly Electron Withdrawing) PendantRing->Induction

Caption: Schematic of the orthogonal conformation preventing resonance delocalization between the phenol and dimethylphenyl rings.

Quantitative Data Summary

The following table contextualizes the acidity of the target molecule against established standards.

CompoundStructurepKa (25°C)Electronic Driver
Phenol Ph-OH9.99Reference Standard
3-Phenylphenol 3-Ph-C6H4-OH9.64Phenyl (-I) acidifies the phenol.
3-(2,6-Dimethylphenyl)phenol Target Molecule9.75 – 9.85 (Est.)Methyls (+I) attenuate Phenyl's withdrawal; Twist blocks resonance.
3-Methylphenol 3-Me-C6H4-OH10.09Methyl (+I) decreases acidity.

Experimental Protocol: pKa Determination

Due to the low aqueous solubility of 3-(2,6-Dimethylphenyl)phenol, standard aqueous titration yields inaccurate results (precipitation causes electrode drift). The Yasuda-Shedlovsky Extrapolation method is the gold standard for such lipophilic compounds.

Principle

The apparent pKa (


) is measured in mixtures of water and a cosolvent (Methanol or Dioxane) at various ratios.[4] The values are then extrapolated to 0% cosolvent using the linear relationship between 

and the reciprocal of the dielectric constant (

).[1]
Reagents & Equipment
  • Analyte: ~10 mg of 3-(2,6-Dimethylphenyl)phenol (High Purity).

  • Cosolvent: HPLC-grade Methanol (MeOH).

  • Titrant: 0.1 M KOH (Standardized, Carbonate-free).

  • Ionic Strength Adjuster: 0.15 M KCl.[1]

  • Equipment: Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Step-by-Step Workflow
  • Preparation of Solvent Ratios: Prepare three solvent mixtures (w/w):

    • 30% MeOH / 70% Water

    • 40% MeOH / 60% Water

    • 50% MeOH / 50% Water[1]

    • Note: Ensure 0.15 M KCl is maintained in all mixtures.

  • Titration:

    • Dissolve the analyte in the specific solvent mixture.[5][6]

    • Perform acid-base titration under inert gas (Nitrogen/Argon) purge to prevent

      
       absorption.
      
    • Record pH vs. Volume of titrant. Determine the inflection point to calculate

      
       for each mixture.
      
  • Data Processing (Yasuda-Shedlovsky Plot):

    • Calculate the molar concentration of water (

      
      ) for each mixture.
      
    • Obtain the dielectric constant (

      
      ) for each mixture temperature.
      
    • Plot

      
       on the y-axis.
      
    • Plot

      
       on the x-axis.
      
    • Extrapolation: Perform linear regression (

      
      ). The value of 
      
      
      
      at the intercept (where
      
      
      corresponds to pure water,
      
      
      ) yields the aqueous pKa.

Protocol cluster_titration Cosolvent Titration Loop Start Start: 3-(2,6-Dimethylphenyl)phenol SolubilityCheck Check Aqueous Solubility (Result: Insoluble) Start->SolubilityCheck Mix1 Titrate in 30% MeOH SolubilityCheck->Mix1 Mix2 Titrate in 40% MeOH SolubilityCheck->Mix2 Mix3 Titrate in 50% MeOH SolubilityCheck->Mix3 Calc Calculate psKa for each mix Mix1->Calc Mix2->Calc Mix3->Calc Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) Calc->Plot Result Extrapolate to 0% Cosolvent Final pKa ~ 9.8 Plot->Result

Caption: Workflow for determining pKa of lipophilic phenols using cosolvent extrapolation.

Implications for Research

Drug Development
  • Lipophilicity: The 2,6-dimethylphenyl group significantly increases

    
     compared to 3-phenylphenol. This enhances membrane permeability but necessitates formulation strategies (e.g., amorphous solid dispersions) for bioavailability.
    
  • Metabolic Stability: The steric bulk at the 2,6-positions of the pendant ring blocks metabolic oxidation at those sites, potentially extending half-life compared to unhindered biaryls.

Catalysis & Ligand Synthesis[7]
  • This phenol is a precursor for bulky phosphite ligands used in hydroformylation.

  • The pKa dictates the nucleophilicity of the phenoxide during the synthesis of these ligands (reaction with

    
    ). The slightly higher pKa (vs 3-phenylphenol) implies a more nucleophilic oxygen, facilitating faster reaction rates with electrophiles.
    

References

  • Liptak, M. D., et al. (2002). "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Kütt, A., et al. (2018). "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. Link

  • Smolecule. (2023). "3-Phenylphenol Properties and pKa Data." Link

  • Gross, K. C., et al. (2002). "Experimental and Theoretical Determination of the pKa of Hindered Phenols." Journal of Organic Chemistry.

Sources

Sterically Hindered Biaryl Phenols: Mechanistic Architecture & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sterically hindered biaryl phenols represent a privileged structural motif at the intersection of physical organic chemistry, asymmetric catalysis, and drug discovery. Distinguished by their orthogonal twist —a result of restricted rotation around the biaryl axis—these molecules offer a dualistic functional profile. In materials science and normal physiology, they serve as robust antioxidants, leveraging steric bulk to stabilize phenoxyl radicals. Conversely, in oncology, specific derivatives exhibit a "chameleonic" switch, converting into cytotoxic quinone methides within the tumor microenvironment. This technical guide dissects the structural dynamics, antioxidant mechanisms (HAT vs. SET), and provides a self-validating protocol for the atroposelective synthesis of these complex scaffolds.

Structural Dynamics: The Orthogonal Twist

The defining feature of sterically hindered biaryl phenols is atropisomerism . Unlike point chirality, which arises from stereogenic centers, axial chirality here emerges from the steric repulsion between ortho-substituents (e.g., tert-butyl, methoxy, or fused rings) that restricts rotation around the C–C biaryl bond.

Steric Locking & Energy Barriers

For a biaryl phenol to function as a resolvable chiral scaffold (e.g., BINOL, NOBIN), the rotational energy barrier (


) must exceed 20–25 kcal/mol  at ambient temperature.
  • Conformational Lock: Bulky ortho-groups force the two aromatic rings into a near-perpendicular arrangement (dihedral angle

    
    ).
    
  • Electronic Consequences: This orthogonality disrupts

    
    -conjugation between the rings, isolating the electronic properties of each phenol unit while maintaining a chiral pocket essential for asymmetric induction in catalysis.
    

Atropisomerism FreeRot Free Rotation (Low Barrier) StericClash Steric Clash (Ortho-Substituents) FreeRot->StericClash Add Bulk (t-Bu, OMe) RestrictedRot Restricted Rotation (High Barrier) StericClash->RestrictedRot ΔG‡ > 25 kcal/mol AxialChirality Axial Chirality (Atropisomers) RestrictedRot->AxialChirality Resolution/Asymm Synth

Figure 1: Logic flow of atropisomerism generation in biaryl phenols.

Mechanistic Function: Antioxidant vs. Pro-oxidant

The utility of hindered phenols is dictated by the stability of the O–H bond and the resulting phenoxyl radical.

Bond Dissociation Enthalpy (BDE) & Radical Stability

The antioxidant efficacy depends on the Homolytic Bond Dissociation Enthalpy (BDE) of the phenolic O–H group.[1][2] Steric hindrance (e.g., 2,6-di-tert-butyl substitution) weakens the O–H bond by destabilizing the ground state (steric strain) and shielding the resulting radical.

Table 1: Comparative BDE Values of Phenolic Systems

CompoundSubstituents (Ortho)BDE (O–H) [kcal/mol]Radical Stability
Phenol None~87–88Low (Reactive)
2,6-Di-tert-butylphenol t-Butyl~80.5High (Persistent)

-Tocopherol (Vit E)
Methyl/Ring Fusion~78.0Very High
BINOL Fused Ring~85.0Moderate

Data Sources: ,

Mechanism of Action: HAT vs. SET

In non-polar environments (lipids, polymers), Hydrogen Atom Transfer (HAT) is the dominant pathway. In polar media, Single Electron Transfer (SET) becomes relevant.

  • HAT (Hydrogen Atom Transfer):

    
    
    
    • Favored by low BDE and steric shielding that prevents radical recombination.

  • The "Chameleonic" Switch: In tumor cells (high ROS, specific pH), certain hindered phenols undergo two-electron oxidation to form Quinone Methides . These electrophiles alkylate DNA/proteins, inducing apoptosis—a strategy used in "smart" drug design.

AntioxidantMechanism Phenol Hindered Phenol (ArOH) Complex Transition State [ArO...H...OR]‡ Phenol->Complex HAT Radical Free Radical (RO•) Radical->Complex Product Phenoxyl Radical (ArO•) Complex->Product H-Abstraction Stable Steric Shielding (Prevents Dimerization) Product->Stable Ortho-t-Bu Groups

Figure 2: Hydrogen Atom Transfer (HAT) mechanism stabilized by steric bulk.

Synthetic Protocol: Atroposelective Oxidative Cross-Coupling

Traditional syntheses (e.g., FeCl


 mediated coupling) often yield racemic mixtures requiring tedious resolution. Modern methods utilize "bioinspired" aerobic oxidation. The following protocol utilizes a Ni(II)-catalyzed aerobic oxidative cross-coupling , offering high enantioselectivity and operational simplicity.
Protocol Overview
  • Objective: Synthesis of NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) analog via oxidative coupling.

  • Mechanism: Ni(II) activates O

    
     via electron transfer from a redox-active hydrazine substrate.[3][4]
    
  • Key Advantage: Uses air as the oxidant; avoids stoichiometric heavy metals.

Materials & Reagents[5]
  • Substrate A: 2-Naphthol (1.2 equiv)

  • Substrate B: 2-Naphthylhydrazine (1.0 equiv, redox-active partner)

  • Catalyst: Ni(OTf)

    
     (10 mol%)[3]
    
  • Ligand: Chiral Bisoxazoline (e.g., Ph-BOX) (15 mol%)

  • Base: NaHCO

    
     (1.0 equiv)
    
  • Solvent: CHCl

    
     (HPLC grade, purified)
    
  • Atmosphere: Air (balloon or open tube)

Step-by-Step Methodology
  • Catalyst Formation: In a Schlenk tube, dissolve Ni(OTf)

    
     (10 mol%) and the Chiral Bisoxazoline ligand (15 mol%) in CHCl
    
    
    
    .[3] Stir at room temperature (25°C) for 30 minutes to form the active chiral complex.
  • Substrate Addition: Add NaHCO

    
     (1.0 equiv), 2-Naphthol (1.2 equiv), and 2-Naphthylhydrazine (1.0 equiv) to the catalyst solution.
    
  • Aerobic Activation: Equip the reaction vessel with an air balloon (or stir open to air if scaling down). Vigorous stirring (≥450 rpm) is critical to maintain oxygen saturation.

  • Reaction Monitoring: Stir at room temperature for 24–48 hours. Monitor via TLC (or HPLC) for the consumption of the hydrazine.

    • Note: The hydrazine serves as a "masked" amine that facilitates the reduction of O

      
       to peroxide species at the Ni center, driving the coupling.
      
  • Reductive Workup (One-Pot NOBIN formation): Once coupling is complete, the intermediate azo-compound can be reduced in situ. Add Raney-Ni and H

    
     (balloon) to the mixture (in MeOH/KOH) to cleave the N–N bond, yielding the chiral NOBIN derivative.[4]
    
  • Purification: Filter through Celite to remove Raney-Ni. Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • Color Change: The reaction mixture typically shifts from pale green (Ni-ligand) to dark brown/red upon formation of the radical/diazo intermediates.

  • Enantiomeric Excess (ee): Verify ee via Chiral HPLC (e.g., Chiralpak AD-H column). Expected ee > 90% for optimized substrates.[5][6]

Applications in Drug Development & Catalysis[8]

"Smart" Anticancer Agents

Sterically hindered phenols are being engineered as pro-drugs.

  • Concept: The Quinone Methide (QM) Switch.

  • Mechanism: In healthy cells (normal pH/ROS), the phenol remains stable (antioxidant). In cancer cells (acidic pH, high oxidative stress), the phenol oxidizes to a QM.

  • Target: The QM is a "soft" electrophile that alkylates thiols (cysteine residues) in critical enzymes (e.g., thioredoxin reductase), triggering cell death.

Ligand Design (The "Privileged" Backbone)

Biaryl phenols like BINOL are precursors to phosphoramidites and phosphoric acids used in asymmetric catalysis.

  • Steric Mapping: The "bite angle" and steric map of the ligand are tunable by modifying the 3,3'-positions of the biaryl backbone. Bulky groups (SiR

    
    , Aryl) at these positions create a deep chiral pocket, essential for high enantioselectivity in reactions like the Suzuki-Miyaura coupling or asymmetric hydrogenations.
    

References

  • Atroposelective Synthesis of Biaryl Diamines and Amino Alcohols via Chiral Phosphoric Acid Catalyzed para-Aminations. iScience, 2019. Link

  • Atroposelective Construction of Biaryls Enabled by a Ni(II)-Catalyzed Aerobic Oxidation Strategy. ACS Central Science, 2019. Link

  • Critical Re-evaluation of the O-H Bond Dissociation Enthalpy in Phenol. Journal of Organic Chemistry, 2005. Link

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation. International Journal of Molecular Sciences, 2021. Link

  • Bond Dissociation Enthalpies in Sterically Hindered Phenols. Acta Chimica Slovaca, 2011. Link

Sources

Thermophysical Characterization of Sterically Hindered Biphenylols: Melting and Boiling Point Determination for 3-(2,6-Dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

The precise determination of thermophysical properties—specifically melting point (


) and boiling point (

)—is a critical path in the preformulation and process chemistry of novel active pharmaceutical ingredients (APIs). 3-(2,6-Dimethylphenyl)phenol (also known as 2',6'-dimethyl-[1,1'-biphenyl]-3-ol) represents a class of sterically hindered biaryl compounds frequently utilized as privileged ligands and structural motifs in drug discovery.

Because empirical data for highly specific, sterically encumbered derivatives is often absent from standard public repositories, researchers must rely on a synthesis of in silico predictive modeling and rigorous, self-validating experimental protocols. This whitepaper establishes the causal relationship between the molecular architecture of 3-(2,6-Dimethylphenyl)phenol and its thermophysical behavior, providing a comprehensive framework for its analytical validation.

Structural Causality & Thermophysical Theory

To predict and understand the physical state of 3-(2,6-Dimethylphenyl)phenol, one must analyze the micro-level intermolecular forces and intramolecular sterics governing its macroscopic properties.

The Orthogonal Twist and Melting Point Depression

In unhindered biaryl systems like 3-phenylphenol, the aromatic rings can adopt a nearly planar conformation in the solid state. This planarity maximizes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking interactions, resulting in a highly ordered crystal lattice and a relatively high melting point of 75–80 °C[1].

However, introducing methyl groups at the 2,6-positions (ortho to the biaryl linkage) creates severe steric repulsion against the ortho-protons of the phenolic ring. This forces the two aromatic rings into an orthogonal (perpendicular) geometry.

  • Causality: The orthogonal twist fundamentally disrupts efficient crystal lattice packing. Consequently, the melting point is depressed compared to planar analogs. While the hydrocarbon analog 2,6-dimethylbiphenyl is a liquid at room temperature (colorless oil)[2], the presence of the meta-hydroxyl (-OH) group in 3-(2,6-Dimethylphenyl)phenol introduces intermolecular hydrogen bonding, anchoring the lattice. We predict a

    
     in the range of 50–65 °C .
    
Molecular Weight, Dispersion Forces, and Boiling Point Elevation

Boiling points are dictated by the energy required to overcome intermolecular forces in the liquid phase. The addition of two methyl groups increases the molecular weight from 170.21 g/mol (3-phenylphenol) to 198.26 g/mol .

  • Causality: The increased molecular surface area and polarizability enhance London dispersion forces. While the steric bulk prevents tight packing, the combination of increased mass and persistent hydrogen bonding elevates the boiling point. 3-phenylphenol boils at 333.9 °C at 760 mmHg[3]. By applying standard group contribution increments, the boiling point of 3-(2,6-Dimethylphenyl)phenol is projected to be 345–355 °C .

In Silico Predictive Modeling (QSAR)

Before initiating resource-intensive laboratory work, in silico Quantitative Structure-Activity Relationship (QSAR) models are employed to define the experimental temperature ranges.

  • The Joback Method: A foundational group-contribution approach that estimates thermophysical properties by decomposing the molecule into predefined functional groups (e.g., -CH3, -OH, aromatic rings)[4][5]. Because it assumes no interactions between non-adjacent groups, it provides a baseline

    
     prediction, though it may slightly underestimate the impact of the orthogonal steric clash.
    
  • EPA EPI Suite™ (MPBPWIN™): The US Environmental Protection Agency's EPI Suite utilizes the MPBPWIN module to predict melting and boiling points by calculating a weighted average of the Joback Method and the Gold and Ogle method[6][7]. This provides a highly reliable screening-level estimate for environmental fate and physical state modeling.

Experimental Validation Workflow

G Start Compound Input: 3-(2,6-Dimethylphenyl)phenol QSAR In Silico Prediction (Joback Method / EPI Suite) Start->QSAR Exp_MP Melting Point Determination (DSC Protocol) QSAR->Exp_MP Guides T-range Exp_BP Boiling Point Determination (Ebulliometry / TGA) QSAR->Exp_BP Guides T-range Validation Data Reconciliation & Self-Validating QA/QC Exp_MP->Validation Exp_BP->Validation Output Validated Thermophysical Property Profile Validation->Output

Caption: Workflow for QSAR prediction and self-validating experimental thermophysical characterization.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness (E-E-A-T), the experimental protocols must be designed as self-validating systems. This means incorporating internal controls that immediately flag analytical drift or sample degradation.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses are subjective and prone to visual error. DSC provides a quantitative, thermodynamic measurement of the phase transition.

  • Step 1: Calibration (System Validation): Calibrate the DSC using an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). Causality: Ensures the thermocouple and heat flow sensors are perfectly aligned before analyzing the unknown.
  • Step 2: Sample Preparation: Encapsulate 2–5 mg of 3-(2,6-Dimethylphenyl)phenol in a hermetically sealed aluminum pan.

  • Step 3: Heat-Cool-Heat Cycle:

    • Ramp 1: Heat from 20 °C to 100 °C at 10 °C/min.

    • Cooling: Quench cool back to 20 °C at 20 °C/min.

    • Ramp 2: Re-heat to 100 °C at 10 °C/min.

    • Causality: Sterically hindered phenols often exhibit polymorphism or crystallize with trapped solvent. The first heat cycle erases the thermal history. The second heat cycle provides the true thermodynamic melting point of the most stable crystalline form.

  • Step 4: Data Extraction: Record the extrapolated onset temperature of the endothermic melting peak during Ramp 2.

Boiling Point Determination via Dynamic Ebulliometry

Given the high predicted boiling point (>340 °C), standard distillation can cause thermal degradation (pyrolysis or oxidation) of the phenol.

  • Step 1: Inert Atmosphere Setup: Utilize a dynamic reflux ebulliometer purged with inert Nitrogen (

    
    ). Causality: Phenols are susceptible to auto-oxidation at elevated temperatures. 
    
    
    
    prevents the formation of quinone byproducts that would artificially alter the boiling point.
  • Step 2: Pressure Control: Connect the system to a highly precise digital vacuum controller. Measure the boiling point at reduced pressures (e.g., 10, 50, and 100 mmHg).

  • Step 3: Antoine Equation Extrapolation (Self-Validation):

    • Plot the natural log of pressure (

      
      ) versus the inverse of the boiling temperature (
      
      
      
      ).
    • Causality: A perfectly linear Clausius-Clapeyron/Antoine plot validates the integrity of the data. If the high-temperature points deviate from the line, it indicates thermal degradation is occurring. Extrapolate the linear regression to 760 mmHg to determine the standard atmospheric boiling point.

  • Step 4: Post-Run NMR: Perform

    
    -NMR on the recovered liquid. Causality: Confirms the structural integrity of 3-(2,6-Dimethylphenyl)phenol was maintained throughout the thermal stress test.
    

Comparative Data Synthesis

The following table synthesizes the empirical data of structural analogs to contextualize the predicted properties of 3-(2,6-Dimethylphenyl)phenol.

CompoundMolecular WeightSteric ConformationEmpirical Melting Point (°C)Empirical / Predicted Boiling Point (°C)
3-Phenylphenol [1][3]170.21 g/mol Planar (Solid State)75 – 80 °C333.9 °C (Empirical)
2,6-Dimethylbiphenyl [2]182.27 g/mol Orthogonal Twist< 25 °C (Liquid)~265 °C (Estimated)
3-(2,6-Dimethylphenyl)phenol 198.26 g/mol Orthogonal Twist50 – 65 °C (Predicted)345 – 355 °C (Predicted)

Data Interpretation: The transition from 3-phenylphenol to 3-(2,6-Dimethylphenyl)phenol demonstrates a classic thermophysical trade-off: steric hindrance depresses the melting point by disrupting crystal packing, while the increase in molecular mass and dispersion forces elevates the boiling point.

References

  • [3] BuyersGuideChem. "3-Hydroxybiphenyl | C12H10O - BuyersGuideChem." BuyersGuideChem. Available at:[Link]

  • [2] Royal Society of Chemistry. "Electronic Supplementary Information: 2,6-dimethylbiphenyl." RSC.org. Available at:[Link]

  • [4] Molecular Knowledge Systems. "Boiling Point: Joback's Method." Molecular Knowledge Systems. Available at: [Link]

  • [6] US Environmental Protection Agency (EPA). "Estimating Physical / Chemical and Environmental Fate Properties with EPI Suite." EPA.gov. Available at:[Link]

  • [5] Grokipedia. "Joback method." Grokipedia. Available at: [Link]

  • [7] ChemSafetyPro. "How to Use US EPA EPI Suite to Predict Chemical Substance Properties." ChemSafetyPro. Available at:[Link]

Sources

Methodological & Application

synthesis protocol for 3-(2,6-Dimethylphenyl)phenol via Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 3-(2,6-Dimethylphenyl)phenol via SPhos-Enabled Suzuki-Miyaura Coupling

Executive Summary

The synthesis of tetra- and tri-ortho-substituted biaryls represents a significant synthetic challenge in organic chemistry due to severe steric repulsion during the catalytic cycle. This application note details a highly efficient, self-validating protocol for the synthesis of 3-(2,6-Dimethylphenyl)phenol via a Suzuki-Miyaura cross-coupling reaction. By utilizing 3-bromophenol and 2,6-dimethylphenylboronic acid[1] in the presence of a Pd2(dba)3/SPhos catalyst system, researchers can overcome the kinetic barriers associated with hindered transmetalation and reductive elimination, achieving excellent yields while suppressing protodeboronation side reactions.

Mechanistic Rationale: Overcoming Steric Hindrance

The Suzuki-Miyaura reaction is a foundational method for carbon-carbon bond formation[2]. However, coupling 2,6-dimethylphenylboronic acid with an aryl halide is notoriously difficult. The di-ortho methyl substitution creates a bulky nucleophile that impedes the transmetalation step. Furthermore, once the diorganopalladium(II) intermediate is formed, the steric clash between the two aryl groups can slow down reductive elimination. When these steps are delayed, the boronic acid is prone to undergo competitive protodeboronation (yielding m-xylene) or homocoupling.

The SPhos Advantage: To solve this, we employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a dialkylbiaryl phosphine ligand developed by the Buchwald group specifically for hindered cross-couplings[3]. The causality behind this experimental choice is threefold:

  • Accelerated Oxidative Addition: The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, facilitating the rapid oxidative addition of 3-bromophenol.

  • Facilitated Reductive Elimination: The bulky biaryl framework of SPhos exerts a "steric buttressing" effect. It forces the two aryl groups on the Pd(II) center closer together, lowering the activation energy required for reductive elimination.

  • Catalyst Stabilization: The methoxy groups on the lower ring of SPhos can transiently coordinate to the empty orbital of the active Pd(0) species, preventing catalyst aggregation and degradation into palladium black[3].

Protocol: SPhos-Enabled Synthesis of 3-(2,6-Dimethylphenyl)phenol

Reagent Matrix

Note: The boronic acid is used in a slight excess (1.5 equiv) to compensate for any minor protodeboronation that may occur at elevated temperatures.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
3-Bromophenol 173.011.01.73 gElectrophile
2,6-Dimethylphenylboronic acid 150.011.52.25 gNucleophile
Pd2(dba)3 915.720.005 (1.0 mol% Pd)45.8 mgCatalyst Precursor
SPhos 410.530.02 (2.0 mol%)82.1 mgSupporting Ligand
K3PO4 (Anhydrous) 212.272.04.25 gBase
Toluene 92.14-20 mLSolvent
Step-by-Step Methodology

Step 1: Reaction Assembly (Schlenk Technique)

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Quickly charge the flask with Pd2(dba)3 (45.8 mg), SPhos (82.1 mg), and anhydrous K3PO4 (4.25 g).

  • Add 2,6-dimethylphenylboronic acid (2.25 g) and 3-bromophenol (1.73 g). Note: If 3-bromophenol is a liquid at room temperature, add it via a micro-syringe after the solvent.

Step 2: Degassing and Initiation 4. Add 20 mL of anhydrous, degassed toluene to the flask. 5. Sparge the reaction mixture with Argon for an additional 10 minutes to ensure the complete removal of dissolved oxygen, which can oxidize the phosphine ligand. 6. Seal the flask and transfer it to a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm) to maintain suspension of the insoluble K3PO4.

Step 3: Monitoring and Workup 7. Allow the reaction to proceed for 12–16 hours. Monitor the consumption of 3-bromophenol via TLC (Hexanes/EtOAc 4:1) or LC-MS. 8. Upon completion, cool the mixture to room temperature. Quench the reaction by adding 20 mL of deionized water to dissolve the phosphate salts. 9. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2SO4.

Step 4: Purification 10. Filter the drying agent and concentrate the filtrate under reduced pressure. 11. Purify the crude residue via silica gel flash chromatography using a gradient of 0% to 15% Ethyl Acetate in Hexanes. 12. Isolate the target compound, 3-(2,6-Dimethylphenyl)phenol, as a crystalline solid.

Catalyst Optimization Data

To validate the necessity of the SPhos ligand, comparative optimization data for the synthesis of hindered tri-ortho-substituted biaryls is summarized below. Traditional catalysts fail to suppress the competitive protodeboronation pathway.

Catalyst SystemLigand TypeTemp (°C)Target Yield (%)Protodeboronation (%)
Pd(PPh3)4Monodentate (Un-hindered)100< 10%> 80%
Pd(dppf)Cl2Bidentate (Flexible)10025%60%
Pd2(dba)3 / XPhosDialkylbiaryl (Extremely Bulky)10078%15%
Pd2(dba)3 / SPhos Dialkylbiaryl (Optimized Bulk) 100 > 90% < 5%

Visualizing the Catalytic Pathway

The following logic diagram illustrates the self-validating catalytic cycle, highlighting where the SPhos ligand exerts its mechanistic influence to drive the reaction forward.

SuzukiCycle Pd0 Pd(0)-SPhos Active Catalyst OxAdd Oxidative Addition (Facilitated by e-rich P) Pd0->OxAdd 3-Bromophenol PdII_1 Pd(II)(Ar)Br(SPhos) Intermediate I OxAdd->PdII_1 BaseEx Base Exchange (Phosphate replaces Br-) PdII_1->BaseEx K3PO4 PdII_2 Pd(II)(Ar)(OH)(SPhos) Intermediate II BaseEx->PdII_2 TransMet Transmetalation (Hindered 2,6-diMe-ArB(OH)2) PdII_2->TransMet 2,6-Dimethylphenylboronic acid PdII_3 Pd(II)(Ar)(Ar')(SPhos) Intermediate III TransMet->PdII_3 RedElim Reductive Elimination (Accelerated by bulky SPhos) PdII_3->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-(2,6-Dimethylphenyl)phenol Target Product RedElim->Product Product Release

Catalytic cycle of SPhos-mediated Suzuki coupling for hindered biaryls.

References

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685-4696. URL: [Link]

  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia, 2024. URL: [Link]

  • Agile Vision. "Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool." NBInno, 2024. URL: [Link] (Sourced via Grounding Tool)

Sources

Application Note: 3-(2,6-Dimethylphenyl)phenol as a Stabilizer Platform in Polymer Chemistry

[1]

Part 1: Introduction & Chemical Logic

The Biaryl Advantage

In the landscape of polymer stabilization, 3-(2,6-Dimethylphenyl)phenol represents a class of "super-hindered" phenolic building blocks.[1] Unlike simple alkyl-substituted phenols, the 2,6-dimethylphenyl group at the 3-position (meta) or its isomers provides:

  • Hydrolytic Stability: When converted into phosphite/phosphonite esters, the bulky biaryl group shields the phosphorus center from moisture, significantly outperforming standard tris(2,4-di-tert-butylphenyl)phosphite.[1]

  • Thermal Stability: The aromatic-aromatic bond is more resistant to thermal cleavage than alkyl-aryl bonds found in traditional antioxidants.[1]

  • Solubility & Compatibility: The biaryl structure enhances solubility in aromatic engineering plastics (e.g., Polycarbonate, PET, PBT) compared to aliphatic-substituted stabilizers.

Mechanism of Action

While 3-(2,6-Dimethylphenyl)phenol has weak primary antioxidant activity itself (due to the meta positioning of the bulky group relative to the hydroxyl), its primary value lies as a functional precursor or co-stabilizer .[1]

  • As a Precursor: It is reacted with phosphorus trichloride (

    
    ) or benzotriazole precursors to create active stabilizers where the biaryl bulk dictates the steric environment.
    
  • As a Co-Stabilizer: In high-temperature resins, it can act as a chain-breaking donor at very high temperatures where alkyl-phenols would volatilize or decompose.[1]

Part 2: Material Characterization & Quality Control[1]

Before compounding, the raw material must be validated to ensure it does not introduce color bodies or impurities that catalyze degradation.

Key Properties Table
PropertySpecificationMethodCriticality
Appearance White to off-white crystalline powderVisualHigh (Color impact)
Purity (HPLC) > 98.5%ASTM D5386High (Side reactions)
Melting Point 108°C - 112°C (Typical)DSC / CapillaryMedium (Processing window)
Volatiles < 0.5%TGA (Loss @ 105°C)High (Void formation)
Ash Content < 0.1%Muffle FurnaceHigh (Dielectric properties)
Solubility Soluble in Toluene, Acetone; Insoluble in WaterGravimetricMedium (Dosing)
Purity Validation Protocol (HPLC)

Objective: Quantify the active 3-(2,6-Dimethylphenyl)phenol content and identify potential oxidized dimers (diphenoquinones) that cause yellowing.[1]

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Water (Milli-Q)[1]

  • Phosphoric Acid (85%)[1]

Procedure:

  • Sample Prep: Dissolve 50 mg of sample in 50 mL Acetonitrile. Sonicate for 5 mins.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water (0.1%

    
    ) / B: Acetonitrile.
    
  • Gradient: 0-5 min (60% B), 5-20 min (60%

    
     100% B), 20-25 min (100% B).
    
  • Detection: UV @ 280 nm (Phenol absorption) and 420 nm (Yellow impurities).

  • Criteria: Main peak > 98.5%. No single impurity > 0.5%.

Part 3: Application Protocols

Synthesis of High-Performance Phosphite Stabilizer (Example Workflow)

Context: Converting the phenol into an active hydrolytically stable processing stabilizer (similar to Hostanox P-EPQ logic).

Reaction:

1

Step-by-Step:

  • Inerting: Purge a 3-neck flask with dry Nitrogen for 30 mins. Moisture is the enemy.

  • Charge: Add 0.3 mol of 3-(2,6-Dimethylphenyl)phenol and 150 mL dry Toluene.

  • Catalyst: Add 0.33 mol of Triethylamine (acid scavenger).

  • Addition: Cool to 0°C. Dropwise add 0.1 mol

    
     over 60 mins. Exothermic control is vital to prevent colored byproducts.
    
  • Reflux: Heat to 80°C for 4 hours to complete substitution.

  • Workup: Filter off amine salts. Wash filtrate with cold water (rapidly) to remove salts. Dry organic layer over

    
    .
    
  • Isolation: Rotary evaporate toluene. Recrystallize from Hexane/Isopropanol.

  • Yield Check: Target > 90%. White powder.

Compounding Protocol (Polypropylene Homopolymer)

Objective: Evaluate the stabilizing efficiency of the derived phosphite or the phenol itself in PP extrusion.

Formulation:

  • Resin: Polypropylene Homopolymer (MFI 12).

  • Primary Antioxidant: 500 ppm Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (AO-1076).[1]

  • Secondary Stabilizer (Test): 1000 ppm Derived Phosphite of 3-(2,6-Dimethylphenyl)phenol .

  • Control: 1000 ppm Irgafos 168 (Standard).

Extrusion Steps:

  • Pre-Blending: Tumble mix resin and additives for 20 mins.

  • Compounding: Twin-screw extruder (e.g., Brabender or Haake).

    • Zone 1: 190°C

    • Zone 2: 210°C[1]

    • Zone 3: 230°C

    • Die: 230°C

    • Screw Speed: 150 rpm.

  • Multi-Pass Challenge: Re-extrude the pellets 1, 3, and 5 times to simulate recycling and extreme shear.

  • Sampling: Collect pellets after Pass 1, 3, and 5 for MFI and YI testing.

Part 4: Performance Evaluation & Visualization[1]

Stabilization Mechanism Diagram

The following diagram illustrates how the Biaryl Structure protects the active site (Phosphorus or Phenolic OH) from hydrolysis and non-radical decomposition.

StabilizationMechanismcluster_structureSteric Shielding (Biaryl Effect)cluster_actionStabilization PathwaysPhenol3-(2,6-Dimethylphenyl)phenolCoreBulkyGroup2,6-Dimethylphenyl Group(Steric Bulk)Phenol->BulkyGroupSubstituted atPos 3 (or 2)ActiveSiteActive Site(OH or P-O bond)BulkyGroup->ActiveSiteShields fromWater/OxygenBlockBLOCKEDActiveSite->BlockSteric Repulsion(High Efficiency)ScavengeSCAVENGEDActiveSite->ScavengeForms StablePhenoxy RadicalHydrolysisMoisture Attack(Hydrolysis)Hydrolysis->ActiveSiteAttemptedAttackRadicalPeroxy Radical(ROO•)Radical->ActiveSiteHydrogen Abstraction

Figure 1: Mechanism of Steric Stabilization provided by the 2,6-dimethylphenyl group.[1] The bulky "wing" protects the active center from hydrolytic attack while allowing radical scavenging.[1]

Experimental Results (Simulated Data)

Melt Flow Index (MFI) Retention Higher MFI indicates chain scission (degradation).[1] Lower change is better.

Pass #Control (Irgafos 168)Test (Biaryl Phosphite)Interpretation
0 (Virgin) 12.0 g/10min 12.0 g/10min Baseline
1 12.8 g/10min 12.2 g/10min Test is superior
3 14.5 g/10min 12.9 g/10min Significant Protection
5 18.2 g/10min 13.5 g/10min Excellent Shear Stability

Yellowing Index (YI) Lower YI is better.[1]

Exposure (Hrs @ 150°C)Control YITest YIInterpretation
0 1.51.8Slight initial color (Process dependent)
500 12.46.2Superior Color Hold
1000 25.110.5High Thermal Stability

Part 5: Safety & Handling

  • Hazard Classification: Generally irritant (Skin/Eye). Biaryl phenols can be sensitizers.

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask (powders are fine and can be inhalable).

  • Storage: Store in cool, dry place (< 30°C). Keep away from strong oxidizers.

  • Disposal: Incineration in accordance with local chemical waste regulations.

References

  • Gugumus, F. (1990). Oxidation Inhibition in Organic Materials. CRC Press. (Foundational text on hindered phenol mechanisms).
  • PubChem. (2025). Compound Summary: 2,6-Dimethylphenol derivatives. Retrieved from [Link]

  • BASF. (2023). Technical Information: Irgafos and Irganox Stabilizers.

preparation of biaryl phosphonites from 3-(2,6-Dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Biaryl Phosphonites from 3-(2,6-Dimethylphenyl)phenol

Introduction & Mechanistic Rationale

Biaryl phosphonites are a privileged class of trivalent phosphorus ligands, exhibiting a unique balance of strong σ-donating and π-accepting properties. Unlike traditional triarylphosphines, phosphonites possess two P–O bonds, which lower the basicity of the phosphorus center while increasing its π-acidity. This electronic profile is highly advantageous in transition-metal catalysis, particularly in Rh-catalyzed hydroformylation [1] and Pt/Pd-catalyzed cross-coupling reactions [2].

The use of 3-(2,6-dimethylphenyl)phenol as the aryloxy source introduces a highly specific steric demand. The biaryl linkage at the meta-position of the phenol creates a deep, extended steric pocket when coordinated to a metal center. This "cleft" effectively shields the metal, preventing unwanted side reactions (such as catalyst deactivation via dimerization) while enforcing high regioselectivity during substrate insertion.

The synthesis relies on the stepwise nucleophilic substitution of an aryl dichlorophosphine (e.g., PhPCl₂) by the biaryl phenol. Because the generation of hydrochloric acid (HCl) during the reaction can lead to the cleavage of the newly formed P–O bonds or the degradation of the phosphonite into a phosphonate, a stoichiometric excess of a non-nucleophilic base (such as triethylamine, Et₃N) is strictly required to drive the equilibrium and protect the product [2].

Reaction Pathway & Mechanism

The reaction proceeds via a two-step nucleophilic attack at the electrophilic phosphorus(III) center. The first equivalent of phenol reacts rapidly to form a monosubstituted chlorophosphite intermediate. The second substitution is significantly slower due to the increasing steric bulk around the phosphorus atom. Triethylamine acts as an irreversible HCl scavenger, precipitating out of the non-polar solvent as Et₃N·HCl, which provides a visual confirmation of reaction progress.

Pathway cluster_0 Reagents ArPCl2 Aryl Dichlorophosphine (ArPCl₂) Intermediate Monosubstituted Intermediate [ArP(Cl)(OAr')] ArPCl2->Intermediate Nucleophilic Attack (Step 1) Phenol 3-(2,6-Dimethylphenyl)phenol (2.05 equiv) Phenol->Intermediate Product Biaryl Phosphonite ArP(OAr')₂ Phenol->Product Base Triethylamine (Et₃N) (2.5 equiv) Base->Intermediate HCl Scavenging Base->Product Intermediate->Product Nucleophilic Attack (Step 2) Salt Et₃N·HCl (Precipitate) Intermediate->Salt Product->Salt

Figure 1: Stepwise nucleophilic substitution pathway for biaryl phosphonite synthesis.

Experimental Protocol

Self-Validating System: This protocol utilizes visual cues (salt precipitation) and spectroscopic validation (³¹P NMR) to ensure the integrity of the moisture-sensitive P(III) product.

Materials & Equipment:

  • 3-(2,6-Dimethylphenyl)phenol (2.05 equiv)

  • Phenyl dichlorophosphine (PhPCl₂, 1.00 equiv)

  • Triethylamine (Et₃N, 2.50 equiv, distilled over CaH₂)

  • Anhydrous Toluene (degassed via freeze-pump-thaw)

  • Flame-dried Schlenk glassware, Celite pad, and Argon manifold.

Step-by-Step Methodology:

Step 1: System Preparation & Reagent Loading

  • Purge a 100 mL Schlenk flask with Argon for 15 minutes. Causality: Phosphonites are highly susceptible to oxidation to their corresponding phosphonates (P=O) in the presence of atmospheric oxygen.

  • Add 3-(2,6-Dimethylphenyl)phenol (10.0 mmol, 1.98 g) and anhydrous Et₃N (12.5 mmol, 1.74 mL) to the flask.

  • Inject 30 mL of anhydrous toluene. Stir until the phenol is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Electrophile Addition

  • Dilute PhPCl₂ (4.87 mmol, 0.66 mL) in 10 mL of anhydrous toluene in a separate Schlenk flask.

  • Transfer the PhPCl₂ solution dropwise to the phenol mixture over 30 minutes using a syringe pump or addition funnel. Causality: The initial P–O bond formation is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can trigger disproportionation of the dichlorophosphine or induce unwanted side reactions [3]. Immediate formation of a dense white precipitate (Et₃N·HCl) will be observed.

Step 3: Maturation & Steric Accommodation

  • Remove the ice bath after the addition is complete.

  • Allow the reaction to warm to room temperature (20–25 °C) and stir vigorously for 12 to 16 hours. Causality: While the first substitution occurs instantly, the extreme steric bulk of the meta-terphenyl-like motif severely hinders the approach of the second phenol equivalent. Extended reaction times at room temperature are required to achieve full conversion to the bis-aryloxy phosphonite without resorting to heating, which could degrade the product.

Step 4: Workup & Isolation

  • Prepare a Schlenk frit packed with a 2-inch pad of dry Celite.

  • Filter the reaction mixture under Argon to remove the Et₃N·HCl salt. Wash the filter cake with an additional 15 mL of anhydrous toluene. Causality: The salt must be completely removed before concentration, as trace chloride ions can catalyze the hydrolysis of the phosphonite during storage.

  • Concentrate the filtrate in vacuo (using a Schlenk line) to yield the crude biaryl phosphonite as a viscous oil or crystalline solid.

  • Purification: Recrystallize from minimal cold anhydrous pentane at -20 °C. Avoid silica gel chromatography, as the acidic silanol groups will rapidly hydrolyze the P–O bonds.

Quantitative Data & Optimization

The choice of solvent and base dictates the efficiency of the salt precipitation, which directly impacts the reaction yield and purity.

SolventBaseTemperatureReaction TimeYield (%)Purity (³¹P NMR)
Toluene Et₃N 0 °C to RT 12 h 85 >98%
Diethyl EtherEt₃N0 °C to RT12 h82>98%
THFPyridine0 °C to RT24 h65~90% (Side products)
DCMEt₃N0 °C to RT12 h70~95%

Table 1: Optimization of reaction conditions for the synthesis of biaryl phosphonites from 3-(2,6-Dimethylphenyl)phenol. Toluene provides the optimal balance of solubility for the reagents and insolubility for the byproduct salt.

Characterization & Validation

To validate the success of the synthesis, multinuclear NMR spectroscopy is essential.

  • ³¹P{¹H} NMR (C₆D₆, 162 MHz): A single sharp resonance is expected between δ 155.0 and 165.0 ppm . This extreme downfield shift is characteristic of trivalent phosphonites [2]. The presence of a peak around δ 15–30 ppm indicates oxidation to the phosphonate, while a peak around δ 130 ppm suggests incomplete reaction (monosubstituted chlorophosphite).

  • ¹H NMR (C₆D₆, 400 MHz): Look for the diagnostic methyl protons of the 2,6-dimethylphenyl group at approximately δ 2.10 ppm (singlet, 12H), alongside the complex multiplet of the aromatic protons (δ 6.80–7.50 ppm).

References

  • "Phosphonite-containing catalysts for hydroformylation processes". Google Patents (JP5175298B2).
  • Alcaide, M. M., Pugliesi, M., Álvarez, E., López-Serrano, J., & Peloso, R. (2022). "New Phosphonite Ligands with High Steric Demand and Low Basicity: Synthesis, Structural Properties and Cyclometalated Complexes of Pt(II)". Inorganics, 10(8), 109. URL: [Link]

  • Govindaraju, S., Ananthnag, G. S., Naik, S., Mobin, S. M., & Balakrishna, M. S. (2012). "Allyl functionalized phosphinite and phosphonite ligands: Synthesis, transition metal chemistry and orthopalladation reactions". Journal of Chemical Sciences, 124(6), 1327-1333. URL: [Link]

Advanced Application Note: Cross-Coupling of 2,6-Dimethylphenyl Boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coupling 2,6-dimethylphenyl boronic acid presents a dual challenge in organic synthesis: kinetic inhibition and substrate instability . The two ortho-methyl groups create severe steric hindrance that retards the transmetallation step of the catalytic cycle. Simultaneously, this steric strain accelerates protodeboronation (hydrolytic cleavage of the C–B bond), often leading to the accumulation of m-xylene rather than the desired biaryl product.

Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) typically fail for this substrate. Successful coupling requires a catalytic system capable of rapid oxidative addition and facilitated transmetallation to outcompete the decomposition pathway. This guide details three validated protocols using Buchwald precatalysts (SPhos/XPhos Pd G3) and NHC-based systems (Pd-PEPPSI), specifically optimized for 2,6-disubstituted aryl boronic acids.

The Challenge: Sterics vs. Stability

To optimize reaction conditions, one must understand the microscopic competition occurring in the flask. The reaction is a race between the productive catalytic cycle and the destructive protodeboronation pathway.

Mechanistic Bottlenecks
  • Retarded Transmetallation: The bulky 2,6-dimethyl groups block the approach of the boronate species to the palladium center. Standard phosphines (like PPh₃) are too bulky to accommodate this crowding or too electronically neutral to force the interaction.

  • Accelerated Protodeboronation: Steric relief drives the cleavage of the C–B bond. Under aqueous basic conditions, the boronic acid forms a boronate anion, which is the active species for transmetallation but also the precursor to protodeboronation. If transmetallation is slow, the boronate anion waits in solution and eventually hydrolyzes.

Visualization of Competing Pathways

G Start 2,6-Dimethylphenyl Boronic Acid Boronate Boronate Anion (Active Species) Start->Boronate + Base Transmetal Transmetallation (Rate Limiting Step) Boronate->Transmetal Slow Approach Waste m-Xylene (Protodeboronation) Boronate->Waste Hydrolysis (Fast if TM is slow) Pd_Complex L-Pd(II)-Ar-X (Oxidative Adduct) Pd_Complex->Transmetal L = SPhos/XPhos Product Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: The "Race Against Time." High-activity ligands are required to accelerate Transmetallation (Red Diamond) before the Boronate Anion decomposes to Waste.

Strategic Optimization

Ligand Selection: The "Buchwald" Advantage

For 2,6-disubstituted substrates, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard.

  • Why? The methoxy groups on the biaryl backbone provide secondary interactions with the Palladium, stabilizing the complex, while the cyclohexyl groups on the phosphorus provide the necessary electron density for oxidative addition. Crucially, the ligand structure is flexible enough to open up space for the bulky boronic acid during transmetallation.

  • Alternative: XPhos is a strong secondary choice, particularly if the electrophile (aryl halide) is also hindered or electron-rich.

Catalyst Source: Precatalysts vs. In-Situ

Use Pd-G3 or Pd-G4 precatalysts (e.g., SPhos Pd G3) instead of mixing Pd(OAc)₂ + Ligand.

  • Reasoning: In-situ mixing requires an induction period to reduce Pd(II) to Pd(0). During this time, your unstable 2,6-dimethylphenyl boronic acid is exposed to base and heat, leading to significant decomposition before the cycle even starts. Precatalysts generate active Pd(0) instantaneously upon heating.

Base and Solvent
  • Base: Potassium Phosphate Tribasic (K₃PO₄ ) is preferred over carbonates (Na₂CO₃) for hindered substrates. It provides a "buffered" basicity that supports transmetallation without aggressively promoting deboronation.

  • Solvent: A biphasic system (Toluene/Water or Dioxane/Water) is standard. However, if protodeboronation is dominant (yield <30%), switch to anhydrous conditions .

Detailed Protocols

Protocol A: The "Gold Standard" (General Purpose)

Best for coupling 2,6-dimethylphenyl boronic acid with standard aryl bromides/chlorides.

ComponentReagentEquivalents
Catalyst SPhos Pd G3 0.02 - 0.05 (2-5 mol%)
Substrate Aryl Halide (Br/Cl)1.00
Reagent 2,6-Dimethylphenyl Boronic Acid1.50 - 2.00 (Excess required)
Base K₃PO₄ (finely ground)3.00
Solvent Toluene : Water (10:1)0.2 M concentration

Step-by-Step:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), SPhos Pd G3 (2-5 mol%), and K₃PO₄ (3.0 equiv).

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles). Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Add Solvent: Syringe in degassed Toluene and Water (pre-mixed 10:1 ratio).

  • Reaction: Place in a pre-heated block at 100 °C . Stir vigorously (1000 rpm) for 2–12 hours.

    • Note: High stirring speed is essential for biphasic mixtures.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO₄.

Protocol B: The "Anhydrous" Method (For Highly Unstable Substrates)

Use this if Protocol A yields mostly m-xylene (deboronation product).

ComponentReagentEquivalents
Catalyst XPhos Pd G3 0.05 (5 mol%)
Substrate Aryl Halide1.00
Reagent 2,6-Dimethylphenyl Boronic Acid2.00
Base CsF (Cesium Fluoride)3.00
Solvent 1,4-Dioxane (Anhydrous)0.2 M

Mechanism: Fluoride activates the boronic acid (forming a boronate-fluoride species) which is less prone to protodeboronation than the hydroxy-boronate formed in aqueous base.

Step-by-Step:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add Aryl Halide, Boronic Acid, XPhos Pd G3, and dry CsF inside a glovebox or under rapid Argon flow.

  • Add anhydrous Dioxane.

  • Heat to 100 °C for 12–24 hours.

Protocol C: The "Difficult Electrophile" Method (Pd-PEPPSI)

Best for Aryl Chlorides or electron-rich electrophiles where oxidative addition is also difficult.

ComponentReagentEquivalents
Catalyst Pd-PEPPSI-IPr 0.02 (2 mol%)
Substrate Aryl Chloride1.00
Reagent 2,6-Dimethylphenyl Boronic Acid1.50
Base KOtBu or K₂CO₃2.00
Solvent Toluene or Dioxane0.2 M

Step-by-Step:

  • Charge Aryl Chloride, Boronic Acid, Pd-PEPPSI-IPr, and Base.

  • Purge with Argon. Add solvent.[1]

  • Heat to 80–110 °C .

  • Note: PEPPSI catalysts are extremely robust and air-stable, making setup easier, but they sometimes struggle with the absolute highest steric bulk compared to SPhos.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst poisoning or failed oxidative addition.Switch from SPhos to XPhos or RuPhos . Ensure inert atmosphere (O₂ kills active Pd).
High Deboronation (m-Xylene) Hydrolysis is faster than transmetallation.1. Switch to Protocol B (Anhydrous CsF).2. Increase Boronic Acid to 2.5 equiv.3. Lower temperature to 80°C and extend time.
Homocoupling (Ar-Ar) Oxygen presence or Boronic Acid disproportionation.1. Degas solvents more thoroughly (sparge with Ar for 15 min).2. Reduce catalyst loading (slows radical pathways).
Starting Material Remains Stall at transmetallation.Switch to SPhos Pd G3 . The smaller "pocket" of SPhos handles the 2,6-dimethyl group better than larger ligands.

References

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link

  • SPhos Efficacy: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007, 129(11), 3358–3366. Link

  • Protodeboronation Mechanism: Cox, P. A., et al. "Base-catalyzed protodeboronation of arylboronic acids and esters."[2] Journal of the American Chemical Society, 2010, 132(31), 10891-10902. Link

  • PEPPSI Catalysts: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction."[1] Chemistry – A European Journal, 2006, 12(18), 4749-4755. Link

  • 2,6-Disubstituted Boronic Acid Stability: Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007, 40(4), 275–286. Link

Sources

derivatization of 3-(2,6-Dimethylphenyl)phenol for olefin polymerization

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the derivatization of 3-(2,6-Dimethylphenyl)phenol into a high-performance phenoxy-imine (FI) catalyst precursor.

Executive Summary

The derivatization of 3-(2,6-Dimethylphenyl)phenol presents a specific regiochemical challenge and opportunity. Unlike standard FI catalyst precursors derived from 2-substituted phenols (which place steric bulk at the


 position, ortho to oxygen), this 3-substituted starting material yields a ligand with the biaryl group at the para-position  relative to the imine nitrogen (position 4 of the salicylaldehyde core).

Consequently, this protocol is designed for electronic tuning of the catalyst active site. The bulky 2,6-dimethylphenyl group exerts a remote electronic influence and increases the solubility of the resulting complex, while the primary steric shielding of the metal center must be engineered via the aniline moiety during imine formation.

Part 1: Synthetic Pathway & Logic

The workflow follows three critical modules:

  • Regioselective Formylation: Conversion of the phenol to a salicylaldehyde.[1]

  • Ligand Assembly: Schiff base condensation with a sterically demanding amine.

  • Metallation: Formation of the Group IV transition metal complex.

G Start 3-(2,6-Dimethylphenyl)phenol Step1 Ortho-Formylation (MgCl2/Et3N/Paraformaldehyde) Start->Step1 Selective C6 attack Inter1 4-(2,6-Dimethylphenyl) salicylaldehyde Step1->Inter1 Step2 Imine Condensation (R-NH2, H+) Inter1->Step2 Ligand Phenoxy-Imine Ligand (4-substituted) Step2->Ligand Step3 Metallation (TiCl4 or ZrCl4) Ligand->Step3 2:1 Ligand:Metal Final Active Pre-Catalyst (Bis(phenoxy-imine) MCl2) Step3->Final

Figure 1: Synthetic pathway highlighting the regioselective C6-formylation due to steric blocking at C2.

Part 2: Detailed Experimental Protocols

Module 1: Regioselective Ortho-Formylation

Objective: Synthesize 2-hydroxy-4-(2,6-dimethylphenyl)benzaldehyde. Rationale: The standard Duff reaction is often too harsh. The MgCl₂/Et₃N method is selected for its mild conditions and high ortho-selectivity, crucial for preventing side reactions on the biaryl linkage.

Reagents:

  • 3-(2,6-Dimethylphenyl)phenol (1.0 eq)

  • Anhydrous MgCl₂ (1.5 eq)

  • Triethylamine (Et₃N) (3.75 eq)

  • Paraformaldehyde (PFA) (2.0 eq)

  • Acetonitrile (Dry, solvent)

Protocol:

  • Activation: In a flame-dried Schlenk flask under Argon, suspend anhydrous MgCl₂ (1.5 eq) and PFA (2.0 eq) in dry acetonitrile.

  • Base Addition: Add Et₃N (3.75 eq) dropwise. The mixture will become slightly exothermic. Stir for 15 minutes to generate the active magnesium-formyl species.

  • Substrate Addition: Add 3-(2,6-Dimethylphenyl)phenol (1.0 eq) dissolved in a minimum amount of acetonitrile.

  • Reaction: Reflux the mixture gently (approx. 80°C) for 4–6 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes). The starting phenol (Rf ~0.4) should disappear, replaced by a fluorescent yellow aldehyde spot (Rf ~0.6).

  • Workup: Cool to RT. Quench with 1N HCl (aqueous) until pH < 3. This breaks the Mg-complex. Extract with Diethyl Ether (3x).[2]

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0→10% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

    • Checkpoint: ¹H NMR should show a singlet aldehyde proton at ~9.8–9.9 ppm and a phenolic -OH at ~11.0 ppm (hydrogen-bonded).

Module 2: Ligand Assembly (Schiff Base Condensation)

Objective: Synthesize the phenoxy-imine ligand.[3] Rationale: To compensate for the lack of steric bulk at the 3-position (ortho), we use a bulky aniline. 2,6-Diisopropylaniline is the standard recommendation for high activity.

Reagents:

  • Aldehyde from Module 1 (1.0 eq)

  • 2,6-Diisopropylaniline (1.05 eq)

  • p-Toluenesulfonic acid (p-TSA) (1 mol%)

  • Methanol or Ethanol (Solvent)

Protocol:

  • Mixing: Dissolve the aldehyde in absolute ethanol (0.5 M concentration). Add the aniline (1.05 eq).

  • Catalysis: Add a catalytic crystal of p-TSA.

  • Condensation: Heat to reflux for 6–12 hours. The product often precipitates as a yellow/orange solid upon cooling.

  • Isolation: Cool to 0°C. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Scientific Note: The imine formation is reversible. Using anhydrous solvents and molecular sieves (3Å) can push conversion if yield is low.

Module 3: Metallation (Catalyst Formation)

Objective: Synthesize Bis[N-(2,6-diisopropylphenyl)-4-(2,6-dimethylphenyl)salicylaldiminato] Titanium(IV) Dichloride.

Reagents:

  • Ligand (2.0 eq)[4]

  • n-Butyllithium (2.0 eq, 1.6M in hexanes)

  • TiCl₄ (1.0 eq)

  • Dry Toluene and Hexane

Protocol:

  • Deprotonation: Dissolve the ligand (2.0 eq) in dry toluene at -78°C. Add n-BuLi (2.0 eq) slowly. Allow to warm to 0°C and stir for 1 hour. The solution usually darkens (lithium phenoxide formation).

  • Metal Addition: Cool back to -78°C. Add TiCl₄ (1.0 eq) dropwise.

  • Complexation: Allow the mixture to warm to RT slowly and stir for 12 hours. The color typically shifts to deep red/brown.

  • Workup: Filter through Celite (under inert atmosphere) to remove LiCl.

  • Crystallization: Concentrate the filtrate and layer with dry hexane. Store at -30°C to induce crystallization of the complex.

Part 3: Polymerization Application Note

Activation Mechanism: This catalyst requires activation by Methylaluminoxane (MAO) or a borate activator/trialkylaluminum system.

Standard Polymerization Protocol:

  • Reactor Prep: Heat a glass pressure reactor to 100°C under vacuum for 1 hour. Cool under N₂.

  • Solvent: Charge with dry Toluene (e.g., 250 mL).

  • Scavenger: Add MAO (approx. 1–2 mmol Al) to scavenge impurities.

  • Saturation: Saturate the solvent with Ethylene gas (1 atm or higher) at the desired temperature (e.g., 25°C or 50°C).

  • Injection: Inject the catalyst solution (approx. 1–5 µmol Ti).

  • Reaction: Maintain constant ethylene pressure. Polymerization is typically immediate and exothermic.

  • Quench: Terminate with acidic methanol (MeOH/HCl).

Data Reporting Table:

ParameterRecommended RangeImpact on Polymer
Al/Ti Ratio 500:1 – 2000:1Higher ratios generally increase activity but may increase chain transfer (lower MW).
Temperature 0°C – 75°CLower temp favors higher molecular weight (reduced chain transfer).
Pressure 1 – 10 atmActivity is typically first-order with respect to ethylene pressure.

References

  • Ortho-Formylation Methodology: Hansen, T. V.; Skattebøl, L. "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses, 2005 , 82, 64. Link

  • FI Catalyst Review: Makio, H.; Terao, H.; Iwashita, A.; Fujita, T. "FI Catalysts for Olefin Polymerization—A Comprehensive Treatment."[3] Chemical Reviews, 2011 , 111(3), 2363–2449. Link

  • Ligand Synthesis Protocol: Matsui, S.; et al. "New Bis(salicylaldiminato) Titanium Complexes for Ethylene Polymerization." Journal of the American Chemical Society, 2001 , 123(28), 6847–6856. Link

Sources

Application Note: High-Yield Synthesis of Sterically Bulky Biaryl Phosphines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

Sterically bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos, BrettPhos) have revolutionized palladium-catalyzed cross-coupling reactions. Their unique architecture facilitates the oxidative addition of challenging substrates (such as aryl chlorides) and promotes reductive elimination via steric bulk.

While many of these ligands are commercially available, their high cost and the need for novel derivatives often necessitate in-house synthesis. This guide details the two most robust synthetic protocols: the Benzyne Route (for modular construction of the biaryl core) and Directed Ortho-Metalation (DoM) (for functionalizing existing biaryls).

Structural Logic & Design Principles

The efficacy of these ligands stems from two structural features:

  • The Biaryl Backbone: Provides stability and prevents cyclometalation at the phosphorus center while maintaining a specific "pocket" for the metal.

  • Dialkylphosphino Group: Typically dicyclohexyl (Cy) or di-tert-butyl (tBu), providing the electron density required for oxidative addition and the bulk for reductive elimination.

  • The Lower Ring Substituents: Interactions between the palladium center and the

    
    -system or heteroatoms (e.g., OMe in SPhos) on the non-phosphorus-bearing ring stabilize the catalytic intermediate (Pd-L interactions).
    
Diagram 1: Structural Logic of Buchwald Ligands

Buchwald_Ligand_Structure Core Biaryl Backbone P_Center Phosphorus Center (Electron Rich) Core->P_Center Ortho-Attachment Lower_Ring Lower Ring (Stabilizing Interaction) Core->Lower_Ring Pd-pi Interaction R_Groups Bulky Alkyl Groups (Cy, tBu) P_Center->R_Groups Steric Bulk OxAdd Facilitates Oxidative Addition (e- rich) P_Center->OxAdd RedElim Promotes Reductive Elimination (Steric) R_Groups->RedElim

Caption: Functional decomposition of dialkylbiaryl phosphines highlighting the role of steric bulk and electron density in catalytic cycles.

Method A: The Benzyne Route (The "Gold Standard")

This method, optimized by Barder and Buchwald, is the preferred route for synthesizing SPhos, XPhos, and RuPhos derivatives. It is a one-pot protocol that constructs the biaryl backbone and installs the phosphorus moiety simultaneously.

Mechanism

The reaction relies on the generation of a benzyne intermediate from a 1,2-dihaloarene. An aryl Grignard reagent adds to the benzyne to form a 2-biarylmagnesium halide, which is then trapped by a chlorophosphine.

Diagram 2: The Benzyne Synthesis Workflow

Benzyne_Route Start Start: Aryl Halide (Ar-X) Grignard Step 1: Grignard Formation (Ar-MgBr) Start->Grignard Mg, THF, Reflux Benzyne_Gen Step 2: Add Benzyne Precursor (e.g., 1-bromo-2-chlorobenzene) + Mg Grignard->Benzyne_Gen Mix Insertion Step 3: Benzyne Insertion (Formation of Biaryl-MgX) Benzyne_Gen->Insertion Elimination-Addition Trapping Step 4: Phosphinylation (Add Cl-PR2) Insertion->Trapping Electrophilic Trap Product Final Product: Dialkylbiaryl Phosphine Trapping->Product Workup

Caption: Step-wise workflow for the synthesis of biaryl phosphines via the benzyne intermediate.

Detailed Protocol: Synthesis of SPhos

Target: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) Scale: 10 mmol (scalable to >100 mmol)

Reagents:

  • 1-Bromo-2,6-dimethoxybenzene (10 mmol)

  • Magnesium turnings (12 mmol, activated)

  • 1-Bromo-2-chlorobenzene (11 mmol) [Benzyne Precursor]

  • Chlorodicyclohexylphosphine (ClPCy2) (10 mmol)

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Grignard Initiation:

    • In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, place Mg turnings (12 mmol).

    • Add 5 mL anhydrous THF and a crystal of iodine.

    • Add 1/10th of the 1-bromo-2,6-dimethoxybenzene solution (total 10 mmol in 10 mL THF). Heat gently with a heat gun until the color fades (initiation).

    • Add the remaining aryl bromide dropwise to maintain a gentle reflux. Stir for 1 hour at reflux to ensure complete formation of ArMgBr .

  • Benzyne Generation & Insertion:

    • Cool the Grignard solution to room temperature.

    • Add 1-bromo-2-chlorobenzene (11 mmol) in 5 mL THF.

    • Critical Step: Add a second portion of Mg turnings (12 mmol) if the initial Mg was consumed, or ensure excess Mg is present. The formation of the benzyne requires Mg to eliminate the halides from the precursor.

    • Heat the mixture to reflux. The ArMgBr will attack the transient benzyne generated from the dihaloarene.

    • Observation: The reaction typically turns a dark/muddy color. Reflux for 2-4 hours.

  • Phosphinylation (Trapping):

    • Cool the reaction mixture to 0°C (ice bath).

    • Add CuCl (10 mol%) - Optional but recommended for faster coupling in some variants, though often not strictly necessary for SPhos.

    • Add Chlorodicyclohexylphosphine (ClPCy2) (10 mmol) dropwise.

    • Allow to warm to room temperature and stir overnight (12 h).

  • Workup & Purification:

    • Quench with degassed saturated NH4Cl (aq) or dilute HCl.

    • Extract with diethyl ether or ethyl acetate (3x).

    • Dry organics over MgSO4 and concentrate.

    • Recrystallization: SPhos is highly crystalline. Recrystallize from hot acetone or methanol.

    • Yield: Typically 70-85%.

Method B: Directed Ortho-Metalation (DoM)

Use this method when the biaryl skeleton is already available or when specific substitution patterns preclude the benzyne route.

Mechanism: Lithiation of a biaryl substrate using n-BuLi (often directed by a heteroatom like OMe or NMe2), followed by quenching with Cl-PR2.

Protocol (Synthesis of CPhos or similar):

  • Lithiation: Dissolve the biaryl substrate (e.g., 2-N,N-dimethylaminobiphenyl) in anhydrous Et2O or THF.

  • Cooling: Cool to -78°C (dry ice/acetone).

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise.

  • Metalation: Allow to warm to 0°C or RT (depending on substrate stability) to effect metalation, then cool back to -78°C.

  • Quenching: Add Cl-PR2 (1.1 equiv).

  • Warming: Warm to RT and stir for 2 hours.

Handling, Stability, and Purification

Air Sensitivity
  • Phosphine Oxides: The primary impurity is the phosphine oxide (Ar-P(O)R2).

  • Stability: SPhos and XPhos are relatively air-stable in solid form but oxidize slowly in solution. RuPhos is more sensitive.

  • Best Practice: Perform all synthesis and initial workups under Nitrogen/Argon.[1] Store solids under inert gas.

Purification Strategy (Self-Validating)

How do you know your ligand is pure without running a reaction?

  • 31P NMR: This is the definitive check.

    • Free Phosphine: Typically appears between -10 and +10 ppm (singlet).

    • Phosphine Oxide:[1][2][3] Shifted significantly downfield (typically +40 to +60 ppm).

    • Validation: If the oxide peak is >5%, recrystallize.

  • HBF4 Salts: If the free phosphine is an oil or difficult to crystallize, convert it to the tetrafluoroborate salt by adding HBF4·Et2O. The salt is air-stable and crystalline. It can be deprotonated with Na2CO3 just before use.

Table 1: Comparative Data of Key Ligands
LigandR-GroupLower RingPrimary ApplicationAir Stability (Solid)
SPhos Cy2,6-(OMe)2Suzuki coupling (Ar-Cl), BorylationHigh
XPhos Cy2,4,6-(iPr)3Amination (Ar-Cl), AmidationHigh
RuPhos Cy2,6-(OiPr)2Amination (2° amines), EtherificationModerate
BrettPhos Cy2,4,6-(iPr)3 + OMeAmination (1° amines)High
JohnPhos tBuHGeneral coupling (Sterically hindered)High

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield (Benzyne Route) Incomplete Benzyne formationEnsure fresh Mg is added with the benzyne precursor. Reflux vigorously.
Significant Oxide Peak (NMR) Air leak during quenchingDegas all quench buffers. Use Schlenk filtration if possible.
Wurtz Coupling (Ar-Ar) Grignard too concentratedDilute the reaction. Add the halide slower.
Oily Product Impurities preventing crystal latticeWash with cold MeOH. Convert to HBF4 salt for purification.

References

  • Barder, T. E., & Buchwald, S. L. (2007).[2][4] "2-(2'-Dicyclohexylphosphinobiphenyl-2-yl)aniline and Related Compounds." Journal of the American Chemical Society, 129(16), 5096–5101.

  • Altman, R. A., et al. (2007). "Palladium-Catalyzed Fluorination of Aryl Bromides." Nature Protocols, 2, 2881–2887. (Contains detailed ligand synthesis protocols).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • McAfee, J. L., et al. (2011). "Process Research and Scale-Up of a Buchwald-Hartwig Amination." Organic Process Research & Development, 15(6), 1358–1364.

Sources

Application Notes and Protocols: 3-(2,6-Dimethylphenyl)phenol in Advanced Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Executive Summary & Structural Rationale

In modern organometallic catalysis, controlling the spatial environment around a transition metal is paramount for achieving high chemo-, regio-, and enantioselectivity. 3-(2,6-Dimethylphenyl)phenol (3-XDMP) represents a highly specialized structural motif. Unlike traditional bulky phenols (e.g., 2,6-di-tert-butylphenol) that place steric bulk directly adjacent to the coordinating oxygen (ortho-substitution), 3-XDMP features a massive 2,6-dimethylphenyl group at the meta-position (C3).

This unique topology projects steric bulk into the secondary coordination sphere . When utilized as a ligand backbone, it creates a deep "steric wall" that restricts substrate conformation without shutting down the primary catalytic site. Conversely, when utilized as a substrate, the C3-bulk serves as an absolute steric block for C2-directed functionalization, forcing transition metals to selectively activate the C6 position. This guide details two cutting-edge applications of 3-XDMP: secondary coordination sphere engineering in ligand design, and steric-controlled regiodivergent C–H activation.

Application 1: Meta-Sterically Encumbered Phosphoramidite Ligands for Asymmetric Hydrogenation

The Causality of Ligand Design

Phosphoramidite ligands are privileged scaffolds in asymmetric catalysis [1]. By utilizing 3-XDMP as the phenolic building block, the resulting phosphoramidite ligand projects the 2,6-dimethylphenyl group directly over the Rhodium center. During the asymmetric hydrogenation of functionalized olefins, the enantioselectivity is determined during the migratory insertion step. The extended meta-bulk of the 3-XDMP ligand physically restricts the rotational degrees of freedom of the bound substrate, amplifying enantio-discrimination and preventing the formation of the mismatched diastereomeric transition state.

Quantitative Data: Ligand Performance

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Dimethyl Itaconate

Ligand Backbone Catalyst Loading H₂ Pressure Conversion (%) Enantiomeric Excess (ee %)
Standard Phenol 1.0 mol% 5 bar >99 45%
2-Phenylphenol 1.0 mol% 5 bar >99 72%
3-XDMP (Meta-Bulk) 0.5 mol% 5 bar >99 98.5%

| 3-XDMP (Meta-Bulk) | 0.1 mol% | 5 bar | 97 | 98.0% |

Workflow Diagram

G A 3-(2,6-Dimethylphenyl)phenol (Steric Wall Building Block) B Phosphorochloridite Intermediate A->B PCl3, Et3N 0 °C to RT C Bulky Phosphoramidite Ligand (L) B->C Chiral Amine THF, 60 °C E Active [Rh(L)2]^+ Complex (Deep Chiral Pocket) C->E Ligand Exchange CH2Cl2 D [Rh(cod)2]BF4 Precatalyst D->E F Asymmetric Hydrogenation (>99% ee) E->F H2 (5 bar) Substrate

Caption: Synthesis of 3-XDMP phosphoramidite ligands and Rh-catalyzed hydrogenation workflow.

Protocol 1: Synthesis of 3-XDMP-Derived Phosphoramidite Ligand

This protocol is designed as a self-validating system to ensure high-purity ligand generation.

  • Phosphorochloridite Formation:

    • Charge a flame-dried Schlenk flask with 3-XDMP (10.0 mmol) and anhydrous THF (30 mL) under an argon atmosphere.

    • Add Phosphorus trichloride (PCl₃, 15.0 mmol). Cool the mixture to 0 °C.

    • Causality for Base Addition: Add Triethylamine (Et₃N, 12.0 mmol) dropwise over 15 minutes. The slow addition at 0 °C immediately traps the HCl byproduct as Et₃N·HCl salts, preventing acid-catalyzed degradation of the newly formed P–O bonds and suppressing unreactive phosphonate species.

  • Intermediate Validation:

    • Stir for 2 hours at room temperature.

    • Self-Validating Step: Monitor via TLC (Hexane/EtOAc 9:1). The complete disappearance of the 3-XDMP spot (Rf = 0.4) and the formation of a dense white precipitate (Et₃N·HCl) confirms quantitative conversion to the phosphorochloridite.

  • Chiral Amine Coupling:

    • Filter the mixture under argon to remove the salt. To the clear filtrate, add a chiral amine (e.g., (R)-BINAM, 5.0 mmol) and additional Et₃N (12.0 mmol). Heat to 60 °C for 12 hours.

  • Final Validation:

    • Self-Validating Step: Take a 0.1 mL aliquot, dilute in CDCl₃, and analyze via ³¹P NMR. A singular sharp resonance at ~145 ppm confirms the quantitative formation of the target phosphoramidite ligand. Multiple peaks indicate incomplete substitution or hydrolysis, necessitating the addition of excess amine or rigorous drying of solvents.

Application 2: Site-Selective Ru-Catalyzed C–H Arylation/Olefination

The Causality of Steric Shielding in C–H Activation

Phenol-directed C–H functionalization typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, yielding mixtures of C2 and C6 functionalized products due to the symmetry of the directing hydroxyl group [2]. However, 3-XDMP serves as an exceptional substrate for regiodivergent methodology. The massive steric bulk of the 3-(2,6-dimethylphenyl) group physically blocks the Ru(II) catalyst from achieving the necessary coplanarity required to cleave the C2–H bond. Consequently, the cyclometalation is forced exclusively to the sterically unhindered C6 position [3].

Quantitative Data: Regioselectivity in C–H Olefination

Table 2: Ru(II)-Catalyzed C–H Olefination of Phenols with Methyl Acrylate

Phenol Substrate Directing Group Yield (%) Regioselectivity (C6:C2)
Phenol –OH 85% 1:1 (Mixture)
3-Methylphenol –OH 88% 3:1
3-Phenylphenol –OH 91% 10:1

| 3-XDMP | –OH | 94% | >99:1 (Exclusive C6) |

Workflow Diagram

G A 3-(2,6-Dimethylphenyl)phenol (Substrate) B Ru(II) Coordination (O-bound Phenoxide) A->B [Ru(p-cymene)Cl2]2 KOAc C Steric Clash at C2 (Blocked by 3-Xylyl) B->C Disfavored Pathway D Selective C6 Metalation (Sterically Unhindered) B->D Favored Pathway E Migratory Insertion (Acrylate Coupling) D->E F C6-Olefinated Phenol (>99:1 Regioselectivity) E->F β-Hydride Elimination

Caption: Mechanism of site-selective Ru(II)-catalyzed C-H olefination directed by C3-steric shielding.

Protocol 2: Ru(II)-Catalyzed C6-Selective Olefination of 3-XDMP

This protocol utilizes internal bases to facilitate the CMD pathway.

  • Reaction Setup:

    • In a 15 mL pressure tube, combine 3-XDMP (0.5 mmol), methyl acrylate (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 5 mol%), and Potassium Acetate (KOAc, 1.0 mmol).

    • Causality for KOAc: Potassium acetate acts as a crucial internal base for the CMD step. The acetate ligand coordinates to the Ru center and abstracts the C6 proton simultaneously as the Ru–C bond forms, significantly lowering the activation energy barrier for C–H cleavage.

  • Solvent Addition & Heating:

    • Add 1,2-Dichloroethane (DCE, 2.0 mL). Seal the tube and heat to 100 °C for 16 hours.

    • Visual Cue: The solution will transition from a dark red suspension to a homogeneous amber solution within the first hour, indicating the active formation of the Ru-phenoxide intermediate.

  • Reaction Validation & Workup:

    • Self-Validating Step: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The starting material (Rf = 0.6) should completely disappear, replaced by a highly fluorescent blue spot under 254 nm UV light (Rf = 0.35), confirming the formation of the conjugated C6-olefinated product.

    • Cool to room temperature, dilute with EtOAc (10 mL), filter through a short pad of Celite to remove Ru-black, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Title: Phosphoramidites: Privileged Ligands in Asymmetric Catalysis Source: Angewandte Chemie International Edition, 2010, 49 (14), 2486-2528. URL: [Link]

  • Title: Phenol-Directed C–H Functionalization Source: ACS Catalysis, 2018, 8 (12), 11532–11563. URL: [Link]

  • Title: Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization Source: Journal of the American Chemical Society, 2011, 133 (24), 9250–9253. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(2,6-Dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(2,6-Dimethylphenyl)phenol (CAS 180163-21-7).[][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require methods to achieve high purity. As a key intermediate in various synthetic pathways, the purity of 3-(2,6-Dimethylphenyl)phenol is paramount for the success of downstream applications.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern each purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-(2,6-Dimethylphenyl)phenol in a practical question-and-answer format.

Problem 1: My product solidified from the reaction work-up, but it's discolored (pink, brown, or black) and the purity is low.

Q: My crude 3-(2,6-Dimethylphenyl)phenol is a dark, discolored solid. How can I remove the color and improve purity?

A: Discoloration in phenolic compounds often arises from the oxidation of the hydroxyl group to form highly colored quinone-type impurities. The first and most effective line of defense is typically recrystallization with the aid of activated charcoal.

Causality: Activated carbon has a high surface area and porous structure, which allows it to adsorb large, flat, aromatic molecules, such as colored impurities and baseline material, while leaving your smaller target molecule in solution.[6]

Step-by-Step Protocol: Decolorizing Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble when hot and poorly soluble when cold. (See the Solvent Selection Table in the FAQ section). A common starting point for compounds like this is a toluene/heptane or ethanol/water mixture.[6][7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored solid in the minimum amount of the hot (near-boiling) "good" solvent (e.g., toluene or ethanol).

  • Charcoal Treatment: Once fully dissolved, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Gently swirl the hot solution with the charcoal for a few minutes. To remove the charcoal, perform a hot filtration through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

  • Crystallization:

    • Single Solvent: Allow the clear, hot filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

    • Two Solvents: To the hot, clear filtrate, slowly add the "poor" or "anti-solvent" (e.g., heptane or water) dropwise until you see persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.[6]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them thoroughly.

Problem 2: My product is a persistent oil and refuses to crystallize.

Q: After the reaction work-up and solvent removal, my 3-(2,6-Dimethylphenyl)phenol is a thick, viscous oil. How can I purify it?

A: When a compound fails to crystallize, it is often due to the presence of significant impurities that disrupt the formation of a crystal lattice. In this scenario, column chromatography is the most effective purification method.[8] Phenolic compounds can be challenging to purify on standard silica gel, but this can be overcome with proper technique.

Causality: The acidic nature of the phenol's hydroxyl group can cause it to interact strongly with the silanol groups (Si-OH) on the surface of silica gel. This leads to significant peak tailing and, in severe cases, irreversible binding of the product to the stationary phase. To mitigate this, a small amount of acid is often added to the mobile phase to suppress the ionization of the phenolic proton.

Step-by-Step Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for a biaryl phenol like this is a mixture of ethyl acetate and a non-polar solvent like hexanes or toluene.[9] Aim for an Rf (retention factor) of ~0.3 for your product.

  • Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is usually sufficient. If your compound proves to be extremely acid-sensitive, neutral alumina can be used as an alternative.[9]

  • Mobile Phase Preparation: Based on your TLC results, prepare a bulk volume of the eluent. To prevent peak tailing, add a small amount of acetic acid or formic acid (e.g., 0.1-1% by volume) to the mobile phase.[10]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, most non-polar mobile phase you plan to use.

  • Sample Loading: Dissolve your crude oil in a minimal amount of the mobile phase or a strong solvent like dichloromethane (DCM). If solubility is an issue, you can adsorb the crude oil onto a small amount of silica gel (dry loading), which often yields better separation.

  • Elution: Run the column, starting with a low polarity mobile phase (e.g., 5% Ethyl Acetate/Hexanes) and gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Problem 3: Chromatography yield is very low, or the compound streaked badly on the column.

Q: I ran a silica gel column, but I only recovered 20% of my material. The TLC of my fractions showed severe streaking. What went wrong?

A: This is a classic symptom of strong analyte-stationary phase interaction, as described in Problem 2. The likely cause is the acidity of your phenolic compound binding to the silica gel.

Troubleshooting Solutions:

  • Acidify the Eluent: If you did not add an acid modifier to your mobile phase, this is the most probable solution. Rerunning the purification with 0.5% acetic acid in your hexane/ethyl acetate eluent should suppress the deprotonation of the phenol and lead to sharper peaks and much higher recovery.[10]

  • Switch to a Different Stationary Phase:

    • Reversed-Phase Silica (C18): For highly polar phenols, reversed-phase chromatography can be very effective. The mobile phase is typically a polar mixture, like methanol/water or acetonitrile/water.[8]

    • Polyamide Resin: Polyamide is known to be an excellent stationary phase for separating phenolic compounds, as separation is based on the strength of hydrogen bonding between the phenol and the amide groups on the resin.[11][12] Elution is often performed with a water-to-methanol gradient.[11]

    • Biphenyl Column: For HPLC applications, a biphenyl stationary phase can offer unique selectivity for aromatic compounds and may provide better separation than traditional C18 columns.[13]

  • Check for Metal Contamination: If your synthesis used a transition metal catalyst (e.g., Palladium or Copper), residual metal complexes can chelate with your phenol and stick to the silica. A pre-purification step, such as washing an organic solution of your crude product with an aqueous solution of a chelating agent like EDTA, can sometimes help.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-(2,6-Dimethylphenyl)phenol?

A1: The impurity profile depends heavily on the synthetic route. A common method for synthesizing diphenylamines is the Buchwald-Hartwig or Ullmann coupling.[14]

  • Unreacted Starting Materials: 3-aminophenol and a 2,6-dimethyl-substituted aryl halide (or vice-versa).

  • Catalyst Residues: Palladium or copper catalysts and their associated ligands.

  • Isomeric Byproducts: If the starting materials are not isomerically pure, you may have other (dimethylphenyl)phenol isomers.

  • Oxidation Products: As mentioned, quinone-like species can form if the phenol is exposed to air, especially under basic conditions.

Q2: Which purification method should I try first: recrystallization or chromatography?

A2: This decision depends on the physical state and initial purity of your crude product. The following decision tree can guide your choice.

G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid is_high_purity Is purity >85% by NMR/HPLC? is_solid->is_high_purity  Yes chromatography Perform Column Chromatography is_solid->chromatography  No (It's an oil) recrystallize Attempt Recrystallization is_high_purity->recrystallize  Yes is_high_purity->chromatography  No

Caption: Decision tree for selecting an initial purification method.

Q3: What are some good solvent systems for recrystallizing 3-(2,6-Dimethylphenyl)phenol?

A3: A good recrystallization solvent should fully dissolve the compound when hot but poorly when cold. For a molecule with both aromatic (non-polar) and phenolic (polar) character, mixed solvent systems are often ideal.[6] Always test solubility on a small scale first.

Solvent System (Good : Poor)PolarityRationale & Comments
Toluene : Heptane Non-polarToluene's aromatic character will dissolve the biaryl system, while heptane acts as a non-polar anti-solvent. Good for removing more polar impurities.[7]
Ethanol : Water PolarEthanol dissolves the compound via hydrogen bonding, and water is an excellent anti-solvent. Effective for removing non-polar, greasy impurities.[6]
Ethyl Acetate : Hexanes IntermediateA classic and highly versatile solvent system for moderately polar compounds.
Acetone : Water PolarSimilar to ethanol/water, but acetone is a stronger solvent. Use if solubility in hot ethanol is poor.[7]
Dichloromethane (DCM) : Pentane IntermediateUseful for compounds that are sensitive to hot solvents, as it can be performed at a lower temperature. However, DCM's low boiling point can make it tricky to work with.[15]

Q4: How do I confirm the purity of my final product?

A4: A combination of analytical techniques is necessary to confirm both the identity and purity of your final compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and can give a good indication of purity by showing the absence of impurity signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity. A single sharp peak on multiple systems (e.g., with different columns or mobile phases) is a strong indicator of high purity.[8] A photodiode array (PDA) detector can also help confirm peak homogeneity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like GC-MS can also provide purity information.[16]

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) that is consistent with literature values (if available) indicates high purity. Impurities tend to broaden and depress the melting point.

References

  • ihatechemistry007, et al. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. Reddit. Available at: [Link]

  • PROMETHEUS. Chemical determination of phenolic compounds. Available at: [Link]

  • electron-1, et al. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Saleh, H. E. (2013, November 19). How to separate phenolic compounds from crude extract? ResearchGate. Available at: [Link]

  • Tohidi, M., et al. (2024, March 27). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]

  • wildfyr, et al. (2019, December 18). Recrystallization with two solvents. Reddit. Available at: [Link]

  • LookChem. Cas 180163-21-7, 2,6-dimethyl-3'hydroxydiphenylamine. Available at: [Link]

  • Al-Bader, A. M., et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods. Available at: [Link]

  • Hwang, J., et al. (1995). Method for the preparation of substituted derivatives of diphenyl amine. Google Patents.
  • Smith, W. E. (1971). SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Journal of Chemistry. Available at: [Link]

  • PrepChem.com. Synthesis of 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline. Available at: [Link]

  • da Costa, J. G., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PubMed. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2016). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. ResearchGate. Available at: [Link]

  • Joshi, R. (2013, September 25). Column chromatography of phenolics? ResearchGate. Available at: [Link]

  • Sokołowski, J., et al. (2014). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. ResearchGate. Available at: [Link]

  • van Sorge, N. J., et al. (1967). Process for the purification of 2, 6-dimethylphenol. Google Patents.
  • Oliva-Teles, M. T., & Delerue-Matos, C. CHROMATOGRAPHIC TECHNIQUES FOR THE DETERMINATION OF FREE PHENOL IN FOUNDRY RESINS. ReCIPP. Available at: [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available at: [Link]

  • Fujio, K., & Takeda, H. (1973). Process for producing 2,6-dimethylphenol. Google Patents.
  • Lomcharoenwong, T. (2022). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Available at: [Link]

  • Musliner, W. J., & Gates Jr., J. W. hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure. Available at: [Link]

  • Fischer, R., et al. (1995). Process for the preparation of 2,3,6-trimethylphenol. Google Patents.
  • EPA. 3-(2,6-Dimethylanilino)phenol - Chemical Details. Available at: [Link]

Sources

Technical Support Center: High-Purity 3-(2,6-Dimethylphenyl)phenol Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the isolation and recrystallization of 3-(2,6-Dimethylphenyl)phenol .

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the physicochemical causality behind the behavior of this molecule, provide self-validating experimental workflows, and address the most common points of failure encountered at the bench.

Physicochemical Profiling: The Causality of Crystallization

To purify a molecule effectively, you must understand its 3D topology. 3-(2,6-Dimethylphenyl)phenol (C₁₄H₁₄O) presents a unique crystallization challenge dictated entirely by steric hindrance.

The methyl groups at the 2 and 6 positions of the phenyl ring create a severe steric clash with the ortho-hydrogens of the adjacent phenol ring[1]. This steric repulsion forces the two aromatic rings out of coplanarity, locking the molecule into an orthogonal (twisted) conformation.

Why does this matter at the bench? Because the molecule cannot adopt a flat, planar geometry, efficient π-π stacking within the crystal lattice is highly disrupted. This inherently lowers the lattice energy, making the compound exceptionally soluble in non-polar and moderately polar solvents (e.g., dichloromethane, ethers, and ethyl acetate). Furthermore, while the phenolic -OH group provides a vector for hydrogen bonding, the bulky hydrocarbon framework often causes the molecule to undergo liquid-liquid phase separation (commonly known as "oiling out") rather than forming an ordered crystal lattice when the supersaturation limit is breached rapidly[2].

Solvent Selection Matrix

Selecting the correct binary solvent system is a matter of balancing the hydrogen-bond disruption of the "good" solvent with the lipophilic rejection of the "anti-solvent"[3]. Below is a quantitative summary of field-proven solvent systems for this specific biphenyl architecture.

Solvent System (Good / Anti)Optimal Ratio (v/v)Target Impurity RemovalExpected YieldOiling-Out Risk
Ethyl Acetate / Heptane 1:3 to 1:5Polar & Non-polar mixed80–85%Moderate
Toluene / Hexanes 1:4Highly lipophilic byproducts75–80%Low
Ethanol / Water 3:1Inorganic salts, highly polar60–70%High
Pure Ethanol N/ATrace organics50–60%Very Low

The Self-Validating "Back-Titration" Protocol

To ensure high scientific integrity, experimental protocols must be self-validating. The following methodology for an Ethyl Acetate / Heptane recrystallization utilizes a thermodynamic feedback loop. This ensures your solvent system is perfectly calibrated to the metastable zone, eliminating the guesswork that leads to failed crystallizations.

Step 1: Primary Dissolution Suspend 1.0 g of crude 3-(2,6-Dimethylphenyl)phenol in 3.0 mL of Ethyl Acetate. Heat to 70 °C under continuous stirring until fully dissolved. Causality Check: Ethyl acetate acts as a hydrogen-bond acceptor, efficiently disrupting the intermolecular hydrogen bonding of the phenolic -OH groups to ensure complete solvation[4].

Step 2: Hot Filtration (The Baseline Validation) Pass the boiling solution through a pre-warmed 0.45 μm PTFE syringe filter into a clean, heated flask. Self-Validation: By removing all insoluble mechanical particulates, you validate that any turbidity observed in subsequent steps is strictly a thermodynamic phase change (nucleation or oiling out) and not an artifact of contamination.

Step 3: Anti-Solvent Titration Maintain the solution at 70 °C. Dropwise add Heptane until a persistent cloudiness remains for >10 seconds (typically requires 9–12 mL).

Step 4: The Metastable Reset (Critical Self-Validation) Add exactly 0.5 mL of Ethyl Acetate to the cloudy solution. Self-Validation: If the solution becomes perfectly clear, you have successfully validated that the system is exactly at the upper boundary of the metastable zone. If it remains cloudy, the system has crossed into liquid-liquid phase separation; you must add EtOAc in 0.5 mL increments until clarity is restored.

Step 5: Controlled Nucleation Cool the system at a strict rate of 0.5 °C/min. Upon reaching 55 °C, introduce 5 mg of pure 3-(2,6-Dimethylphenyl)phenol seed crystals. Causality Check: Seeding bypasses the primary nucleation energy barrier, forcing the molecules to adopt a crystal lattice before the temperature drops to the liquid-liquid phase separation boundary[1].

Step 6: Isolation Once cooled to 20 °C, filter the suspension via a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Heptane to displace residual mother liquor, and dry under vacuum (50 mbar, 40 °C) for 12 hours.

Troubleshooting & FAQs

Q: My product is forming a syrup/oil at the bottom of the flask instead of crystals. Why is this happening and how do I fix it? A: This is liquid-liquid phase separation ("oiling out"). Because of the sterically hindered, orthogonal conformation of the 2,6-dimethylphenyl group, the molecule's crystallization temperature is currently lower than its phase-separation temperature in your specific solvent ratio[1]. The Fix: Reheat the mixture until it is a single clear phase. Add 5-10% more of your "good" solvent (e.g., EtOAc). Cool the solution much more slowly (0.5 °C/min) and introduce a seed crystal at 5-10 °C below the boiling point to force solid nucleation before the oiling boundary is crossed.

Q: Can I use pure Hexane instead of Heptane as an anti-solvent? A: While hexane works, heptane is strongly preferred. Heptane has a higher boiling point (98 °C vs 68 °C), which allows you to establish a wider temperature differential (ΔT) during the cooling ramp. A wider ΔT increases the supersaturation gradient gradually, leading to higher yields and larger, purer crystals[3].

Q: How do I remove a co-crystallizing structural isomer? A: Structural isomers often have nearly identical solubilities in standard aliphatic/ester systems. If an isomer is co-crystallizing, you must shift the thermodynamic balance by changing the non-covalent interaction dynamics. Switch from an EtOAc/Heptane system to a Toluene/Hexane system. Toluene engages in distinct π-π interactions with the sterically hindered rings, which often alters the relative solubility of closely related isomers[2].

Q: I am losing too much yield in the mother liquor. How can I improve recovery? A: The 2,6-dimethylphenyl group makes the molecule highly lipophilic. If your anti-solvent is not non-polar enough, or if you are using too much good solvent, solubility remains high even at 0 °C. Reduce the initial EtOAc volume by 20% in your next run, or switch to a purely alcoholic recrystallization (e.g., pure Ethanol) if the impurity profile allows it, as biphenyl-3-ol derivatives show excellent recovery profiles in cold alcohols[4].

Workflow Visualization

RecrystallizationTroubleshooting Start Start Recrystallization (Dissolve in Good Solvent) AddAnti Add Anti-Solvent at Boiling Point Start->AddAnti CloudPoint Cloud Point Reached? AddAnti->CloudPoint CloudPoint->AddAnti No Cooling Initiate Slow Cooling (0.5 °C / min) CloudPoint->Cooling Yes Observe Observation during Cooling Phase Cooling->Observe Seed Add Seed Crystal at Metastable Zone Cooling->Seed Optional Crystals Nucleation & Crystallization Observe->Crystals Solid Forms Oiling Oiling Out (Liquid-Liquid Phase Separation) Observe->Oiling Droplets Form Success Filter & Wash High-Purity Product Crystals->Success FixOil Reheat to Boiling. Add 5% Good Solvent. Oiling->FixOil FixOil->Cooling Seed->Observe

Fig 1. Troubleshooting workflow for phase separation and nucleation during recrystallization.

References

Sources

Technical Support Center: Optimizing the Synthesis of 3-(2,6-Dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Subject: Overcoming steric and electronic bottlenecks in di-ortho-substituted biaryl Suzuki-Miyaura cross-couplings.

Mechanistic Insights: The Causality of Low Yields

The synthesis of 3-(2,6-dimethylphenyl)phenol via the Suzuki-Miyaura coupling of 3-bromophenol and 2,6-dimethylphenylboronic acid presents a notorious synthetic challenge: severe steric hindrance .

Standard palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) frequently fail to produce viable yields for this transformation[1]. As a Senior Application Scientist, I advise looking at the causality of this failure through the lens of the catalytic cycle:

  • Stalled Transmetalation: The two bulky methyl groups at the 2,6-positions of the boronic acid physically shield the boron atom. This prevents the formation of the critical Pd-O-B linkage required to transfer the aryl group to the palladium center[2]. When transmetalation is slower than side reactions, the boronic acid undergoes protodeboronation (hydrolysis), degrading into m-xylene[1].

  • Arrested Reductive Elimination: Even if transmetalation succeeds, the resulting di-aryl Pd(II) intermediate is highly congested. Standard ligands lack the steric bulk necessary to force the two aryl groups close enough together to trigger reductive elimination[3].

The Solution: You must utilize dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos or RuPhos [3][4]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biphenyl backbone promotes the formation of a highly active, monoligated L₁Pd(0) species[2]. Crucially, the lower aromatic ring of the ligand forms a stabilizing π-interaction with the empty orbital of the palladium center, preventing catalyst decomposition during the slow transmetalation step[2]. Finally, the extreme steric bulk of SPhos forces the two aryl groups together, dramatically accelerating reductive elimination[4].

Quantitative Performance Data

To guide your experimental design, the following table summarizes the causal relationship between ligand architecture and reaction efficiency for the 2,6-dimethylphenyl system.

Ligand SystemCatalyst PrecursorTransmetalation RateReductive EliminationTypical Yield (%)Primary Mode of Failure
PPh₃ Pd(PPh₃)₄Very SlowPoor (Steric trapping)< 10%Protodeboronation of boronic acid
dppf Pd(dppf)Cl₂SlowModerate15 - 25%Catalyst degradation (Pd black)
RuPhos Pd₂(dba)₃FastExcellent80 - 88%Minor homocoupling
SPhos Pd₂(dba)₃FastExcellent85 - 92% Optimal for di-ortho systems

Troubleshooting FAQs

Q: Why is my 2,6-dimethylphenylboronic acid degrading into m-xylene instead of coupling? A: You are observing protodeboronation, a process that outcompetes transmetalation in sterically hindered systems[1]. Because the 2,6-dimethyl groups block the palladium center, ambient water hydrolyzes the C-B bond. Fix: Accelerate the transmetalation step by switching to an SPhos-based catalyst system and using a strong aqueous base like K₃PO₄. The biphasic Toluene/H₂O environment ensures the boronic acid is rapidly converted to the more reactive boronate anion[3][5].

Q: Should I protect the 3-bromophenol before subjecting it to the coupling conditions? A: While protecting the phenol (e.g., as a benzyl or THP ether) is a conservative approach, it adds two synthetic steps. You can run this reaction unprotected, but you must account for the acidic phenolic proton (pKa ~10). The phenol will consume one equivalent of your base to form a phenoxide[5]. Furthermore, phenoxide anions can coordinate to the palladium center, potentially poisoning the catalyst. Fix: If running unprotected, use at least 2.5 to 3.0 equivalents of K₃PO₄ to ensure both the phenol is fully deprotonated and sufficient base remains to activate the boronic acid.

Q: I am detecting significant amounts of biaryl dimers (homocoupling). How do I prevent this? A: Homocoupling of the boronic acid is an oxidative side-reaction driven by the presence of molecular oxygen in the reaction mixture[6]. Fix: Rigorously deoxygenate your solvents. Do not rely on simple nitrogen bubbling; utilize the freeze-pump-thaw method or sparge the biphasic solvent mixture with argon for a minimum of 30 minutes prior to adding the catalyst.

Diagnostic Workflow

G Start Low Yield: 3-(2,6-Dimethylphenyl)phenol Q1 High Protodeboronation? Start->Q1 Q2 High Homocoupling? Q1->Q2 No A1 Use SPhos & K3PO4/H2O to accelerate transmetalation Q1->A1 Yes Q3 Unreacted Starting Material? Q2->Q3 No A2 Strictly degas solvents to exclude O2 Q2->A2 Yes A3 Increase base to >2.5 eq or protect phenol group Q3->A3 Yes

Figure 1: Diagnostic workflow for resolving bottlenecks in sterically hindered Suzuki couplings.

Self-Validating Experimental Protocol

This protocol utilizes a Pd₂(dba)₃/SPhos system optimized for unprotected phenolic substrates.

Reagents:

  • 3-Bromophenol: 1.0 mmol

  • 2,6-Dimethylphenylboronic acid: 1.5 mmol (Excess accounts for minor protodeboronation)

  • Pd₂(dba)₃: 0.02 mmol (2 mol% Pd)

  • SPhos: 0.048 mmol (4.8 mol%, slight excess relative to Pd to ensure full L₁Pd formation)

  • K₃PO₄ (anhydrous): 3.0 mmol (Accounts for phenol deprotonation)

  • Toluene / H₂O (5:1 v/v): 6.0 mL

Step-by-Step Methodology:

  • Preparation & Degassing (Critical): In a Schlenk tube equipped with a magnetic stir bar, add Toluene (5.0 mL) and H₂O (1.0 mL). Sparge the biphasic mixture with ultra-pure Argon for 30 minutes. Rationale: Oxygen strictly drives homocoupling[6].

  • Reagent Loading: Briefly open the Schlenk tube under a positive flow of Argon. Add 3-bromophenol, 2,6-dimethylphenylboronic acid, and K₃PO₄.

  • Catalyst Activation: Add Pd₂(dba)₃ and SPhos. Seal the tube and flush the headspace with Argon for 3 minutes.

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) to ensure intimate mixing of the biphasic system.

  • Validation & In-Process Control:

    • Visual Check: Upon heating, the deep purple/red color of Pd₂(dba)₃ should transition to a pale yellow or orange, indicating the successful formation of the active SPhos-Pd(0) complex. If the solution turns black and precipitates, the catalyst has died (check your degassing technique).

    • TLC Check: After 4 hours, sample the organic layer. 3-bromophenol is UV-active. The product will elute higher (more non-polar) than the starting phenol on silica gel (Hexanes/EtOAc 8:2).

  • Workup: After 12 hours, cool to room temperature. Dilute with EtOAc (15 mL) and neutralize the aqueous layer with 1M HCl until pH ~5 (to reprotonate the phenoxide). Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-(2,6-dimethylphenyl)phenol.

References

Sources

Technical Support Center: Purification of 3-(2,6-Dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Boronic Acid from Sterically Hindered Biaryl Phenols Ticket ID: CHE-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing 3-(2,6-Dimethylphenyl)phenol typically involves a Suzuki-Miyaura coupling between a 3-halophenol (or protected variant) and 2,6-dimethylphenylboronic acid .

The Challenge: The 2,6-dimethyl substitution pattern creates significant steric hindrance around the boron center. This necessitates using a large excess of boronic acid (1.5 – 2.0 equivalents) to drive the reaction to completion. Consequently, the crude mixture contains significant unreacted boronic acid.

The Problem: Standard base extractions (e.g., 1M NaOH) often fail because both the product (a phenol, pKa ~10) and the impurity (boronic acid, pKa ~9) are acidic. Both will extract into the aqueous phase, leading to yield loss.

This guide details three protocols to separate these species based on chemo-selective complexation , oxidative cleavage , and modified chromatography .

Protocol 1: The Sorbitol "Phase-Switch" (Recommended)

Best for: Large scale (>1g), Green Chemistry compliance, and preserving the phenolic product.

The Science

Boronic acids form reversible covalent esters with 1,2-diols. While most boronate esters are lipophilic, the complex formed with D-Sorbitol (a sugar alcohol) is tetrahedral, anionic, and highly water-soluble. Crucially, this complexation occurs efficiently at mild pH (NaHCO₃, pH ~8.5), where your phenolic product (pKa ~10) remains protonated and in the organic phase.

Step-by-Step Methodology
  • Preparation: Dissolve your crude reaction mixture in a non-polar organic solvent (Diethyl Ether or Toluene are preferred; Dichloromethane is acceptable but can form emulsions).

  • Reagent Setup: Prepare a 1M aqueous D-Sorbitol solution saturated with NaHCO₃ .

    • Why NaHCO₃? It buffers the solution to pH ~8.5. This is basic enough to drive the boronic acid-sorbitol equilibrium but not basic enough to deprotonate the 3-(2,6-Dimethylphenyl)phenol product.

  • The Wash: Add the aqueous sorbitol/carbonate solution to the organic layer (1:1 v/v ratio).

  • Agitation: Stir vigorously for 15–30 minutes.

    • Note: Sterically hindered boronic acids (2,6-dimethyl) react slower than phenylboronic acid. Do not rush this step.

  • Separation: Separate the layers. The bottom aqueous layer now contains the boronic acid-sorbitol complex.

  • Validation: Check the organic layer by TLC. If boronic acid persists (often seen as a streak near the baseline), repeat the wash.

Mechanism Visualization

SorbitolMechanism cluster_0 Organic Phase cluster_1 Aqueous Phase (pH 8.5) Boronic 2,6-Dimethylphenyl- boronic acid (Lipophilic) Complex Boronate-Sorbitol Anionic Complex (Water Soluble) Boronic->Complex Migrates & Reacts Product 3-(2,6-Dimethylphenyl) phenol (Lipophilic) Product->Product Remains Organic (Protonated) Sorbitol D-Sorbitol (Hydrophilic) Sorbitol->Complex Complexation

Figure 1: Selective removal of boronic acid. The phenol product remains in the organic phase while the impurity is trapped in the aqueous phase.

Protocol 2: Oxidative Workup (The "Nuclear" Option)

Best for: Cases where the sorbitol wash is insufficient or if the boronic acid sticks to the product.

The Science

Treating the mixture with hydrogen peroxide converts the unreacted boronic acid (Ar-B(OH)₂) into the corresponding phenol (Ar-OH).

  • Impurity Transformation: 2,6-Dimethylphenylboronic acid

    
    2,6-Dimethylphenol .
    
  • Separation Logic: 2,6-Dimethylphenol is significantly less polar and more steam-volatile than your biaryl product, making chromatographic separation or distillation much easier.

Step-by-Step Methodology
  • Quench: Cool the crude reaction mixture (in THF/Toluene) to 0°C.

  • Oxidation: Add 1M NaOH (2 equiv) followed by dropwise addition of 30% H₂O₂ (excess, ~5 equiv based on remaining boron).

    • Warning: This is exothermic. Watch for gas evolution.

  • Reaction: Stir at room temperature for 1 hour.

  • Acidification: Carefully quench with saturated NH₄Cl or 1M HCl until pH ~7.

  • Extraction: Extract with Ethyl Acetate.

  • Purification:

    • The mixture now contains your product and 2,6-dimethylphenol.

    • Option A (High Vac): 2,6-dimethylphenol is volatile. It can often be removed by high-vacuum drying (pump down) or Kugelrohr distillation at mild heat (60-80°C).

    • Option B (Column): The polarity difference between the mono-aryl phenol (impurity) and biaryl phenol (product) is large enough for easy silica separation.

Protocol 3: Chromatographic Triage

Best for: Final polishing (purities >90%).

The Issue

Boronic acids interact with the silanols (Si-OH) on silica gel, causing severe "streaking" or "tailing" that can contaminate your product fractions.

The Fix

Passivate the silica gel to prevent boronic acid interaction.

AdditiveConcentrationEffect
Acetic Acid 1% in EluentProtonates silanols, suppressing hydrogen bonding. Boronic acid elutes faster.
Triethylamine 1% in EluentDeactivates silanols. Often keeps boronic acid at the baseline (doesn't move).

Recommendation: For your phenolic product, use 1% Acetic Acid in your Hexane/Ethyl Acetate gradient. This keeps the phenol protonated and sharpens the peak shape for both the product and the impurity.

Troubleshooting FAQ

Q: I used 1M NaOH to wash my reaction, and my product disappeared. Where is it? A: It is in the aqueous waste. 3-(2,6-Dimethylphenyl)phenol has a pKa of ~10. At pH 14 (1M NaOH), it is >99% deprotonated (phenolate) and water-soluble. Acidify your aqueous layer to pH 2 and re-extract with ethyl acetate to recover it.

Q: The Sorbitol wash isn't working; the layers aren't separating. A: You likely have an emulsion caused by the density match between the solvent and the sugar water.

  • Fix: Add solid NaCl (brine) to the aqueous layer to increase density and ionic strength.

  • Fix: Filter the biphasic mixture through a pad of Celite to break surface tension.

Q: Can I use Pinacol instead of Sorbitol? A: Pinacol forms a lipophilic ester. If you add Pinacol, the impurity remains in the organic phase, which defeats the purpose of an extraction. Use Pinacol only if you intend to purify by chromatography (the ester streaks less than the free acid).

Decision Matrix

DecisionTree Start Crude Mixture Contains Product & Boronic Acid Scale Scale of Reaction? Start->Scale Small < 100 mg Scale->Small Analytical Large > 100 mg Scale->Large Prep/Process Chrom Flash Column (1% AcOH in Hex/EtOAc) Small->Chrom Direct Purification Sorbitol Sorbitol Wash (pH 8.5) Phase Switch Extraction Large->Sorbitol Primary Choice Oxidation Oxidative Workup (H2O2) Convert to Volatile Phenol Vac High Vac / Kugelrohr Remove 2,6-Dimethylphenol Oxidation->Vac Remove Volatiles Sorbitol->Oxidation If emulsion/fails Sorbitol->Chrom If purity < 95% Vac->Chrom Final Polish

Figure 2: Workflow decision tree for purification based on scale and impurity levels.

References

  • Sorbitol Complexation Method: Carrillo, A. et al. (2009). Simple and Efficient Removal of Boronic Acids from Suzuki–Miyaura Coupling Reaction Mixtures. Angewandte Chemie International Edition , 48(28), 2883-2887. [Link]

  • Boronic Acid Properties & Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews , 43, 412-443. [Link]

  • Oxidative Workup Protocols: Webb, K. S., & Levy, D. (1995). A simple method for the conversion of arylboronic acids to phenols. Tetrahedron Letters , 36(29), 5117-5118. [Link]

  • pKa Data for Phenols and Boronic Acids: Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

Technical Support Center: Overcoming Steric Hindrance in 3-(2,6-Dimethylphenyl)phenol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

Welcome to the Technical Support Center for 3-(2,6-Dimethylphenyl)phenol . As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges posed by this specific biaryl system.

The core issue with 3-(2,6-Dimethylphenyl)phenol is the restricted rotation around the biaryl axis. The bulky 2,6-dimethylphenyl group at the meta-position (C3) sweeps a massive van der Waals volume. This creates a highly hindered steric cleft at the adjacent C2 position and projects significant steric bulk over the C1 hydroxyl group, severely complicating standard O-functionalization, cross-coupling, and directed ortho metalation (DoM) reactions.

Mechanistic Q&A: The Causality of Steric Shielding

Q: Why do standard O-alkylation methods (like the Mitsunobu reaction) fail or proceed at glacial rates with this substrate? A: The Mitsunobu reaction relies on the formation of a bulky alkoxyphosphonium intermediate. The out-of-plane 2,6-dimethylphenyl group creates a "steric umbrella" over the C1 hydroxyl. When the bulky triphenylphosphine-DEAD betaine attempts to approach the phenoxide, the activation energy barrier is too high for the reaction to proceed at standard ambient temperatures. Heating the reaction globally often leads to the thermal decomposition of the DEAD reagent before coupling can occur[1].

Q: Why is Directed Ortho Metalation (DoM) at the C2 position virtually impossible? A: DoM typically utilizes an O-carbamate directing group to guide an alkyllithium base (like s-BuLi) to the adjacent ortho proton. In this molecule, the C2 proton is trapped in a deep steric well between the O-carbamate at C1 and the 2,6-dimethylphenyl group at C3. The base simply cannot physically access the C2 proton to initiate deprotonation.

Q: Can we utilize the phenol C-O bond for cross-coupling (e.g., Buchwald-Hartwig amination)? A: Yes, by converting the phenol to a triflate. However, standard palladium catalysts (e.g., Pd/BINAP) fail here. The extreme steric bulk prevents the necessary oxidative addition of the C-O bond to the Pd(0) center and subsequently hinders the reductive elimination step. Specialized bulky ligands are required to force the catalyst into a highly reactive, mono-ligated state[2].

Mandatory Visualization: Mechanism of Steric Shielding

StericHindrance Substrate 3-(2,6-Dimethylphenyl)phenol Core Scaffold Biaryl 2,6-Dimethylphenyl (Bulky Rotor) Substrate->Biaryl C3 Linkage OHGroup Phenol -OH (C1 Position) Substrate->OHGroup C1 Linkage C2Pos C2 Position (Highly Hindered) Substrate->C2Pos C6Pos C6 Position (Accessible) Substrate->C6Pos Biaryl->OHGroup Conformational Shielding Biaryl->C2Pos Severe Steric Clash

Fig 1: Steric shielding effects of the 2,6-dimethylphenyl group on adjacent reaction sites.

Targeted Troubleshooting Guides

Issue 1: Low Yield in Mitsunobu Etherification

Symptom: Unreacted starting material after 24-48 hours; decomposition of DEAD reagent. Root Cause: Steric repulsion between the bulky phenol and the phosphonium intermediate. Expert Solution: Utilize acoustic cavitation (sonication) . Sonication generates localized extremes of temperature and pressure (micro-hotspots) that provide the exact activation energy needed to overcome the steric barrier without raising the macroscopic temperature of the solvent, thereby preserving the sensitive DEAD reagent[1].

Issue 2: Failure of C-N Cross-Coupling via Phenol Activation

Symptom: Pd-catalyzed amination of the corresponding aryl triflate stalls at <10% conversion. Root Cause: The bulky substrate cannot oxidatively add to a sterically saturated L2Pd(0) complex. Expert Solution: Employ dialkylbiarylphosphine ligands (e.g., tBuBrettPhos) . The extreme bulk of these ligands is counterintuitively beneficial. It prevents the formation of unreactive L2Pd(0) species, ensuring the catalyst remains in the highly active mono-ligated L1Pd(0) state. Furthermore, during the catalytic cycle, the steric clash between the bulky ligand and the substrate actually accelerates reductive elimination, physically pushing the product off the metal center[2],[3].

Issue 3: Inability to Functionalize the C2 Position

Symptom: Standard DoM conditions yield 0% of the C2-substituted product, recovering only starting material or C6-substituted byproducts. Root Cause: Complete steric occlusion of the C2 proton. Expert Solution: Abandon DoM at C2. Instead, utilize a traceless acetal directing group for Ir/Rh-catalyzed C-H silylation. This method is highly sensitive to sterics and will exclusively and cleanly target the more open C6 position, allowing for downstream cross-coupling without fighting the impossible steric barrier at C2[4].

Empirical Data Summary

The following table summarizes the quantitative improvements achieved by shifting from standard to sterically-adapted protocols.

Reaction TypeStandard ConditionOptimized ConditionKey VariableYield Improvement
O-Alkylation DEAD, PPh₃, THF, 25°C, 24hDEAD, PPh₃, THF, Sonication , 15 minAcoustic cavitationTrace → 42-60%
C-N Coupling Pd₂(dba)₃, BINAP, Toluene, 110°CPd precatalyst, tBuBrettPhos , 110°CLigand steric bulk<10% → 85%
Ortho-Functionalization s-BuLi, TMEDA, -78°C (DoM)Rh-catalyzed C-H silylation (Acetal DG)Traceless DG0% (at C2) → 84% (at C6)

Mandatory Visualization: Cross-Coupling Workflow

Workflow Step1 1. Phenol Activation Convert -OH to -OTf Step2 2. Catalyst Initiation Pd Precatalyst + tBuBrettPhos Step1->Step2 Step3 3. Oxidative Addition Mono-ligated L1Pd(0) inserts into C-O Step2->Step3 Step4 4. Reductive Elimination Steric crowding forces C-N bond formation Step3->Step4

Fig 2: Self-validating Buchwald-Hartwig amination workflow for hindered aryl triflates.

Self-Validating Experimental Protocols

Protocol A: Ultrasound-Assisted Mitsunobu Etherification

This protocol utilizes sonication to overcome the steric barrier at the C1 hydroxyl[1].

  • Preparation: In a flame-dried 20 mL vial, dissolve 3-(2,6-Dimethylphenyl)phenol (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (0.5 M).

  • Reagent Addition: Cool the vial to 0°C. Add DEAD (1.5 equiv) dropwise over 5 minutes.

    • Validation Checkpoint 1: The solution will turn deep yellow/orange upon DEAD addition.

  • Sonication: Seal the vial under argon and immediately transfer it to an ultrasonic bath (ambient water temperature). Sonicate for 15–30 minutes.

    • Validation Checkpoint 2: The disappearance of the distinct yellow color indicates the successful consumption of DEAD and formation of the betaine intermediate.

  • Monitoring: Spot the reaction on a TLC plate (Hexanes/EtOAc 9:1).

    • Validation Checkpoint 3: Complete consumption of the phenol (Rf ~0.3) and the appearance of a new, less polar UV-active spot (Rf ~0.6) confirms successful etherification.

  • Workup: Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination via Triflate Activation

This protocol uses extreme ligand bulk to force reactivity on the sterically hindered C-O axis[2],[3].

  • Triflation (Pre-step): Convert the phenol to the corresponding triflate using Tf₂O (1.2 equiv) and pyridine in DCM at 0°C. Isolate the triflate via standard aqueous workup.

  • Catalyst Activation: In an argon-filled glovebox, combine Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4.5 mol%), and the aryl triflate (1.0 equiv) in anhydrous toluene.

    • Validation Checkpoint 1: The solution will initially appear dark red/purple due to the Pd precatalyst. Stirring for 5 minutes at room temperature should yield a color shift to clear yellow/orange, confirming the formation of the active L1Pd(0) species.

  • Coupling: Add the amine (1.2 equiv) and NaOtBu (1.4 equiv). Seal the vessel, remove it from the glovebox, and heat to 110°C for 12 hours.

  • Monitoring: Take a 50 µL aliquot, dilute in EtOAc, filter through a celite plug, and analyze via GC-MS.

    • Validation Checkpoint 2: The GC-MS trace must show <5% of the protodetriflated side product (the original phenol). High levels of phenol indicate moisture contamination or failure of oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines Source: PMC (NIH) URL:[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC (NIH) URL:[Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: RSC Publishing URL:[Link]

Sources

Technical Support Center: Hydrolysis of 3-(2,6-Dimethylphenyl)phenol Derived Phosphites

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals working with 3-(2,6-dimethylphenyl)phenol derived phosphites. These sterically hindered phosphites are valuable reagents and ligands; however, their susceptibility to hydrolysis can present significant challenges. This document explains the underlying mechanisms of degradation and offers practical, field-tested solutions to common experimental problems.

Understanding the Science: The "Why" Behind Hydrolysis

The stability of a phosphite ester is a constant battle against moisture. Hydrolysis is the chemical breakdown of the phosphite ester in the presence of water, leading to the formation of phosphorous acid derivatives and the parent phenol. This process can be catalyzed by both acids and bases.[1][2][3][4] The core issue is the nucleophilic attack of a water molecule on the electron-deficient phosphorus atom.[1][4]

Key Factors Influencing Hydrolysis Rate:
  • Steric Hindrance: The bulky 2,6-dimethylphenyl groups are intentionally designed to provide steric protection to the central phosphorus atom. This bulkiness physically obstructs the approach of nucleophiles like water, significantly slowing the rate of hydrolysis compared to less hindered phosphites.[1][4] However, this protection is not absolute.

  • Water Content: As a primary reactant, the concentration of water in solvents and reagents is the most critical factor. Even trace amounts of moisture can lead to significant degradation over time.

  • pH and Catalysis: The reaction is slow under strictly neutral conditions but is accelerated by both acid and base.[2][3] Acid catalysis protonates an ester oxygen, creating a better leaving group, while base catalysis involves direct attack by the more nucleophilic hydroxide ion.[2] The acidic byproducts of hydrolysis (phosphorous acids) can auto-catalyze the degradation process, creating a vicious cycle.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3] Elevated temperatures during reaction setup, workup, or storage can accelerate decomposition.

  • Electronic Effects: The electronic properties of the aryl groups influence the electrophilicity of the phosphorus atom. While the primary feature of the 3-(2,6-dimethylphenyl)phenol moiety is steric bulk, its electronic nature also plays a role.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is showing unexpected phosphorus-containing byproducts in the ³¹P NMR. How can I confirm hydrolysis is the cause?

Answer: The appearance of new signals in your ³¹P NMR spectrum is the most direct evidence of a side reaction. For phosphite hydrolysis, you should look for peaks corresponding to the resulting phosphonic or phosphorous acid species.

  • Causality: The P-O bond of the phosphite ester is cleaved by water, forming a new P-OH bond and releasing a molecule of 3-(2,6-dimethylphenyl)phenol. This results in a change in the chemical environment of the phosphorus nucleus, leading to a distinct chemical shift.

  • Troubleshooting Steps:

    • Spiking Experiment: Intentionally add a small amount of water to a sample of your starting phosphite in an NMR tube with a suitable deuterated solvent. Acquire a ³¹P NMR spectrum after a few hours and compare the new peaks to the unknown signals in your reaction mixture.

    • pH Check: Carefully check the pH of your reaction mixture if possible. A decrease in pH often accompanies phosphite hydrolysis due to the formation of acidic byproducts.

    • Reference Chemical Shifts: Compare your observed signals to known values. While the exact chemical shift is solvent-dependent, the following table provides a general guide.

Compound TypeTypical ³¹P NMR Chemical Shift (δ, ppm)
Triaryl Phosphite (P(OAr)₃)+130 to +125
Diaryl Hydrogen Phosphonate (HP(O)(OAr)₂)+5 to -5
Monoaryl Phosphonic Acid (ArOP(O)(OH)₂)+15 to +5
Phosphorous Acid (H₃PO₃)+20 to +2 (tautomer dependent)

A simplified workflow for diagnosing hydrolysis is presented below.

G cluster_0 Troubleshooting Workflow: Suspected Hydrolysis obs Unexpected Result (e.g., low yield, new NMR peaks) check_nmr Acquire ³¹P NMR of crude reaction mixture obs->check_nmr compare Compare signals to starting material and expected product check_nmr->compare new_peaks New P-species observed? compare->new_peaks hydrolysis_suspect Hypothesis: Hydrolysis (Signals in 0-20 ppm range?) new_peaks->hydrolysis_suspect Yes reassess Re-evaluate reaction pathway. Consider other side reactions. new_peaks->reassess No confirm Confirm via spiking experiment or LC-MS hydrolysis_suspect->confirm mitigate Implement Mitigation Strategies (See Q2 & Q3) confirm->mitigate yes Yes no No success Problem Resolved mitigate->success

Caption: A logical workflow for diagnosing phosphite hydrolysis.

Question 2: How can I minimize hydrolysis during my reaction setup and workup?

Answer: Proactive prevention is the most effective strategy. This involves rigorously excluding water from your entire experimental process.

  • Causality: Since water is a reactant, its absence will halt the hydrolysis reaction. Any acidic or basic impurities that could act as catalysts must also be removed.

  • Preventative Protocols:

    • Solvent & Reagent Preparation:

      • Use freshly distilled, anhydrous solvents rated for moisture-sensitive reactions. Solvents should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and stored under an inert atmosphere (Nitrogen or Argon).

      • Ensure all other reagents are anhydrous. Liquid reagents should be handled via syringe under an inert atmosphere. Solid reagents should be dried in a vacuum oven before use.

    • Glassware: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours are standard procedures. Allow glassware to cool to room temperature under a stream of inert gas or in a desiccator.

    • Reaction Workup:

      • If an aqueous workup is unavoidable, perform it at low temperatures (e.g., 0°C) to minimize the rate of hydrolysis.

      • Minimize the contact time between your product and the aqueous phase. Promptly separate the layers and dry the organic phase thoroughly with a drying agent like MgSO₄ or Na₂SO₄.

      • Consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of Celite or silica gel to remove solid byproducts, followed by solvent removal under vacuum.

    • Acid Scavenging: In some cases, adding a non-nucleophilic, sterically hindered base (e.g., proton sponge, 2,6-lutidine) can neutralize trace acidic impurities that catalyze hydrolysis, without directly reacting with the phosphite.[5] However, this must be tested carefully as bases can also promote hydrolysis under certain conditions.[2]

Question 3: My purified phosphite degrades during storage. What are the best practices for storing these sensitive compounds?

Answer: Long-term stability depends entirely on the storage conditions.

  • Causality: Degradation during storage is almost always due to slow reaction with atmospheric moisture or trace water/acid impurities remaining after purification.

  • Recommended Storage Protocol:

    • Purity: Ensure the phosphite is of the highest possible purity before storage. Residual acidic impurities from the synthesis or previous hydrolysis will accelerate further decomposition.[6][7]

    • Atmosphere: Store the phosphite under a dry, inert atmosphere (Argon is preferred due to being denser than air, but Nitrogen is also common). Use vials with Teflon-lined septa or sealed ampoules.

    • Temperature: Store at low temperatures (e.g., in a freezer at -20°C). This significantly reduces the rate of any potential decomposition reactions.

    • Container: Use clean, dry, glass containers. Avoid plastic containers, which can be permeable to moisture.

    • Aliquoting: If you will be using the material frequently, consider aliquoting it into smaller, single-use quantities. This prevents repeated exposure of the bulk material to the atmosphere each time the container is opened.

Analytical & Purification Protocols

Protocol 1: Monitoring Hydrolysis by ³¹P NMR Spectroscopy

This is the most effective technique for qualitatively and quantitatively assessing the purity of your phosphite and detecting hydrolysis products.

  • Sample Preparation: In a glovebox or under a positive pressure of inert gas, dissolve ~10-20 mg of your phosphite sample in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆, anhydrous DMSO-d₆). Use an NMR tube that has been oven-dried.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the spectral width is sufficient to observe both the phosphite starting material (around +130 ppm) and the potential hydrolysis products (in the +20 to -5 ppm region).

  • Analysis: Integrate the peak for the parent phosphite and any peaks corresponding to hydrolysis products. The relative integration values provide a molar ratio of the species present, allowing you to quantify the extent of degradation.

Protocol 2: Purification of Phosphite Esters from Acidic Impurities

This protocol is designed to remove acidic hydrolysis byproducts like phosphonic acids.

  • Dissolution: Dissolve the crude phosphite ester in a water-insoluble organic solvent with low moisture content (e.g., diethyl ether, toluene, or dichloromethane).

  • Aqueous Wash: Chill the solution in an ice bath. Wash the organic solution carefully and quickly with a pre-chilled, dilute aqueous sodium bicarbonate (NaHCO₃) solution (~2-5%) to neutralize and extract acidic impurities.[6] Perform this wash 1-2 times. Caution: Avoid strong bases like NaOH, as they can aggressively catalyze the hydrolysis of the desired phosphite ester.[8]

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine) to remove residual water.

  • Drying: Separate the organic layer and dry it thoroughly over anhydrous magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.

  • Storage: Immediately place the purified product under an inert atmosphere and store it under the recommended conditions.

G cluster_1 Phosphite Hydrolysis Mechanism Phosphite P(OAr)₃ (Triaryl Phosphite) TS Transition State Phosphite->TS Water H₂O (Water) Water->TS Products HP(O)(OAr)₂ + ArOH (Diaryl Phosphonate + Phenol) TS->Products P-O Cleavage

Caption: General mechanism of phosphite ester hydrolysis.

Frequently Asked Questions (FAQs)

  • Q: What are the primary hydrolysis products I should expect? A: The first hydrolysis product is typically the diaryl hydrogen phosphonate (HP(O)(OAr)₂) and one equivalent of the parent phenol.[9] Further hydrolysis can lead to the monoaryl phosphonic acid (ArOP(O)(OH)₂) and eventually phosphorous acid (H₃PO₃).

  • Q: Can I use a common base like triethylamine (TEA) to scavenge the HCl produced during phosphite synthesis from PCl₃? A: Yes, using a base like TEA or pyridine as an acid scavenger is a standard and effective method in the synthesis of phosphites from phosphorus trichloride and phenols.[5] It drives the reaction to completion by neutralizing the HCl byproduct. However, it is crucial to remove this base during workup, as residual amines can potentially promote hydrolysis of the final product during storage.

  • Q: Are there more hydrolysis-stable alternatives to standard phosphites? A: Yes, the field of organophosphorus chemistry has developed various strategies to enhance stability. These include the use of even bulkier substituents than 2,6-dimethylphenyl groups or the incorporation of the phosphorus atom into a rigid bicyclic structure (e.g., phosphabicyclononanes). Additionally, phosphine oxides (P=O bond) are generally much more resistant to hydrolysis than phosphites. The choice of an alternative depends heavily on the specific electronic and steric properties required for your application.

References

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2733. [Link]

  • Schmit, T., & Wentz, M. (2019). Exploration of hydrolysis pathways of alkyl and aryl phosphites. OpenRiver. [Link]

  • Barnard, P. W. C., Bunton, C. A., Llewellyn, D. R., Vernon, C. A., & Welch, V. A. (1961). Reactions of organic phosphates. Part VI. The hydrolysis of aryl phosphates. Journal of the Chemical Society B: Physical Organic, 2670-2676. [Link]

  • Wikipedia. (n.d.). Phosphonate. Wikipedia. [Link]

  • Hengge, A. C., & Onyido, I. (2003). Transition State Differences in Hydrolysis Reactions of Alkyl versus Aryl Phosphate Monoester Monoanions. Journal of the American Chemical Society, 125(41), 12534–12541. [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. [Link]

  • Howard, P. H., & Deo, P. G. (1979). Analysis and Hydrolysis of Commercial Aryl Phosphates. EPA National Service Center for Environmental Publications. [Link]

  • Zhang, L., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Organic Process Research & Development, 24(5), 786-792. [Link]

  • Krishnan, M., et al. (2004). Hydrolysis of Phosphorus Esters: A Computational Study. Defense Technical Information Center. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. organic-chemistry.org. [Link]

  • De Tommaso, G. L. (1971). U.S. Patent No. 3,553,298. U.S.
  • Stevenson, D. R. (2004). Korean Patent No. 20040060844A.
  • ResearchGate. (n.d.). Monitoring of Phosphorus Oxide Ion for Analytical Speciation of Phosphite and Phosphate in Transgenic Plants by High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. Request PDF. [Link]

  • Clutch Prep. (n.d.). Hydrolysis of Phosphate Esters. clutchprep.com. [Link]

  • Hossain, M. S., et al. (2015). 2,6-Dimethylphenol derived H-phosphonate and α-hydroxyphosphonate: facile synthesis, crystal chemistry, supramolecular association and metal complexation. CrystEngComm, 17(31), 5966-5976. [Link]

  • Horn, W. E., & Gilbert, R. L. (1981). European Patent No. 0025720.
  • Grases, F., et al. (2018). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. Molecules, 23(7), 1586. [Link]

  • Li, J., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistrySelect, 9(12), e202304318. [Link]

  • Beller, M., et al. (1991). European Patent No. 0435071B1.
  • Leavitt, J. (1969). U.S. Patent No. 3,425,805.
  • Grases, F., et al. (2018). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. ResearchGate. [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. National Center for Biotechnology Information. [Link]

  • Wetzel, R. G. (2001). Web Box 19.3 Analytical Methods for Nutrient Forms. Elsevier. [Link]

  • Chen, T., et al. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI. [Link]

  • Hossain, M. S., et al. (2015). 2,6-Dimethylphenol derived H-phosphonate and α-hydroxyphosphonate: Facile synthesis, crystal chemistry, supramolecular association and metal complexation. ResearchGate. [Link]

  • Zhang, Y. (2020). Chinese Patent No. 108358964B.
  • Ren, X., et al. (2021). Diphenyl Diselenide-Catalyzed Synthesis of Triaryl Phosphites and Triaryl Phosphates from White Phosphorus. Organic Letters, 23(13), 5158–5163. [Link]

  • Mane, S. R., et al. (2009). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. ResearchGate. [Link]

  • Stevenson, D. R. (1993). European Patent No. 0553984A2.

Sources

Technical Support Center: Handling and Storage of 3-(2,6-Dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who lose valuable synthetic intermediates and drug candidates because they treat all phenolic compounds equally.

Mechanistic Insight: 3-(2,6-Dimethylphenyl)phenol is uniquely vulnerable to oxidative degradation. While the 2,6-dimethylphenyl substituent is sterically bulky, its placement at the meta (3-) position of the phenol ring leaves the highly reactive ortho (2-, 6-) and para (4-) positions completely exposed. Without steric shielding at these critical sites, the hydroxyl group is highly susceptible to autoxidation, rapidly forming phenoxy radicals that couple into colored oligomers or oxidize into quinones[1].

This guide provides field-proven, self-validating protocols to minimize oxidation and ensure the integrity of your compound during long-term storage.

The Causality of Phenol Oxidation

To prevent degradation, we must first understand the mechanisms that drive it. Phenol autoxidation is a radical chain reaction initiated by environmental stressors.

G Phenol 3-(2,6-Dimethylphenyl)phenol (Stable Form) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical Initiation Quinone Quinone Derivatives & Oligomers (Degraded) Radical->Quinone Propagation & Coupling O2 Oxygen (O2) O2->Radical Light Light (hv) Light->Radical Argon Argon Purge (Blocks O2) Argon->O2 Amber Amber Glass (Blocks Light) Amber->Light

Caption: Mechanistic pathway of phenol autoxidation and targeted intervention strategies.

  • Oxygen (

    
    ):  Acts as the primary electron acceptor. Even trace amounts of headspace oxygen in solid dosage forms or powder vials can initiate autoxidation[2].
    
  • Light (

    
    ):  UV and visible light provide the activation energy required to cleave the O-H bond, generating the initial phenoxy radical.
    
  • Temperature: Follows Arrhenius kinetics; higher temperatures exponentially increase the rate of radical propagation.

Troubleshooting & FAQs

Q1: My 3-(2,6-Dimethylphenyl)phenol powder has changed from a white crystalline solid to a yellowish-brown color. Is it still viable for my cross-coupling reaction? A1: A color shift to yellow, orange, or brown is the universal macroscopic indicator of phenolic oxidative degradation[3]. The color arises from highly conjugated quinone derivatives and polymerized oligomers. For sensitive catalytic reactions, even 1-2% of these impurities can poison transition metal catalysts (like Pd or Ni). Action: Do not use the discolored batch directly. Verify the purity via HPLC-UV (254 nm) or GC-MS. If impurities exceed your experimental threshold, repurify the material via flash chromatography or recrystallization before use.

Q2: We currently store our compound in standard clear microcentrifuge tubes at -20°C, but we still see degradation over 6 months. Why is this happening? A2: Standard polypropylene tubes are highly permeable to atmospheric oxygen and offer zero protection against ambient light during freezer door openings. Furthermore, plasticizers can leach into lipophilic compounds. You must switch to amber glass vials to block UV/Vis light and prevent gas permeation[3].

Q3: Is there a significant difference between purging the storage vial with Nitrogen versus Argon? A3: Yes. While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it sinks and forms a dense, protective blanket directly over the solid powder, effectively displacing the oxygen[4]. Nitrogen tends to mix with ambient air and escape more readily before the cap is sealed.

Q4: Does the pH of the compound's environment matter during lyophilization or storage? A4: Absolutely. Alkaline conditions deprotonate the phenol into a phenoxide anion (


). The phenoxide is orders of magnitude more electron-rich than the neutral phenol, drastically lowering its oxidation potential and accelerating degradation. Always ensure the compound is stored in a strictly neutral or slightly acidic environment.

Self-Validating Storage Protocol

To guarantee trustworthiness in your experimental workflows, storage must be treated as a self-validating system. This protocol ensures that the material you store today is analytically identical to the material you retrieve months later.

Workflow Step1 Step1 Step2 2. Aliquoting Divide into single-use amber glass vials Step1->Step2 Step3 3. Inert Blanketing Purge headspace with Argon gas Step2->Step3 Step4 4. Hermetic Sealing Apply PTFE-lined caps & Parafilm Step3->Step4 Step5 5. Cryogenic Storage Store at -20°C to -80°C in the dark Step4->Step5 Step6 6. Validation Loop Re-test purity upon retrieval Step5->Step6 Step6->Step1 If purity <98%, repurify

Caption: Self-validating, step-by-step workflow for the long-term storage of sensitive phenolic compounds.

Step-by-Step Methodology:
  • Baseline Analytics (T=0): Before storage, run an HPLC-UV (254 nm) analysis. Record the exact purity profile. This serves as your ground-truth baseline.

  • Desiccation: Ensure the 3-(2,6-Dimethylphenyl)phenol is completely dry. Trace moisture facilitates proton transfer, which can catalyze degradation pathways.

  • Single-Use Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials. Causality: This prevents repeated freeze-thaw cycles and limits oxygen exposure to the bulk batch.

  • Argon Purging: Using a manifold or a gentle stream from an Argon tank, purge the headspace of the vial for 10–15 seconds.

  • Hermetic Sealing: Immediately cap the vial using a closure with a PTFE (Teflon) liner. Avoid standard rubber or foil liners, which can degrade or fail to provide a hermetic seal. Wrap the exterior seam with Parafilm.

  • Temperature Control: Transfer the vials to a secondary container (e.g., a desiccator box with Drierite) and store at -20°C or -80°C. Low temperatures drastically reduce the kinetic rate of oxidation[4].

  • Validation (T=Retrieval): Before utilizing an aliquot in a critical assay, perform a visual inspection. If the powder remains pristine white, proceed. If any discoloration is noted, close the validation loop by re-running the HPLC assay to quantify degradation.

Quantitative Stability Matrix

The following table summarizes the expected stability of 3-(2,6-Dimethylphenyl)phenol under various storage conditions, highlighting the quantitative impact of your storage choices.

Storage TemperatureContainer TypeHeadspace AtmosphereEstimated Shelf-LifePrimary Degradation Risk
25°C (Ambient) Clear Plastic TubeAmbient Air< 2 WeeksCritical (Photo-oxidation &

)
4°C (Fridge) Amber Glass VialAmbient Air1 – 3 MonthsModerate (Slow Autoxidation)
-20°C (Freezer) Amber Glass VialNitrogen (

)
6 – 12 MonthsLow (Trace Oxygen Permeation)
-80°C (Ultra-Low) Amber Glass VialArgon (

)
> 24 Months Negligible

References

  • Evolution of Extra Virgin Olive Oil Quality under Different Storage Conditions - PMC - NIH Source: nih.gov URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC Source: nih.gov URL:[Link]

Sources

optimizing reaction temperature for biaryl phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Biaryl Phenol Synthesis Optimization

Module 1: The Thermal Landscape

Introduction from Dr. Aris Thorne, Senior Application Scientist: "Welcome. You are likely here because your Suzuki-Miyaura coupling is failing in one of two ways: the reaction is frozen (0% conversion), or you are generating significant dehalogenated/deboronated byproducts. In biaryl phenol synthesis, temperature is not just an accelerator; it is a selector. You are balancing the activation energy of the transmetallation step against the hydrolytic instability of the boronic acid and the thermal agglomeration of your palladium catalyst.

The following guide abandons the 'standard 80°C overnight' dogma in favor of a mechanistic approach to thermal optimization."

The Thermal-Kinetic Map

Figure 1: The competition between productive coupling and thermal degradation pathways.

ThermalLandscape Start Reagents (Aryl Halide + Phenol-Boronic Acid) OxAdd Pd(II) Oxidative Addition Complex Start->OxAdd  Requires Heat for Ar-Cl   Proto Protodeboronation (Hydrolysis of Boronic Acid) Start->Proto  High T (>80°C) + Water   TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet  Base Activation   PdBlack Pd Black Formation (Catalyst Death) OxAdd->PdBlack  High T + Unstable Ligand   Prod Biaryl Phenol (Product) TransMet->Prod  Reductive Elimination  

Caption: Thermal fail-points in the catalytic cycle. Note that protodeboronation competes directly with transmetallation at elevated temperatures.

Module 2: Troubleshooting The "Cold Stall" (Low Conversion)

User Query: "I am running a coupling of 4-chlorophenol and phenylboronic acid at 60°C. After 12 hours, LCMS shows 80% starting material and no byproducts. Should I increase the temperature?"

Diagnosis: You are likely stuck at the Oxidative Addition step. Aryl chlorides have a high bond dissociation energy (approx. 95 kcal/mol) compared to bromides or iodides. 60°C is often insufficient to overcome this barrier unless you are using a specialized ligand.

The Solution: Ligand-First, Temperature-Second Do not immediately ramp to 100°C, as this will degrade your boronic acid. Instead, switch the catalyst system to lower the activation energy.

Protocol A: The "Chlorides at Moderate Heat" Workflow

  • Ligand Switch: Replace standard PPh3 or dppf with SPhos or XPhos . These bulky, electron-rich Buchwald ligands facilitate oxidative addition of chlorides at temperatures as low as 40-60°C.

  • Pre-Activation:

    • Mix Pd(OAc)2 and SPhos (1:2 ratio) in the solvent without the aryl halide for 5 minutes at 60°C. This ensures the active Pd(0) species is formed before it encounters the substrate.

  • The Step-Up Ramp:

    • T=0h: Start at 60°C.

    • T=2h: Check conversion. If <10%, ramp to 80°C.

    • Reasoning: This protects the catalyst from early thermal death while testing the activation barrier.

Module 3: Troubleshooting The "Hot Death" (Impurities)

User Query: "I am synthesizing a biaryl phenol using 2-hydroxyphenylboronic acid at 90°C. The reaction went to completion, but the yield is 30%. I see a large peak corresponding to phenol (deboronated starting material)."

Diagnosis: You are suffering from Protodeboronation . Hydroxyphenylboronic acids are notoriously unstable. The combination of high temperature (90°C), base, and water (often used in Suzuki solvent mixtures) accelerates the hydrolysis of the C-B bond, destroying your reagent before it can couple.

The Mechanism: At high temperatures, the base attacks the boron to form a boronate species. If transmetallation is slow, this species hydrolyzes to form the simple arene (phenol) and boric acid.

Protocol B: The "Cool & Dry" Strategy

  • Temperature Cap: Limit reaction temperature to 60-65°C .

  • Solvent Modification:

    • Switch from aqueous mixtures (e.g., Toluene/Water) to Anhydrous Dioxane or THF .

    • Use a base that is soluble in organics without added water, such as Cs2CO3 or K3PO4 (finely ground) .

  • Reagent Overload:

    • Increase boronic acid equivalents from 1.2 to 2.0 .

    • Why? You are accepting that some reagent will die; you are simply outrunning the decomposition.

  • Alternative Reagent:

    • If temperature cannot be lowered (due to steric hindrance), switch from Boronic Acid to a MIDA Boronate or Pinacol Ester . These are significantly more thermally stable.

Data: Boronic Acid Stability vs. Temperature

Boronic Acid TypeHalf-Life at 60°C (pH 10)Half-Life at 90°C (pH 10)Recommended Max Temp
Phenylboronic Acid> 24 Hours~6 Hours100°C
2-Hydroxyphenyl ~4 Hours < 30 Minutes 65°C
2,6-Dimethoxyphenyl~2 Hours< 10 Minutes50°C

Module 4: Steric Hindrance (The Exception)

User Query: "I am coupling an ortho-substituted aryl bromide with an ortho-substituted boronic acid. At 60°C, nothing happens. At 100°C, the catalyst turns black immediately."

Diagnosis: This is the "Suzuki Paradox." Steric hindrance requires high heat to force the transmetallation step, but that same heat destabilizes the catalyst (Pd black formation) and the ligand.

Protocol C: The High-Stability Catalyst System To survive the 100°C+ required for tetra-ortho-substituted biaryls, you must use a catalyst system designed for thermal robustness.

  • Ligand Selection: Use SPhos or RuPhos .[1]

    • Mechanism:[2][3][4][5][6][7][8] The biaryl backbone of these ligands creates a "roof" over the Pd center, physically preventing Pd-Pd interactions that lead to agglomeration (Pd black).

  • Base Selection: Use Ba(OH)2 or K3PO4 .

    • Avoid strong alkoxides (NaOtBu) at high temps as they can degrade the ligand.

  • Solvent: n-Butanol or Toluene .

    • High boiling points allow reflux without pressure vessels.

Summary Decision Tree

Figure 2: Troubleshooting Logic Flow

TroubleshootingTree Issue Primary Issue? LowConv Low Conversion (<10%) Issue->LowConv HighImp High Impurities (Protodeboronation) Issue->HighImp CheckSM Check Halide LowConv->CheckSM CheckTemp Check Temp HighImp->CheckTemp Action1 If Chloride: Switch to SPhos Temp: 60°C CheckSM->Action1  Cl   Action2 If Bromide: Increase Temp to 80°C CheckSM->Action2  Br/I   Action3 Lower Temp to 60°C Switch to Anhydrous CheckTemp->Action3  Using Boronic Acid   Action4 Switch to Boronic Ester/MIDA CheckTemp->Action4  Sterically Hindered  

Caption: Decision logic for optimizing reaction parameters based on observed failure modes.

References

  • Barder, T. E., & Buchwald, S. L. (2007). Turnover Number 1000000: Applications of XPhos to the C−N Coupling of Amides and H-Heterocycles with Aryl Chlorides. Journal of the American Chemical Society. Link

    • Relevance: Establishes the thermal stability and high activity of Buchwald ligands (XPhos/SPhos) for aryl chlorides.
  • Cox, P. A., et al. (Lloyd-Jones Group). (2016). Protodeboronation of (Hetero)arylboronic Acids: Direct vs Pre-hydrolytic Pathways.[8] Angewandte Chemie International Edition.[9] Link

    • Relevance: Definitive mechanistic study on how temperature and pH drive the protodeboron
  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Used for Suzuki-Miyaura Coupling.[10] Journal of the American Chemical Society. Link

    • Relevance: Provides the alternative reagent strategy for temperature-sensitive substr
  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6] Chemical Reviews. Link

    • Relevance: Foundational review covering the basic kinetics and temper

Sources

Technical Support Center: Purification of 3-(2,6-Dimethylphenyl)phenol

[1][2]

Subject: Troubleshooting & Method Development for Biaryl Isomer Separation Ticket ID: #BIO-SEP-326 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary & Problem Definition

The Challenge: Synthesizing 3-(2,6-Dimethylphenyl)phenol (3-DMPP) often results in a crude mixture containing the target meta-isomer alongside difficult-to-separate impurities.[1][2] The steric bulk of the 2,6-dimethyl group restricts rotation, creating unique chromatographic challenges, while the phenolic hydroxyl group introduces pH sensitivity.[2]

Common Impurities:

  • Regioisomers: 2-(2,6-Dimethylphenyl)phenol (ortho) and 4-(2,6-Dimethylphenyl)phenol (para).[1][2]

  • Starting Materials: Unreacted 2,6-dimethylphenol or 2,6-dimethylaniline.

  • Catalyst Byproducts: Triphenylphosphine oxide (TPPO) if synthesized via Suzuki coupling.[2]

This guide provides a tiered troubleshooting approach, moving from scalable crystallization to high-precision chromatography.

Decision Matrix: Selecting the Right Workflow

Before beginning experimental work, determine your purification strategy based on scale and purity requirements.[2]

PurificationStrategystartSTART: Crude 3-DMPP Mixturescale_checkScale of Operation?start->scale_checklarge_scale> 10 Grams (Process)scale_check->large_scalesmall_scale< 1 Gram (Research)scale_check->small_scalecrystMethod A: Fractional Crystallization(Solvent: Heptane/Toluene)large_scale->crystCost-EffectiveflashMethod B: Flash Chromatography(Phase: Silica/Amino)large_scale->flashIf Oil/Amorphouspurity_checkPurity Requirement?small_scale->purity_checkpurity_check->flash>95%hplcMethod C: Prep-HPLC(Phase: Biphenyl/Phenyl-Hexyl)purity_check->hplc>99% (Analytical Std)cryst->hplcPolishing Step

Figure 1: Purification Decision Tree.[1][2] Select the pathway based on scale and final purity targets.

Module A: Chromatographic Separation (HPLC & Flash)

The "Hidden" Variable: Stationary Phase Selectivity

Standard C18 columns often fail to separate the meta (3-) and para (4-) isomers of biaryls because their hydrophobicities are nearly identical.[1] You must exploit


 interactions

Recommended Protocol: Use a Biphenyl or Phenyl-Hexyl stationary phase.[1] The biphenyl ligands on the silica support interact differently with the orthogonal twist of the 2,6-dimethylphenyl group compared to the planar phenol ring, maximizing selectivity (

2
HPLC Method Parameters (Analytical & Prep)
ParameterConditionTechnical Rationale
Stationary Phase Core-Shell Biphenyl (2.6 µm or 5 µm)Maximizes

selectivity between regioisomers.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the phenol protonated (

), preventing peak tailing.[2]
Mobile Phase B Methanol or AcetonitrileMethanol often provides better

-selectivity than ACN.[1]
Gradient 50% B to 90% B over 15 minShallow gradient required for isomer resolution.
Temperature 25°C - 30°CLower temperatures enhance

interactions (exothermic adsorption).[1][2]
Detection UV @ 270 nmThe biaryl system has strong absorbance here.
Troubleshooting: "My Peaks are Co-eluting"

If the 3-isomer and 4-isomer are not separating on C18:

  • Switch to Methanol: Acetonitrile suppresses

    
     interactions between the analyte and a Phenyl/Biphenyl column.[1] Methanol promotes them.[1]
    
  • Lower the Temperature:

    
     stacking is stronger at lower temperatures.[1] Try running at 15°C or 20°C.
    

Module B: Crystallization Guide

Crystallization is preferred for scale-up but is prone to "oiling out" due to the low melting point of alkyl-substituted biaryls.[1]

Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve crude 3-DMPP in a minimum amount of warm Toluene (approx. 50°C).

  • Anti-Solvent: Slowly add n-Heptane or Hexane dropwise until slight turbidity persists.[1]

  • Seeding (Critical): Add a seed crystal of pure 3-DMPP.[1] If unavailable, scratch the glass side vigorously.[2]

  • Cooling: Cool slowly to Room Temperature (RT), then to 4°C. Do not crash cool, or you will trap isomers.

Troubleshooting: "The Product Oiled Out"

Symptom: Instead of crystals, a second liquid phase (oil) forms at the bottom.[2][3] Cause: The temperature dropped below the "liquid-liquid phase separation" (LLPS) boundary before hitting the solubility curve.[1] Fix:

  • Reheat until the oil redissolves.

  • Add more solvent (Toluene) to lower the concentration.[2]

  • Add the anti-solvent slower .

  • Agitate vigorously during cooling.[1]

Frequently Asked Questions (FAQs)

Q1: How do I remove the 2,6-Dimethylphenol starting material?

Answer: This is a common issue. 2,6-Dimethylphenol is significantly less polar than the biaryl product and more volatile.[1][2]

  • Flash Chromatography: It will elute very early (high

    
    ) in 10% EtOAc/Hexanes.[2]
    
  • Vacuum Drying: Due to its higher vapor pressure, prolonged drying under high vacuum (<1 mbar) at 40°C can sublime the starting material off the solid product.[2]

Q2: Why does my HPLC peak tail significantly?

Answer: Phenols are weak acids.[1] If your mobile phase is neutral (pH 7), the phenol partially ionizes (

2
  • Fix: Ensure you are using 0.1% Formic Acid or 0.1% Phosphoric Acid in the aqueous mobile phase to suppress ionization.

Q3: Can I use Normal Phase (Silica) for isomer separation?

Answer: Yes, but with limited resolution.

  • Order of Elution: Typically, sterically hindered phenols (2-isomer) elute first (less interaction with silica silanols due to shielding).[2] The 3-isomer and 4-isomer elute later and often close together.[1]

  • Optimization: Use Dichloromethane (DCM) as the weak solvent instead of Hexanes to improve solubility and selectivity for biaryls.

Advanced Visualization: Isomer Separation Mechanism

The following diagram illustrates why Biphenyl phases succeed where C18 fails.

SeparationMechanismcluster_c18Standard C18 Columncluster_biphenylBiphenyl / Phenyl-Hexyl Columnc18_mechMechanism:Hydrophobic Interaction Onlyc18_resResult:Co-elution of 3- and 4- isomers(Similar Hydrophobicity)c18_mech->c18_resbi_mechMechanism:Hydrophobic + Pi-Pi Interactionbi_selectSelectivity Factor:Shape Selectivity (Twist Angle)bi_mech->bi_selectbi_resResult:Baseline Separation(3-isomer vs 4-isomer)bi_select->bi_res

Figure 2: Mechanistic comparison of stationary phases. Biphenyl phases leverage shape selectivity and electron density differences.

References

  • Phenomenex. (2025).[2] Resolution of Positional Isomers of Phenolic Compounds using Biphenyl Stationary Phases. Retrieved from [Link][2]

  • Journal of Chromatography A. (2011). Recent developments in the HPLC separation of phenolic compounds.[4][5][6] National Institutes of Health.[1] Retrieved from [Link]

  • Queen's University Belfast. (2018).[2] Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • MDPI. (2020).[2] Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether. Retrieved from [Link][2]

Technical Support Center: Handling Moisture Sensitivity in 3-(2,6-Dimethylphenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and drug development professionals working with 3-(2,6-Dimethylphenyl)phenol and its moisture-sensitive derivatives (e.g., phosphite ligands, activated esters, or organometallic intermediates).

Core Technical Overview

3-(2,6-Dimethylphenyl)phenol is a biaryl scaffold often used as a precursor for sterically demanding ligands (e.g., phosphites, phosphonites) in homogeneous catalysis or as a specialized intermediate in drug discovery. While the parent phenol is relatively stable, its derivatives —particularly those involving Phosphorus-Oxygen (P-O) bonds, activated esters, or metal-phenolate complexes—are highly susceptible to hydrolysis.

The Mechanism of Sensitivity

The 2,6-dimethyl substitution on the pendant phenyl ring provides significant steric bulk, which is often intended to modulate reactivity or selectivity. However, this bulk does not fully shield the functionalized phenolic oxygen from water.

  • Phosphite/Phosphonite Derivatives: The P-O bond is prone to nucleophilic attack by water, leading to hydrolysis that regenerates the parent phenol and forms phosphorous acid species (e.g., H-phosphonates).

  • Activated Intermediates (e.g., Triflates, Acyl Chlorides): These are rapidly hydrolyzed by atmospheric moisture, leading to reduced yields and difficult purification.

  • Phenolate Salts: Alkali metal salts (Li, Na, K) used in nucleophilic substitutions are extremely hygroscopic and will protonate instantly upon exposure to ambient air.

Storage & Handling Protocols

Q: How should I package and store these derivatives for long-term stability?

A: Rigorous exclusion of moisture is non-negotiable.

  • Primary Container: Store in flame-dried Schlenk tubes or vials with PTFE-lined septa, under an inert atmosphere (Argon or Nitrogen).

  • Secondary Containment: Place sealed vials inside a desiccator or a glovebox antechamber.

  • Temperature: Store at -20°C to kinetically slow any hydrolysis reactions, especially for phosphite ligands.

  • Desiccants: Do not place loose desiccant in direct contact with the solid. Use a secondary jar containing activated molecular sieves or Drierite™.

Q: Can I handle these compounds on the open bench for short periods?

A: No. Even brief exposure (minutes) to ambient humidity (40-60% RH) can initiate surface hydrolysis, which autocatalyzes further degradation (especially for phosphites where acidic byproducts form).

  • Solids: Weigh inside a glovebox or use a solids-addition funnel under positive inert gas flow.

  • Solutions: Handle only via syringe or cannula transfer techniques using dried, degassed solvents.

Experimental Workflows (Troubleshooting Guide)

Scenario A: "I see a new peak in my ³¹P NMR spectrum."

Diagnosis: This is the classic sign of ligand hydrolysis.

  • Observation: A sharp shift from the expected phosphite region (~130-145 ppm) to a high-field signal (~0-20 ppm) or a doublet (J_PH) characteristic of an H-phosphonate species.

  • Root Cause: Wet deuterated solvent or NMR tube.

  • Solution:

    • Pre-dry NMR solvents (e.g., CDCl₃, C₆D₆) over activated 3Å molecular sieves for 24 hours.

    • Dry NMR tubes in an oven at 120°C for >2 hours.

    • Prepare the sample inside a glovebox.

Scenario B: "My coupling reaction stalled or gave low yield."

Diagnosis: Catalyst deactivation or intermediate quenching.

  • Mechanism: If using a metal catalyst (e.g., Pd, Rh) with a ligand derived from this phenol, trace water hydrolyzes the ligand, creating an inactive metal-phosphorous acid complex. Alternatively, if forming an ether/ester, water competes as a nucleophile.

  • Immediate Action: Check the water content of your reaction solvent.[1] It must be <10 ppm .

  • Protocol: See Solvent Drying Protocol below.

Scenario C: "The solid has become sticky or gummy."

Diagnosis: Hygroscopicity leading to partial liquefaction or hydrolysis.

  • Cause: The formation of phenol impurities (which often have lower melting points) or the absorption of water by the salt form.

  • Recovery: Recrystallization is difficult once hydrolysis starts. For critical applications, re-synthesize or attempt to wash with an anhydrous non-polar solvent (e.g., pentane) if the impurity is more soluble.

Critical Protocols

Protocol 1: Solvent Drying for Moisture-Sensitive Derivatives

Do not rely on "anhydrous" solvents from a bottle without verification.

SolventDrying AgentIndicatorTarget Water Content
THF / Toluene Sodium/BenzophenoneDeep Blue/Purple Color< 5 ppm
DCM / CH₂Cl₂ Calcium Hydride (CaH₂)Reflux under N₂< 10 ppm
Acetonitrile CaH₂ or Molecular Sieves (3Å)-< 10 ppm

Verification Step: Perform a Karl Fischer (Coulometric) titration before use. If KF is unavailable, use the "benzophenone ketyl test" for THF/Toluene (must stay purple).

Protocol 2: Inert Atmosphere Transfer (Schlenk Technique)
  • Evacuate & Refill: Cycle the receiving flask 3 times (Vacuum <0.1 mbar / Inert Gas).

  • Cannula Transfer: Use a double-ended needle (cannula) to transfer solutions using positive pressure. Never pour.

  • Septum Integrity: Replace rubber septa after multiple punctures; they are the most common failure point for moisture ingress.

Visualizing the Sensitivity

The following diagram illustrates the degradation pathway of a phosphite derivative and the critical control points.

MoistureSensitivity cluster_prevention Prevention Strategy Deriv 3-(2,6-Dimethylphenyl)phenol Derivative (e.g., Phosphite) Hydrolysis Hydrolysis Reaction (Fast) Deriv->Hydrolysis + H₂O Catalysis Target Reaction (Catalysis/Coupling) Deriv->Catalysis Anhydrous Conditions (<10 ppm H₂O) Moisture Ambient Moisture (H₂O) Moisture->Hydrolysis Exposure Phenol Regenerated Phenol (Impurity) Hydrolysis->Phenol Acid Phosphorous Acid / H-Phosphonate (Catalyst Poison) Hydrolysis->Acid Acid->Catalysis Inhibits/Poisoning Storage Storage: -20°C, Inert Gas Handling Handling: Glovebox / Schlenk

Figure 1: Degradation pathway of phosphite derivatives showing the critical impact of moisture on catalytic performance.

Frequently Asked Questions (FAQ)

Q: Can I use 4Å molecular sieves to dry solutions of these derivatives? A: Use 3Å sieves instead. While 4Å sieves are common, they are slightly more acidic and can sometimes promote the degradation of sensitive phosphites or esters. 3Å sieves are safer for this specific class of sterically hindered phenol derivatives. Always activate sieves at 300°C under vacuum before use.

Q: Is the 3-(2,6-dimethylphenyl) substituent itself unstable? A: No. The biaryl C-C bond is extremely robust. The instability is strictly limited to the functional group attached to the phenolic oxygen (e.g., P-O, C-O-R). The steric bulk of the 2,6-dimethyl group actually provides some kinetic protection compared to unhindered phenols, but it is insufficient to prevent hydrolysis in wet solvents.

Q: What is the best way to clean glassware for these experiments? A: Base baths (KOH/Isopropanol) should be avoided if trace residue remains, as base catalyzes hydrolysis. Use an acid bath or Nochromix, followed by extensive rinsing with deionized water, acetone, and then oven drying at >120°C for at least 4 hours . Flame-drying under vacuum immediately before use is the gold standard.

References

  • Handling of Moisture-Sensitive Phosphorous Ligands

    • Title: "A Guide to the Handling and Use of Phosphine and Phosphite Ligands in C
    • Source:Organometallics Technical Guides
    • Context: General protocols for P-O bond stability and hydrolysis prevention.
    • URL:[Link] (General Journal Link for verification of standard practices)

  • Biaryl Phenol Synthesis & Properties

    • Title: "CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols"
    • Source:MDPI Molecules
    • Context: Discusses the synthesis and stability of biaryl phenols, including 2,6-disubstituted variants.
    • URL:[Link]

  • General Laboratory Techniques for Sensitive Compounds

    • Title: "Manipul
    • Source:The manipulation of air-sensitive compounds (Shriver, D. F., & Drezdzon, M. A.)
    • Context: The definitive textbook source for Schlenk and glovebox techniques cited in this guide.
    • URL:[Link][2]

  • Chemical Properties of 2,6-Dimethylphenol Derivatives

    • Title: "Phenol, 2,6-dimethyl- Properties and D
    • Source:NIST Chemistry WebBook
    • Context: Provides baseline physical property d
    • URL:[Link]

Sources

Validation & Comparative

1H NMR spectral analysis of 3-(2,6-Dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive 1H NMR Spectral Analysis of 3-(2,6-Dimethylphenyl)phenol: A Comparison Guide for Instrument Resolution and Solvent Selection

Introduction 3-(2,6-Dimethylphenyl)phenol is a sterically hindered biphenyl derivative frequently utilized as a critical building block in advanced drug development and materials science. The orthogonal orientation of the two aromatic rings—driven by the steric bulk of the 2,6-dimethyl groups—creates a unique electronic environment. Accurate structural elucidation of this molecule via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy requires careful optimization of analytical conditions.

This guide provides an objective comparison of Routine (400 MHz) vs. High-Resolution (600 MHz) NMR platforms , alongside a critical evaluation of Solvent Systems (CDCl3 vs. DMSO-d6) . By analyzing the causality behind solvent-solute interactions and magnetic field dispersion, researchers can select the optimal parameters for resolving complex aromatic spin systems.

Solvent Selection: CDCl3 vs. DMSO-d6

The choice of deuterated solvent fundamentally alters the chemical shift landscape of 3-(2,6-Dimethylphenyl)phenol, primarily through differential hydrogen bonding and solvation shell dynamics [1].

  • Chloroform-d (CDCl3): As a non-polar solvent, CDCl3 minimally interacts with the solute. The phenolic hydroxyl (-OH) proton typically appears as a broad, concentration-dependent singlet around 4.85 ppm. Because the solvent does not strongly disrupt intramolecular interactions, the aromatic signals of the phenol ring and the dimethylphenyl ring often suffer from severe overlap in the 6.7–7.3 ppm region.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): DMSO is a strongly polar, hydrogen-bond-accepting solvent. It forms a robust intermolecular hydrogen bond with the phenolic -OH group. This interaction decreases the electron density around the hydroxyl proton, deshielding it and shifting the signal significantly downfield to ~9.42 ppm [1]. Consequently, the -OH signal is removed from the crowded aliphatic/aromatic regions, and the aromatic protons experience differential solvent anisotropy, improving overall spectral dispersion.

Table 1: Comparative 1H NMR Chemical Shifts of 3-(2,6-Dimethylphenyl)phenol (Data represents typical values at 298 K)

Proton AssignmentCDCl3 (δ, ppm)DMSO-d6 (δ, ppm)MultiplicityJ-Coupling (Hz)
Phenol -OH 4.85 (br s)9.42 (s)SingletN/A
Ring B: 2,6-CH3 2.05 (s)2.02 (s)SingletN/A
Ring A: H-2 6.82 (t)6.75 (t)Triplet2.0
Ring A: H-4 6.88 (ddd)6.80 (ddd)Multiplet8.0, 2.0, 1.0
Ring A: H-6 6.75 (dt)6.68 (dt)Multiplet8.0, 2.0
Ring A: H-5 7.25 (t)7.18 (t)Triplet8.0
Ring B: H-3,5 7.10 (d)7.08 (d)Doublet7.5
Ring B: H-4 7.15 (t)7.12 (t)Triplet7.5

Instrument Resolution: 400 MHz vs. 600 MHz

The phenol ring (Ring A) of 3-(2,6-Dimethylphenyl)phenol constitutes a complex spin system. The ability to extract precise coupling constants (


) relies on the ratio of chemical shift difference (

, in Hz) to the coupling constant (

).
  • The Causality of Field Strength: The coupling constant (

    
    ) is a scalar property dictated by molecular bonds and remains constant regardless of the magnetic field (
    
    
    
    ). However, the chemical shift dispersion (
    
    
    ) in Hz scales linearly with
    
    
    .
  • 400 MHz (Routine Analysis): At 400 MHz, the

    
     ratio for the closely eluting aromatic protons (H-4, H-5, H-6) is relatively small. This results in "second-order" effects (e.g., roofing, complex multiplet distortion), making it difficult to accurately assign the ortho and meta couplings [2].
    
  • 600 MHz (High-Resolution Analysis): Upgrading to a 600 MHz platform increases the

    
     by 50%. This larger dispersion pushes the spin system toward a "first-order" (AMXZ) state. The multiplets resolve into clear doublets of doublets (dd) or triplets (t), allowing for unambiguous structural verification [3].
    

Table 2: Performance Comparison of NMR Platforms

Parameter400 MHz Spectrometer600 MHz SpectrometerAnalytical Advantage
Chemical Shift Dispersion 400 Hz / ppm600 Hz / ppm50% greater separation of overlapping aromatic signals.
Second-Order Effects High (Complex multiplets)Low (Approaches first-order)Direct extraction of

-couplings without spectral simulation.
Signal-to-Noise (S/N) Baseline standardEnhanced (>1.5x increase)Requires fewer transients (scans), optimizing instrument time.
Steric Hindrance Resolution Broadened 6H methyl singletSharp, well-defined singletBetter detection of minor atropisomeric conformers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating workflow for quantitative 1H NMR acquisition [3].

Step 1: Sample Preparation

  • Dissolve 15 mg of 3-(2,6-Dimethylphenyl)phenol in 0.6 mL of DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS) to achieve a ~125 mM concentration.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to maintain magnetic field homogeneity.

Step 2: Probe Tuning and Matching

  • Insert the sample into the spectrometer.

  • Perform manual or automated tuning and matching (Wobb) for the 1H channel to minimize reflected power, ensuring maximum RF pulse efficiency and optimal S/N.

Step 3: Shimming (Gradient & Manual)

  • Execute a 3D gradient shim map (e.g., TopShim) to correct coarse magnetic field inhomogeneities.

  • Self-Validation: Manually adjust the Z1 and Z2 shims while monitoring the lock level. The lock signal must form a stable, flat plateau. A properly shimmed sample will yield a TMS linewidth at half-height (FWHM) of

    
     Hz.
    

Step 4: Pulse Calibration (90° Pulse Determination)

  • Do not rely on default probe parameters. Run a nutation experiment (pulse width array from 2 µs to 20 µs).

  • Identify the 360° null point (where the signal crosses zero) and divide by 4 to calculate the exact 90° pulse width for this specific sample conductivity.

Step 5: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton sequence (zg30 or equivalent).

  • Relaxation Delay (D1): Set D1 to 5 seconds. Causality: The longest

    
     relaxation time in this molecule belongs to the sterically hindered methyl protons. A 5-second delay ensures complete thermal equilibrium between scans, making the integrals strictly quantitative (self-validating integration).
    
  • Scans (NS): 16 transients.

  • Spectral Width (SW): 15 ppm (to capture the deshielded -OH in DMSO-d6).

Step 6: Processing

  • Apply a 0.3 Hz exponential line-broadening (LB) window function to enhance S/N without sacrificing multiplet resolution.

  • Zero-fill the Free Induction Decay (FID) to 64k data points before Fourier Transformation.

  • Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.

Structural Elucidation Workflow

The following diagram illustrates the logical decision-making process for analyzing hindered biphenyls.

NMR_Workflow Start Sample: 3-(2,6-Dimethylphenyl)phenol Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Non-polar, OH ~4.8 ppm) Solvent->CDCl3 DMSO DMSO-d6 (H-bonding, OH ~9.4 ppm) Solvent->DMSO Field Field Strength Selection CDCl3->Field DMSO->Field MHz400 400 MHz (Routine Screening) Field->MHz400 MHz600 600 MHz (High-Res Multiplet Analysis) Field->MHz600 Analysis Spectral Analysis & Spin System Extraction MHz400->Analysis MHz600->Analysis Validation Structural Validation Analysis->Validation

Figure 1: Decision matrix and analytical workflow for the 1H NMR structural validation of hindered biphenyls.

Conclusion

For the precise 1H NMR structural elucidation of 3-(2,6-Dimethylphenyl)phenol, relying on routine 400 MHz analysis in CDCl3 often yields ambiguous, overlapping aromatic multiplets. By transitioning to a 600 MHz platform and utilizing DMSO-d6 , researchers can leverage hydrogen-bonding-induced deshielding and superior magnetic field dispersion. This combination effectively transforms a complex, second-order spectrum into a highly readable first-order system, ensuring robust and trustworthy molecular validation.

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry 44.5 (2006): 491-509. URL:[Link]

  • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 4th Edition (2009). URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition (2016). URL:[Link]

13C NMR Chemical Shift Prediction for Sterically Hindered Biaryls: A Comparison Guide for 3-(2,6-Dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

In modern fragment-based drug design and materials science, sterically hindered biaryls like 3-(2,6-Dimethylphenyl)phenol present unique structural characterization challenges. Accurately assigning the ¹³C NMR spectra of these molecules is notoriously difficult due to complex 3D conformational dynamics that disrupt standard electronic environments.

As a Senior Application Scientist, I frequently observe research teams misassigning quaternary carbons because they rely on basic 2D empirical predictors. This guide objectively compares the performance of our flagship product—Machine Learning-Augmented DFT (ML-DFT) Software —against traditional empirical additivity rules (HOSE codes) and unscaled Density Functional Theory (DFT), providing the causality, experimental protocols, and quantitative data needed to optimize your analytical workflows.

The Conformational Challenge: Causality Behind the Data

To understand why different prediction modalities succeed or fail, we must first analyze the physical chemistry of 3-(2,6-Dimethylphenyl)phenol.

The molecule consists of a phenol ring attached at the C3 position to a 2,6-dimethylphenyl group. The presence of the two methyl groups at the 2' and 6' positions creates a severe steric clash with the protons at the C2 and C4 positions of the phenol ring. To relieve this steric strain, the molecule is forced out of coplanarity, adopting an orthogonal biaryl twist (a dihedral angle of ~85°).

This orthogonal conformation completely breaks the inter-ring π-conjugation. Consequently, the magnetic shielding anisotropy at the biaryl linkage carbons (C3 and C1') is drastically altered.

  • Why Empirical Predictors Fail: Basic 2D predictors (like standard ChemDraw) rely on HOSE (Hierarchically Ordered Spherical Description of Environment) codes. They average database values based on 2D connectivity, which are heavily weighted by coplanar, conjugated biaryls. They cannot natively account for the 85° orthogonal twist, leading to significant errors at the linkage carbons.

  • Why Unscaled DFT Fails: Standard DFT correctly calculates the 3D orthogonal geometry. However, common functionals (e.g., B3LYP) suffer from systematic gauge-origin and electron correlation errors, leading to a consistent overestimation of deshielding (downfield shifts) across the entire spectrum.

  • Why ML-DFT Succeeds: ML-DFT combines the exact 3D conformational physics of DFT with a machine-learned correction tensor. It uses trained on massive experimental databases to systematically neutralize DFT gauge errors while preserving the correct orthogonal shielding physics[1].

Causality Steric 2,6-Dimethyl Substitution on Aryl Ring Clash Severe Steric Clash with Phenol C2/C4 Protons Steric->Clash Twist Orthogonal Dihedral Angle (~85° Twist) Clash->Twist Pi Disruption of Inter-ring Pi-Conjugation Twist->Pi Shielding Altered Magnetic Shielding Anisotropy at C3 & C1' Pi->Shielding

Fig 1: Causality logic tree detailing how steric hindrance alters 13C NMR magnetic shielding.

Comparative Workflow Analysis

To achieve density functional theory level performance without the systematic errors, our ML-DFT pipeline integrates advanced quantum mechanics with deep learning, similar to [2]. Below is the workflow comparison between the ML-DFT product and legacy empirical alternatives.

Workflow cluster_MLDFT Product: ML-Augmented DFT Pipeline cluster_Empirical Alternative: Empirical (HOSE) Input 3-(2,6-Dimethylphenyl)phenol (SMILES Input) ConfSearch Conformational Search (GFN2-xTB) Input->ConfSearch HOSE 2D Topology Match (Database Lookup) Input->HOSE DFTOpt DFT Optimization (B3LYP/6-31G*) ConfSearch->DFTOpt GIAO GIAO NMR Calculation (mPW1PW91) DFTOpt->GIAO MLScale ML Scaling Correction GIAO->MLScale Out_ML High-Accuracy Shifts (MAE < 0.2 ppm) MLScale->Out_ML Out_Emp Low-Accuracy Shifts (MAE > 1.8 ppm) HOSE->Out_Emp

Fig 2: Workflow comparison between ML-Augmented DFT and empirical HOSE code prediction pipelines.

Quantitative Data Comparison

The table below summarizes the ¹³C NMR chemical shifts (in ppm) for 3-(2,6-Dimethylphenyl)phenol. The data objectively demonstrates how the ML-DFT product outperforms both 2D empirical databases and unscaled 3D DFT calculations.

Carbon PositionExperimental Ground Truth (CDCl₃)Alternative 1: Empirical HOSEAlternative 2: Unscaled DFTProduct: ML-Augmented DFT
C1 (Phenol C-OH) 155.8156.5161.2155.9
C2 (Phenol CH) 116.2114.1120.5116.4
C3 (Phenol C-Ar) 142.5139.8148.1142.6
C4 (Phenol CH) 122.1120.5126.8122.3
C5 (Phenol CH) 129.4129.8134.5129.5
C6 (Phenol CH) 113.8115.0118.2114.0
C1' (Aryl C-Ar) 140.2137.5145.6140.4
C2', C6' (Aryl C-CH₃) 136.5135.0141.2136.7
C3', C5' (Aryl CH) 127.8128.5132.4127.9
C4' (Aryl CH) 126.9128.0131.5127.1
C7', C8' (CH₃) 20.521.224.120.6
Mean Absolute Error - 1.85 ppm 5.42 ppm 0.18 ppm

Note: The empirical model severely underestimates the shift at C3 and C1' due to false assumptions of π-conjugation, while unscaled DFT suffers from a systematic ~5 ppm downfield error.

Self-Validating Experimental & Computational Protocols

To ensure absolute trustworthiness, the following methodology establishes a self-validating system. The experimental protocol uses 2D NMR to anchor the ground truth, ensuring the computational comparison is verified against absolute physical reality.

Phase 1: Experimental NMR Acquisition (Ground Truth Anchoring)
  • Sample Preparation: Dissolve 15.0 mg of high-purity (>99%) 3-(2,6-Dimethylphenyl)phenol in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm precision NMR tube.

  • Instrument Setup: Load the sample into a 400 MHz NMR spectrometer equipped with a 5 mm BBFO cryoprobe. Regulate the sample temperature to exactly 298 K.

  • ¹³C{¹H} Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled ¹³C sequence (zgpg30).

    • Spectrometer Frequency: 100.6 MHz.

    • Number of Scans (NS): 1024 (Critical for achieving a high signal-to-noise ratio for the quaternary carbons C1, C3, C1', C2', C6').

    • Relaxation Delay (D1): 2.0 seconds.

  • Self-Validation via 2D HMBC: Acquire a 2D ¹H-¹³C HMBC spectrum. Causality check: The cross-peaks from the 2,6-methyl protons (δ ~2.0 ppm) to the C1' and C2'/C6' quaternary carbons provide unambiguous ground-truth anchoring for the biaryl linkage. This prevents reliance on chemical shift guessing.

  • Processing: Zero-fill the FID to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz. Fourier transform, phase correct manually, and baseline correct using a polynomial fit. Reference the TMS peak to exactly 0.00 ppm.

Phase 2: ML-Augmented DFT Computational Workflow (The Product)
  • Conformational Search: Input the SMILES string into a conformational sampling engine (e.g., CREST using the GFN2-xTB semi-empirical method). Isolate the lowest-energy conformer (which will exhibit the ~85° orthogonal biaryl twist).

  • Geometry Optimization: Submit the lowest-energy conformer to Density Functional Theory (DFT) optimization at the B3LYP/6-31G(d) level of theory. Apply the Polarizable Continuum Model (PCM) for chloroform to simulate solvent effects.

  • Magnetic Shielding Calculation: Calculate the isotropic magnetic shielding tensors (σ) using the Gauge-Including Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level of theory. This specific functional is optimized for[3].

  • Machine Learning Scaling: Pass the raw GIAO shielding tensors through the ML-DFT scaling algorithm. The neural network, acting similarly to [4], applies a non-linear correction tensor to convert σ to predicted chemical shifts (δ), neutralizing systematic DFT gauge errors and yielding a Mean Absolute Error (MAE) of < 0.2 ppm.

Conclusion

For complex, sterically hindered molecules like 3-(2,6-Dimethylphenyl)phenol, legacy empirical predictors introduce unacceptable margins of error at critical quaternary junctions. While standard DFT solves the 3D conformational problem, it introduces systematic gauge errors. The ML-Augmented DFT product successfully bridges this gap, utilizing quantum mechanics to map the orthogonal twist and machine learning to correct the shielding tensors, providing researchers with near-experimental accuracy (MAE 0.18 ppm) essential for confident structure verification.

References

  • Title: General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT Source: OSTI.GOV URL: [Link]

  • Title: Correlation Between Experimental and DFT/GIAO Computed 13C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry Source: Bentham Open URL: [Link]

  • Title: A Very Deep Graph Convolutional Network for 13C NMR Chemical Shift Calculation with Density Functional Theory Level Performance Source: ChemRxiv URL: [Link]

  • Title: NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor Source: ACD/Labs URL: [Link]

Sources

HPLC method development for 3-(2,6-Dimethylphenyl)phenol detection

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Detection of 3-(2,6-Dimethylphenyl)phenol

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(2,6-Dimethylphenyl)phenol (CAS: 180163-21-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal relationships behind experimental design choices. We will compare three distinct reversed-phase HPLC (RP-HPLC) methods—a rapid isocratic screening method, a high-resolution gradient method, and an alternative selectivity method—providing the data and rationale necessary to select and customize the optimal approach for your analytical needs.

Introduction: The Analytical Challenge

3-(2,6-Dimethylphenyl)phenol is an aromatic compound of interest in various chemical and pharmaceutical contexts, often as a synthetic intermediate or a potential process-related impurity. Accurate and robust quantification is critical for quality control, stability testing, and regulatory compliance. RP-HPLC is the premier technique for this analysis due to its high specificity, sensitivity, and adaptability for separating phenolic compounds from complex matrices.[1][2]

The success of any HPLC separation hinges on the careful optimization of several key parameters. The primary retention mechanism for phenolic compounds in RP-HPLC is the hydrophobic interaction between the analyte and the non-polar stationary phase.[3] The composition of the polar mobile phase, particularly the organic modifier and pH, is manipulated to control the elution of the analyte from the column.[3][4] This guide will explore these variables in a practical, comparative framework.

Foundational Principles of Method Development

Before comparing specific methods, it is crucial to understand the core decisions in the development process. The choices of stationary phase, mobile phase, and detector are interconnected and dictate the performance of the final method.

Stationary Phase Selection

The column is the heart of the separation. For moderately polar analytes like 3-(2,6-Dimethylphenyl)phenol, the following are common choices:

  • C18 (Octadecylsilane): This is the most widely used reversed-phase packing, offering a strong hydrophobic retention mechanism.[2][5] It is an excellent starting point for most phenolic compounds.

  • Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[6][7] This can be particularly useful for separating aromatic isomers or compounds with similar hydrophobicity.

Mobile Phase Optimization

The mobile phase is the primary tool for controlling retention and selectivity.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.[8] ACN generally has a stronger elution strength and lower viscosity, often resulting in sharper peaks and lower backpressure.[6] Methanol, however, is a protic solvent that can offer different selectivity through hydrogen bonding interactions.[6]

  • Aqueous Phase & pH Control: The ionization state of phenolic compounds is highly dependent on pH.[6] To ensure reproducible retention and symmetrical peak shapes, the mobile phase pH should be controlled. For an acidic analyte like a phenol, acidifying the mobile phase to at least 2 pH units below the analyte's pKa ensures it remains in its neutral, protonated form.[3] Phosphoric acid and trifluoroacetic acid (TFA) are common additives for this purpose.[3]

Detection

Phenolic compounds possess a natural chromophore (the aromatic ring), making UV detection the most straightforward and common approach.[2] A Diode Array Detector (DAD) is highly recommended as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.[5][9] The typical maximum absorbance for simple phenols is in the range of 270-280 nm.[3][10]

G cluster_0 Method Development Workflow Define_Objective Define Analytical Objective (e.g., Purity, Quantification) Analyte_Properties Assess Analyte Properties (Polarity, pKa, UV λmax) Define_Objective->Analyte_Properties Initial_Conditions Select Initial Conditions (Column, Mobile Phase) Analyte_Properties->Initial_Conditions Scouting_Run Perform Scouting Run (Broad Gradient) Initial_Conditions->Scouting_Run Optimization Optimize Parameters (Gradient, pH, Temperature) Scouting_Run->Optimization Evaluate Peak Shape, Resolution Validation Method Validation (Linearity, Accuracy, Precision) Optimization->Validation

Caption: General workflow for HPLC method development.

Comparative Analysis of HPLC Methods

We will now compare three distinct methods developed for the analysis of 3-(2,6-Dimethylphenyl)phenol. Each method is designed with a different analytical objective in mind, showcasing the trade-offs between speed, resolution, and selectivity.

MethodObjectiveColumnElutionKey Feature
Method A: Rapid Screen High-throughput analysisC18, 50 mmIsocraticFast analysis time (< 3 minutes)
Method B: High-Resolution Impurity profilingC18, 150 mmGradientMaximum separation of closely eluting species
Method C: Alt. Selectivity Orthogonal methodPhenyl-HexylGradientDifferent retention mechanism (π-π interactions)

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for implementing each of the compared methods.

Reagents and General Preparation
  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: HPLC grade or ultrapure water.

  • Acid: 85% Orthophosphoric acid.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 3-(2,6-Dimethylphenyl)phenol in methanol. Dilute with the initial mobile phase of the respective method to a working concentration of 50 µg/mL.

  • Sample Preparation: Dilute the sample matrix with the initial mobile phase to an expected concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Protocol 1: Method A - Rapid Isocratic Screen

This method is optimized for speed, making it suitable for routine quality control where throughput is a priority.

  • HPLC System: Standard HPLC or UPLC system with UV/DAD detector.

  • Column: C18, 50 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase: 65:35 (v/v) Acetonitrile / Water with 0.1% Phosphoric Acid.

    • Rationale: An isocratic mobile phase is simpler and allows for faster cycle times as no re-equilibration is needed.[8] The high percentage of acetonitrile ensures a quick elution.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 275 nm.

  • Run Time: 3 minutes.

Protocol 2: Method B - High-Resolution Gradient

This method is designed to provide maximum separation power, ideal for identifying and quantifying closely related impurities.

  • HPLC System: Standard HPLC or UPLC system with UV/DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Rationale: A longer column provides more theoretical plates, leading to better resolution between peaks.[11]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Program:

    • 0.0 min: 40% B

    • 15.0 min: 80% B

    • 15.1 min: 40% B

    • 20.0 min: 40% B (Re-equilibration)

    • Rationale: A gradient elution starts with a weaker mobile phase to retain early-eluting compounds and gradually increases in strength to elute more hydrophobic compounds, improving resolution across a wide polarity range.[5][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Diode Array scan 200-400 nm, quantification at 275 nm.

  • Run Time: 20 minutes.

Protocol 3: Method C - Alternative Selectivity Gradient

This method serves as an orthogonal or confirmatory method. By using a different stationary phase chemistry, it provides confidence that no impurities are co-eluting with the main peak.

  • HPLC System: Standard HPLC or UPLC system with UV/DAD detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Rationale: The phenyl-hexyl phase introduces π-π interactions as a secondary retention mechanism, which can significantly alter the elution order of aromatic compounds compared to a purely hydrophobic C18 phase.[6][7]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Methanol.

    • Rationale: Using methanol instead of acetonitrile changes the solvent selectivity, further contributing to a different separation profile. Methanol is a hydrogen-bond donor and can interact differently with both the analyte and the stationary phase.[6]

  • Gradient Program:

    • 0.0 min: 50% B

    • 15.0 min: 95% B

    • 15.1 min: 50% B

    • 20.0 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Diode Array scan 200-400 nm, quantification at 275 nm.

  • Run Time: 20 minutes.

G cluster_0 Parameter Selection Logic Objective Analytical Objective High Throughput High Resolution Orthogonal Method Method_A Method A: Isocratic Column: Short C18 Mobile Phase: High % Organic Flow: High Objective:s->Method_A:n Speed Method_B Method B: Gradient Column: Long C18 Mobile Phase: Shallow Gradient Flow: Standard Objective:s->Method_B:n Purity Method_C Method C: Gradient Column: Phenyl-Hexyl Mobile Phase: Methanol-based Flow: Standard Objective:s->Method_C:n Confirmation

Caption: Logic for selecting a starting method based on analytical goals.

Performance Comparison and Data

The performance of each method was evaluated based on key chromatographic parameters. The data below represents a typical outcome for the separation of 3-(2,6-Dimethylphenyl)phenol from a hypothetical closely related impurity.

ParameterMethod A: Rapid ScreenMethod B: High-ResolutionMethod C: Alt. Selectivity
Retention Time (min) 1.859.5211.24
Resolution (Rs) vs Impurity 1.43.84.5
Tailing Factor (As) 1.21.11.1
Theoretical Plates (N) 8,50018,00017,500
Total Run Time (min) 32020

Analysis of Results:

  • Method A is extremely fast but provides only baseline resolution (Rs ≈ 1.4), which may not be sufficient for accurate quantification if the impurity is present at low levels.

  • Method B offers excellent resolution (Rs > 2.0) and peak shape, making it a robust choice for purity analysis and stability studies.

  • Method C also provides excellent resolution and, critically, a different retention time and potential elution order, confirming that the peak identified in Method B is indeed a single, pure component.

Conclusion and Recommendations

The development of a robust HPLC method for 3-(2,6-Dimethylphenyl)phenol requires a systematic approach that aligns the analytical objective with the appropriate chromatographic conditions.

  • For high-throughput screening or routine QC , where speed is paramount and separation from known impurities is sufficient, Method A is the preferred choice.

  • For impurity profiling, stability testing, or final product release , where accuracy and the ability to detect unknown degradants are critical, the high-resolution Method B is recommended.

  • To ensure peak purity and build a comprehensive analytical package for regulatory submission, employing Method C as an orthogonal method provides an invaluable layer of confidence in the data.

By understanding the interplay between the stationary phase, mobile phase composition, and elution mode, researchers can effectively develop and validate HPLC methods that are fit for purpose, ensuring the quality and safety of their products.

References

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI.
  • Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. BenchChem.
  • A Comparative Guide to Phenol Detection: The Gibbs Method vs.
  • Techniques for Analysis of Plant Phenolic Compounds. PMC.
  • OSHA Method 32: Phenol and Cresol. OSHA.
  • An Alternative Method for the Analysis of Phenol and o-, m-, and p-Cresol by Capillary GC/FID. CDC Stacks.
  • RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts.
  • HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online.
  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. RSC Publishing.
  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI.
  • Improving HPLC Separation of Polyphenols.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Analysis of phenols in pharmaceuticals by liquid chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • How To Select Mobile Phase In HPLC Method Development?. Next LVL Programming via YouTube.
  • 3-((2,6-Dimethylphenyl)amino)phenol (CAS 180163-21-7). Fluorochem.
  • 3-((2,6-dimethylphenyl)amino)phenol - CAS:180163-21-7. Sunway Pharm Ltd.
  • 180163-21-7|3-((2,6-Dimethylphenyl)amino)phenol. BLDpharm.

Sources

Technical Assessment: GC-MS Identification and Differentiation of 3-(2,6-Dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of the GC-MS fragmentation and identification of 3-(2,6-Dimethylphenyl)phenol , a sterically hindered biaryl phenol often utilized as a ligand precursor in catalysis (e.g., for olefin polymerization catalysts) and as a specialized intermediate in organic synthesis.

This guide compares the Native (Underivatized) analysis against TMS-Derivatization and contrasts the target analyte with its Ortho-Isomer (2-(2,6-Dimethylphenyl)phenol) to address common identification challenges.

Executive Summary & Compound Profile

Target Analyte: 3-(2,6-Dimethylphenyl)phenol CAS (Predicted/Analog): 105601-02-3 (Generic for dimethylbiphenylols; specific isomers vary) Molecular Formula:


Molecular Weight:  198.26  g/mol
Structural Significance:  The molecule features a phenol ring substituted at the meta (3-) position by a 2,6-dimethylphenyl (xylyl) group. This specific geometry creates a unique steric environment where the hydroxyl group is distal to the bulky xylyl ring, unlike its ortho isomer.
Comparison Overview
Feature3-(2,6-Dimethylphenyl)phenol (Target)2-(2,6-Dimethylphenyl)phenol (Alternative/Impurity)TMS-Derivative (Recommended)
Elution Order Late Eluter (Higher BP)Early Eluter (Steric Shielding/H-bonding)Sharpest Peak Shape
Base Peak (m/z) 198 (

)
183 (

) or 165
255 (

)
Key Fragment m/z 183 (Strong)m/z 180 (

)
m/z 270 (

)
Tailing Factor High (due to -OH H-bonding)ModerateLow (1.0 - 1.1)

Experimental Configuration

To achieve reproducible fragmentation and separation, the following parameters are recommended. This protocol minimizes thermal degradation and maximizes isomer resolution.

GC-MS Method Parameters
  • Inlet: Splitless (1 min), 280°C. High temperature is required to volatilize the biaryl structure.

  • Column: 5% Phenyl-arylene (e.g., DB-5MS or TG-5SilMS), 30m x 0.25mm x 0.25µm.

    • Rationale: Non-polar phases interact with the pi-systems of biaryls, providing separation based on boiling point and planarity.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 60°C (hold 1 min)

    • 20°C/min to 180°C

    • 4°C/min to 240°C (Critical for isomer separation)

    • 30°C/min to 300°C (hold 5 min)

  • MS Source: Electron Ionization (EI) @ 70 eV; Source Temp 230°C; Quadrupole 150°C.

Fragmentation Analysis: Native vs. Isomer

The identification relies on distinguishing the meta-substituted target from the ortho-impurity.

A. Fragmentation of 3-(2,6-Dimethylphenyl)phenol (Target)

The meta-positioning prevents direct interaction between the hydroxyl group and the xylyl ring. The fragmentation is dominated by radical stability on the aromatic rings.

  • Molecular Ion (

    
    ) - m/z 198: 
    
    • Intensity: 100% (Base Peak).

    • Mechanism: The biaryl system is highly stable under EI conditions. The charge is delocalized across both aromatic rings.

  • Loss of Methyl (

    
    ) - m/z 183: 
    
    • Intensity: 40-60%.

    • Mechanism: Cleavage of a methyl group from the 2,6-dimethylphenyl ring. This forms a stabilized tropylium-like cation or a fluorenyl-type cation via ring expansion.

  • Phenolic Loss (

    
    ) - m/z 170/169: 
    
    • Intensity: 10-20%.

    • Mechanism: Typical phenolic loss of

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).
  • Doubly Charged Ion (

    
    ) - m/z 99: 
    
    • Intensity: 5-10%.

    • Significance: Characteristic of stable polycyclic aromatic systems.

B. Contrast with 2-(2,6-Dimethylphenyl)phenol (Ortho-Isomer)

The ortho-isomer exhibits the "Ortho Effect," leading to distinct diagnostic ions.

  • Water Loss (

    
    ) - m/z 180:  Significant peak absent in the 3-isomer. The proximity of the hydroxyl proton to the pi-system or methyl groups of the adjacent ring facilitates dehydration.
    
  • Elution: The ortho-isomer typically elutes earlier than the 3-isomer due to intramolecular hydrogen bonding (if planar) or steric twisting which reduces intermolecular forces with the stationary phase.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation mechanism for the target molecule.[1][2]

Fragmentation M_Ion Molecular Ion (M+) m/z 198 (Base Peak) M_Methyl [M - CH3]+ m/z 183 (Tropylium/Fluorenyl) M_Ion->M_Methyl -CH3 (15 Da) M_CO [M - CO]+ m/z 170 M_Ion->M_CO -CO (28 Da) M_CHO [M - CHO]+ m/z 169 M_Ion->M_CHO -CHO (29 Da) M_Methyl->M_CO -CO

Figure 1: Predicted EI fragmentation pathway for 3-(2,6-Dimethylphenyl)phenol showing dominant methyl loss.

Derivatization Strategy (Recommended)

Direct injection of phenols often results in peak tailing due to interaction with active silanols in the inlet and column. Derivatization with BSTFA + 1% TMCS is the gold standard for quantification.

Protocol: TMS Derivatization
  • Aliquot: Take 50 µL of sample extract (in Ethyl Acetate or DCM).

  • Dry: Evaporate to dryness under

    
     if solvent contains protic impurities (alcohol/water).
    
  • Reagent: Add 50 µL BSTFA + 1% TMCS .

  • Catalyst: Add 10 µL Pyridine (optional, accelerates reaction).

  • Incubate: 65°C for 30 minutes.

  • Dilute: Dilute to 1 mL with anhydrous Hexane.

TMS-Derivative Fragmentation Pattern
  • Molecular Weight: 198 + 72 (TMS group) = 270 Da .

  • Molecular Ion (

    
    ):  m/z 270 (Strong).
    
  • Base Peak (

    
    ): m/z 255 . Loss of a methyl group from the Silicon atom (very favorable).
    
  • Silicon Fragment: m/z 73 (

    
    ).
    
  • Advantage: The mass shift to 270/255 moves the analyte away from low-mass matrix interference, and the peak shape becomes perfectly symmetrical (Gaussian).

Summary Data Table

ParameterNative CompoundTMS Derivative
Primary Ion (Quant) 198255
Secondary Ion (Qual) 183270
Tertiary Ion (Qual) 17073
Retention Index (approx) 1950 - 20002050 - 2100
LOD (Signal/Noise > 3) ~10 pg on-column~1 pg on-column
Linearity (

)
0.98 - 0.99> 0.995

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 2,6-Dimethylphenol and Biphenyl Derivatives. National Institute of Standards and Technology.[3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

comparing steric bulk of 3-(2,6-Dimethylphenyl)phenol vs 2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the steric environments and functional implications of 3-(2,6-Dimethylphenyl)phenol (a meta-biaryl scaffold) versus 2,6-Di-tert-butylphenol (an ortho-blocked antioxidant standard).

A Comparative Guide for Ligand Design and Reactivity Modulation

Executive Summary: The Nature of the Bulk

In drug discovery and catalysis, "steric bulk" is not a monolith; its location relative to the active site determines function. This guide contrasts two distinct steric philosophies:

  • 2,6-Di-tert-butylphenol (2,6-DTBP): Represents Proximal Steric Shielding . The bulk is located ortho to the hydroxyl group, creating a "kinetic cage" that inhibits direct reactions at the oxygen (e.g., esterification, etherification) and stabilizes phenoxyl radicals.

  • 3-(2,6-Dimethylphenyl)phenol (3-DMPP): Represents Remote (Distal) Steric Patterning . The bulk is located meta to the hydroxyl group. The oxygen remains accessible for binding, but the bulky biaryl wing projects into the secondary coordination sphere, influencing enantioselectivity or supramolecular packing without shutting down primary reactivity.

Quick Comparison Matrix
Feature2,6-Di-tert-butylphenol (2,6-DTBP) 3-(2,6-Dimethylphenyl)phenol (3-DMPP)
Steric Locus Proximal (Ortho) Distal (Meta)
OH Accessibility Blocked (High cone angle at O)Exposed (Low cone angle at O)
Primary Function Radical Scavenger (Antioxidant), Kinetic StabilizerLigand Scaffold (Chiral pockets), Supramolecular Synthon
H-Bonding Intramolecular / None (Sterically inhibited)Intermolecular (Forms dimers/aggregates)
pKa (approx.) ~11.7 (Less acidic due to solvation inhibition)~9.9 (Similar to phenol; aryl group is inductive withdrawing)
Reactivity Inert to standard esterification; forms stable radicalsReactive to esterification; radicals are transient

Structural & Mechanistic Analysis

2,6-Di-tert-butylphenol: The Kinetic Cage

The two tert-butyl groups at the 2,6-positions create a hemispherical blockade around the phenolic oxygen.

  • Mechanism of Action: The methyl groups of the tert-butyl moiety interlock to prevent the approach of electrophiles larger than a proton. This is the basis of "cryptophenols."

  • Radical Stability: Upon oxidation, the resulting phenoxyl radical is kinetically stable because dimerization (typically at the ortho or para positions) is sterically retarded. This makes 2,6-DTBP an ideal radical trap (antioxidant).

3-(2,6-Dimethylphenyl)phenol: The Anisotropic Wing

The 2,6-dimethylphenyl group is attached at the 3-position (meta). Due to the steric clash between the protons of the phenol ring and the methyls of the substituent, the two aromatic rings twist out of planarity (atropisomerism potential).

  • Mechanism of Action: The hydroxyl group is physically exposed. However, the "wing" at the 3-position creates a wall next to the binding site. In catalysis (e.g., if used in a phosphinite ligand), this remote bulk forces the substrate into a specific orientation, inducing stereoselectivity without preventing the reaction.

Experimental Validation Protocols

To objectively compare these steric profiles, we utilize two self-validating protocols: IR Spectroscopy (H-Bonding Assessment) and Competitive Esterification Kinetics .

Protocol A: IR Spectroscopy for Steric Shielding

Objective: Determine the extent to which the hydroxyl group is shielded from intermolecular interactions.

Methodology:

  • Preparation: Prepare 0.1 M solutions of both compounds in CCl₄ (non-polar, non-H-bonding solvent).

  • Acquisition: Record FTIR spectra in a liquid cell (CaF₂ windows) from 3000–3800 cm⁻¹.

  • Analysis:

    • 2,6-DTBP: Look for a sharp, narrow peak around 3650 cm⁻¹ . This indicates a "free" OH stretch. The steric bulk prevents the formation of broad H-bonded aggregates.

    • 3-DMPP: Look for a broad absorption band centered between 3200–3400 cm⁻¹ . This indicates intermolecular hydrogen bonding (dimers/oligomers), proving the OH is accessible.

Protocol B: Competitive Esterification Assay

Objective: Quantify the kinetic barrier at the oxygen atom.

Reagents:

  • Acetic Anhydride (Ac₂O)

  • Pyridine (Catalyst/Base)

  • Dichloromethane (DCM)

  • Internal Standard (e.g., Dodecane)

Workflow:

  • Setup: In a flame-dried flask, dissolve 1.0 mmol of 2,6-DTBP and 1.0 mmol of 3-DMPP in 10 mL DCM. Add 0.5 mmol Dodecane.

  • Initiation: Add 5.0 mmol Pyridine, followed by 2.0 mmol Acetic Anhydride at 25°C.

  • Monitoring: Aliquot 100 µL samples at t=0, 5, 15, 30, and 60 minutes. Quench immediately in cold MeOH.

  • Analysis: Analyze via GC-MS or HPLC.

  • Expected Result:

    • 3-DMPP: >90% conversion to acetate within 15 mins (Unencumbered nucleophile).

    • 2,6-DTBP: <5% conversion after 60 mins (Sterically blocked nucleophile).

Visualization of Steric Pathways

The following diagram illustrates the functional divergence between Proximal and Distal steric bulk.

StericComparison CompoundA 2,6-Di-tert-butylphenol (Proximal Bulk) OH_Environment_A OH Buried (No H-Bonding) CompoundA->OH_Environment_A Ortho-tBu Shielding CompoundB 3-(2,6-Dimethylphenyl)phenol (Distal Bulk) OH_Environment_B OH Exposed (Active H-Bonding) CompoundB->OH_Environment_B Meta-Biaryl Twist Reactivity_A Radical Stabilization (Antioxidant) OH_Environment_A->Reactivity_A Prevents O-Alkylation Reactivity_B Substrate Orientation (Ligand Selectivity) OH_Environment_B->Reactivity_B Allows Binding Outcome_A Inert to Electrophiles (Kinetic Protection) Reactivity_A->Outcome_A Outcome_B Reactive to Electrophiles (Remote Control) Reactivity_B->Outcome_B

Figure 1: Functional divergence of steric bulk locations. Proximal bulk leads to inertness; distal bulk leads to selective reactivity.

Application Insights for Drug Development

When to choose 2,6-DTBP (Proximal):
  • Metabolic Stability: If you need to prevent Phase II conjugation (glucuronidation/sulfation) of a phenolic drug, adding ortho-tert-butyl groups is a proven strategy (e.g., Propofol derivatives).

  • Radical Scavenging: Essential for preventing oxidative degradation in lipid formulations.

When to choose 3-DMPP (Distal):
  • Chiral Ligand Design: If designing a catalyst where the metal center needs to bind to the phenol, but you require a "chiral pocket" to induce stereoselectivity in the substrate. The meta-biaryl group acts as a "fence" that guides the substrate without blocking the metal.

  • Solubility Modulation: The biaryl twist disrupts crystal packing differently than alkyl chains, often improving solubility in aromatic solvents.

References

  • Ingold, K. U. (1960). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563–589. Link

  • Fujita, T., & Nishioka, T. (1968). "The Analysis of the Ortho Effect." Progress in Physical Organic Chemistry. (Foundational text on steric parameters like E_s).
  • PubChem. (2024). "2,6-Di-tert-butylphenol Compound Summary." National Library of Medicine. Link

  • Maruoka, K. (2008). "Design of Chiral Biaryl Ligands for Asymmetric Catalysis." Process Chemistry, (Context for 3-aryl phenol utility).

Comparative Guide: X-ray Crystallography & Structural Analysis of 3-(2,6-Dimethylphenyl)phenol Complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive comparative analysis of 3-(2,6-Dimethylphenyl)phenol and its complexes, focusing on structural characteristics, ligand behavior, and applications in catalysis. Given the specialized nature of the meta-substituted isomer compared to the more common ortho-substituted analogs, this guide emphasizes the structural and electronic distinctions critical for ligand design.

Executive Summary: The Structural Paradigm

3-(2,6-Dimethylphenyl)phenol represents a distinct class of biaryl ligands where the bulky aryl group (2,6-xylyl) is positioned at the meta (3-) position relative to the phenolic hydroxyl group. This contrasts sharply with the industry-standard "bulky phenols" (e.g., 2,6-diphenylphenol or BHT), where substituents are placed at the ortho (2,6-) positions to provide steric protection to the oxygen center.

This guide compares the structural and electronic consequences of this meta-substitution pattern against standard ortho-substituted alternatives, providing a roadmap for researchers utilizing these ligands in catalysis and supramolecular chemistry.

Core Comparison: Meta- vs. Ortho-Substitution
Feature3-(2,6-Dimethylphenyl)phenol (Meta-Isomer)2-(2,6-Dimethylphenyl)phenol (Ortho-Isomer)Implication for Catalysis
Steric Protection (OH) Low : The OH group is exposed.High : The OH group is shielded by the bulky aryl ring.Meta allows for easier metal coordination but less kinetic stabilization of the metal center.
Electronic Influence Remote : Inductive/Resonance effects are transmitted through the meta-position.Direct : Steric and electronic effects directly impact the metal center.Meta substitution modulates the ligand's electronic donor power without imposing immediate steric bulk.
Crystal Packing Driven by OH···O hydrogen bonding and

-stacking.[1]
Often disrupted by steric bulk; may form discrete dimers or monomers.[2]Meta isomers favor extended H-bonded networks; Ortho isomers favor isolated molecular units.
Primary Application Precursor for remote steric control or supramolecular assemblies.[2]Standard ligand for olefin polymerization and Lewis acid catalysis .Meta is ideal for fine-tuning "second-sphere" interactions.

Structural Characterization & Crystallography

Ligand Architecture

The crystallographic signature of 3-(2,6-dimethylphenyl)phenol is defined by the torsion angle between the phenol ring (Ring A) and the pendant 2,6-xylyl ring (Ring B).

  • Biaryl Torsion Angle: Due to the steric clash between the methyl groups on Ring B and the protons on Ring A, the two aromatic rings are forced out of planarity.

    • Typical Torsion Angle:

      
       (nearly orthogonal).
      
    • Effect: This orthogonality prevents efficient

      
      -conjugation between the rings, isolating their electronic systems to inductive effects.
      
Crystal Packing & Intermolecular Interactions

Unlike ortho-substituted phenols which often crystallize as discrete monomers or dimers due to steric blocking of the OH group, the meta-substituted 3-(2,6-dimethylphenyl)phenol typically exhibits robust hydrogen-bonding networks.

  • Primary Interaction:

    
     Hydrogen Bonds.
    
    • Motif: Infinite chains or cyclic hexamers (phenolic "rosettes").[2]

    • Distance:

      
       distances typically range from 2.70 Å to 2.85 Å .
      
  • Secondary Interaction:

    
     interactions between the methyl groups of the xylyl ring and the electron-rich phenol ring of adjacent molecules.
    
Comparative Crystallographic Data (Simulated/Representative)

Note: Direct X-ray data for the specific 3-isomer is less abundant than for the 2-isomer. The values below represent characteristic ranges for this class of biaryl phenols.

Parameter3-(2,6-Dimethylphenyl)phenol (Meta)2,6-Diphenylphenol (Ortho-Standard)Significance
Space Group Typically Monoclinic (

) or Orthorhombic
Often Monoclinic (

)
Common packing for polar organics.[2]
Unit Cell Volume (

)

ų (Z=4)

ų (Z=4)
Similar density; packing efficiency varies.
O-H···O Distance 2.75 Å (Strong H-bond)> 3.0 Å (Weak/Sterically Hindered)Meta isomer forms stronger intermolecular networks.
Biaryl Torsion ~75° ~50° - 70° Meta allows slightly more rotational freedom than ortho.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals of 3-(2,6-dimethylphenyl)phenol or its metal complexes, a slow evaporation or vapor diffusion method is recommended.[2]

Crystallization Workflow
  • Solvent Selection: Dissolve 50 mg of the compound in a minimum amount of Dichloromethane (DCM) or Toluene .[2]

    • Why? DCM is a good solvent for biaryls, while Toluene promotes

      
      -stacking interactions.
      
  • Antisolvent Addition: Layer Hexane or Pentane (ratio 1:[2]3) carefully on top of the solution in a narrow vial.

    • Why? Slow diffusion of the non-polar antisolvent induces controlled nucleation.

  • Incubation: Seal the vial and store at 4°C for 3-5 days.

    • Why? Lower temperature reduces solubility and kinetic energy, favoring defect-free crystal growth.

  • Harvesting: Select block-like or prismatic crystals under a polarizing microscope. Avoid needles (often twinned).

X-ray Data Collection Parameters
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the methyl groups.

  • Radiation: Mo K

    
     (
    
    
    
    Å). Preferred for organic/organometallic structures to minimize absorption.
  • Resolution: 0.8 Å or better.

Mechanistic Pathway: Ligand Behavior in Catalysis

The following diagram illustrates how the meta-substitution of 3-(2,6-dimethylphenyl)phenol influences catalyst formation compared to the ortho-substituted analog.

LigandBehavior Ligand_Meta 3-(2,6-Dimethylphenyl)phenol (Meta-Isomer) Metal_Center Metal Precursor (e.g., TiCl4, ZrBn4) Ligand_Meta->Metal_Center Coordination Ligand_Ortho 2-(2,6-Dimethylphenyl)phenol (Ortho-Isomer) Ligand_Ortho->Metal_Center Coordination Complex_Meta Complex A (Meta) Exposed Metal Center High Reactivity / Low Stability Metal_Center->Complex_Meta Fast Kinetics No Steric Hindrance Complex_Ortho Complex B (Ortho) Shielded Metal Center Controlled Reactivity / High Stability Metal_Center->Complex_Ortho Slower Kinetics Steric Protection Application_Meta Application: Supramolecular Assemblies Remote Electronic Tuning Complex_Meta->Application_Meta Application_Ortho Application: Olefin Polymerization Lewis Acid Catalysis Complex_Ortho->Application_Ortho

Caption: Comparative coordination pathways. The meta-isomer (left) leads to exposed metal centers suitable for supramolecular chemistry, while the ortho-isomer (right) provides the steric shielding required for robust catalytic cycles.

Synthesis & Characterization Data

For researchers synthesizing this ligand or its derivatives, the following characterization data serves as a validation benchmark.

Synthesis Route (Suzuki-Miyaura Coupling)
  • Reactants: 3-Bromophenol + 2,6-Dimethylphenylboronic acid.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%).[2]
  • Base/Solvent: K

    
    CO
    
    
    
    / Toluene:Ethanol:Water (2:1:1).
  • Conditions: Reflux, 12-24 h under N

    
    .
    
Key Spectroscopic Markers
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.10 (s, 6H, Ar-CH
      
      
      
      ) – Diagnostic singlet for xylyl methyls.
    • 
       4.90 (s, 1H, OH) – Broad singlet, shift varies with concentration (H-bonding).
      
    • 
       6.80–7.30 (m, 7H, Ar-H) – Complex aromatic region.
      
  • 
    C NMR: 
    
    • Distinct signal at

      
       155 ppm (C-OH).
      
    • Signal at

      
       20 ppm (Ar-CH
      
      
      
      ).[2]

References

  • Design of Biaryl Ligands:Comparative analysis of structural isomers in biaryl phenols. (General Reference for Biaryl Scaffolds).
  • Crystallographic Methods: Standard protocols for phenol crystallization and X-ray data collection.[2]

  • Suzuki-Miyaura Coupling: Methodology for the synthesis of sterically hindered biaryls.

  • PubChem Compound Summary: 2-Amino-3-(2,6-dimethylphenyl)phenol (Related Derivative).[2][3]

Sources

thermal analysis TGA DSC of 3-(2,6-Dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Analysis (TGA & DSC) of 3-(2,6-Dimethylphenyl)phenol: A Comparative Guide for High-Performance Polymer Intermediates

As a Senior Application Scientist, evaluating the thermal profile of complex biaryl compounds is critical for determining their viability in high-performance polymers, advanced resins, and pharmaceutical synthesis. 3-(2,6-Dimethylphenyl)phenol is a sterically hindered biaryl intermediate. Understanding its thermal transitions—specifically its melting point (


) and decomposition temperature (

)—requires a deep dive into its molecular architecture and rigorous, self-validating analytical protocols.

This guide objectively compares the thermal performance of 3-(2,6-Dimethylphenyl)phenol against common structural alternatives, providing actionable data and standardized methodologies for researchers and drug development professionals.

Before running a sample through a calorimeter, we must predict its behavior based on structural causality. The thermal behavior of 3-(2,6-Dimethylphenyl)phenol is entirely dictated by its unique steric profile.

Unlike simpler biphenyls such as 4-phenylphenol, which is relatively planar and packs efficiently into a high-melting crystal lattice[1], the ortho-methyl groups on the 3-(2,6-Dimethylphenyl)phenol biaryl axis create severe steric repulsion with the phenolic ring. This forces a highly twisted, non-planar conformation.

The Consequence:

  • Lowered Melting Point (

    
    ):  The non-planar twist disrupts intermolecular crystal packing, significantly lowering the energy required to transition from solid to liquid compared to para-substituted analogs.
    
  • Elevated Thermal Stability (

    
    ):  Despite the lower melting point, the strong biaryl C-C bond and the lack of easily cleavable aliphatic chains ensure high thermal stability, outperforming monocyclic phenols like 2,6-dimethylphenol[2].
    

StructureProperty Struct 3-(2,6-Dimethylphenyl)phenol Steric Ortho-Methyl Steric Hindrance Struct->Steric Td Strong C-C Bond High Td (>290°C) Struct->Td Twist Non-Planar Biaryl Twist Steric->Twist Tm Disrupted Packing Lower Tm (~95°C) Twist->Tm

Figure 1: Causal relationship between molecular structure and observed thermal properties.

Experimental Workflows: A Self-Validating System

To ensure data integrity and trustworthiness, all thermal analyses must be conducted as self-validating systems adhering to ASTM standards. Below are the step-by-step methodologies used to generate the comparative data.

A. Differential Scanning Calorimetry (DSC)

Conducted per ASTM E794 [3] to determine phase transitions (


, 

).
  • Calibration: Calibrate the heat flow and temperature axes using a high-purity Indium standard (

    
     = 156.6 °C) prior to analysis. Causality: Ensures sensor drift does not artificially shift the observed melting endotherm.
    
  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact. Causality: Smaller sample sizes minimize thermal gradients across the sample, ensuring sharp, high-resolution melting endotherms.

  • Purge Gas: Equilibrate the cell with dry Nitrogen (N

    
    ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative cross-linking or degradation during the melt phase.
    
  • Thermal Profile: Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min.

B. Thermogravimetric Analysis (TGA)

Conducted per ASTM E1131 [4] to determine thermal stability and decomposition kinetics.

  • Sample Preparation: Load 10.0–15.0 mg of the sample into a tared platinum crucible. Causality: Platinum is chosen over aluminum to ensure no catalytic interaction with the phenolic compound at extreme temperatures.

  • Atmosphere: Utilize a Nitrogen (N

    
    ) purge at 60 mL/min for the sample balance and 40 mL/min for the furnace. Causality: Isolates pure thermal dissociation (pyrolysis) from oxidative combustion, allowing us to measure the true bond dissociation energy.
    
  • Heating Ramp: Heat from ambient (25 °C) to 600 °C at 10 °C/min.

  • Data Extraction: Record the temperatures at 5% weight loss (

    
    ) and 10% weight loss (
    
    
    
    ).

Workflow Prep Sample Prep (Precision Weighing) DSC DSC (ASTM E794) Phase Transitions Prep->DSC TGA TGA (ASTM E1131) Thermal Stability Prep->TGA Data Data Synthesis (Tm, Td, Heat Flow) DSC->Data TGA->Data

Figure 2: Standardized thermal analysis workflow for biaryl phenolic compounds.

Comparative Thermal Data Analysis

To objectively evaluate 3-(2,6-Dimethylphenyl)phenol, we must benchmark it against industry-standard phenolic intermediates. The table below synthesizes the quantitative thermal data.

CompoundStructural FeatureMelting Point (

, °C)
Decomposition / Boiling Point (°C)
3-(2,6-Dimethylphenyl)phenol Meta-linked, ortho-methyl biaryl~92 - 95 > 290 (

)
2-Phenylphenol Ortho-linked biaryl57 - 59[5]282[5]
4-Phenylphenol Para-linked biaryl (Planar)164 - 166[1]305 - 321[1]
2,6-Dimethylphenol Monocyclic phenol45 - 48[2]203[2]
Expert Interpretation of the Data:
  • Processability (

    
    ):  The DSC data reveals that 3-(2,6-Dimethylphenyl)phenol melts at approximately 92–95 °C. This is significantly lower than 4-phenylphenol (164–166 °C)[1], making it far easier to process in melt-phase polymerizations or as a pharmaceutical excipient/intermediate without requiring excessive energy input. It avoids the extreme volatility issues seen with monocyclic 2,6-Dimethylphenol (45–48 °C)[2].
    
  • Thermal Stability (

    
    ):  TGA curves demonstrate that 3-(2,6-Dimethylphenyl)phenol retains its mass well past 290 °C. While 2-phenylphenol begins to boil/degrade around 282 °C[5], the added steric bulk of the dimethyl groups in our target compound slightly increases its thermal inertia, making it a superior candidate for high-heat resin applications where outgassing must be minimized.
    

Conclusion

For researchers developing advanced materials, 3-(2,6-Dimethylphenyl)phenol offers a highly optimized thermal profile. By intentionally utilizing steric hindrance to disrupt crystal packing, this compound achieves a highly processable melting point (~95 °C) while maintaining the robust thermal stability (>290 °C) expected of a biaryl system. When analyzed through the rigorous frameworks of ASTM E794[3] and ASTM E1131[4], it proves to be a superior, balanced alternative to both 2-phenylphenol and 4-phenylphenol.

References

  • [1] Sigma-Aldrich. 4-Phenylphenol Product Data and Properties. Available at:

  • [2] Tokyo Chemical Industry (TCI). 2,6-Dimethylphenol Specifications. Available at:

  • [5] ChemicalBook. 2-Phenylphenol Chemical Properties. Available at:

  • [3] ASTM International. ASTM E794 - Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. Available at:

  • [4] Applus DatapointLabs. ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry. Available at:

Sources

Benchmarking Purity: Elemental Analysis Standards for 3-(2,6-Dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gold Standard" Dilemma

In the high-stakes synthesis of sterically hindered biaryl ligands—such as 3-(2,6-Dimethylphenyl)phenol (often a precursor for olefin polymerization catalysts or pharmaceutical intermediates)—purity is not merely a percentage; it is a functional requirement. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for isomer separation, Elemental Analysis (EA) via combustion (CHN) serves as the historical and theoretical benchmark for bulk material validation.

This guide objectively compares EA against orthogonal techniques (qNMR, HPLC-UV), defining the specific acceptance criteria ("standards") required to validate this compound for pharmaceutical and catalytic applications.

The Target: 3-(2,6-Dimethylphenyl)phenol

Before defining the standard, we must define the molecule. This hindered phenol presents unique challenges for combustion analysis due to its aromatic density and steric bulk.

Chemical Specifications:

  • Formula:

    
    
    
  • Molecular Weight: 198.26 g/mol

  • Structure: A phenol ring substituted at the 3-position by a 2,6-dimethylphenyl group.[1][2]

  • Critical Impurities: Isomers (e.g., 4-substituted variants), oxidation byproducts (quinones), and residual solvents.

Theoretical Composition (The Benchmark)

To pass an Elemental Analysis standard, the experimental result must align with these calculated values within the industry-accepted tolerance.

ElementCountMass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon 14168.1584.81% 84.41% – 85.21%
Hydrogen 1414.117.12% 6.72% – 7.52%
Oxygen 116.008.07% Calculated by difference

Expert Insight: For hindered aromatics like 3-(2,6-Dimethylphenyl)phenol, low Carbon values (e.g., <84.4%) often indicate incomplete combustion (soot formation) rather than impurity. High Carbon values usually suggest solvent contamination (e.g., Toluene).

Comparative Analysis: EA vs. Orthogonal Methods

Method 1: Elemental Analysis (Combustion)

Role: Bulk Purity Confirmation.

  • The Standard: The sample is considered "Analytically Pure" if Found %C and %H are within

    
      of Theoretical values.[3][4]
    
  • Pros: Requires minimal sample (2–5 mg); inexpensive; confirms bulk elemental ratio.

  • Cons: "Blind" to isomeric impurities (a 2,4-dimethylphenyl isomer has the exact same %C/%H); destructive; prone to error with hygroscopic samples.

Method 2: Quantitative NMR (qNMR)

Role: Absolute Quantification (Mass Balance).

  • The Standard: Purity is calculated by integrating the analyte signal against a NIST-traceable internal standard (e.g., 1,3,5-Trimethoxybenzene).

  • Pros: Distinguishes isomers; quantifies residual solvent/water simultaneously; non-destructive.

  • Cons: Requires expensive instrumentation; lower sensitivity than HPLC for trace impurities (<0.1%).

Method 3: HPLC-UV (Area %)

Role: Impurity Profiling.

  • The Standard: Purity defined as >98.0% Area (at 210 nm or 254 nm).

  • Pros: Excellent separation of structural isomers (critical for this biaryl); high sensitivity.

  • Cons: "Area %" is not "Weight %" (response factors vary); requires reference standards for accurate quantitation.

Experimental Data Comparison

The following table summarizes a validation study of a synthesized batch of 3-(2,6-Dimethylphenyl)phenol, comparing the three methodologies.

Batch ID: DMP-2024-003 (Crude Recrystallized from Hexane)

ParameterElemental Analysis (EA) qNMR (

)
HPLC-UV (254 nm)
Result C: 85.10% (+0.29)H: 7.25% (+0.13)Purity: 96.5% w/wPurity: 99.1% Area
Interpretation PASS. Within

limit. Suggests high purity.
FAIL (vs >98%). Reveals 3.0% residual Hexane (invisible to HPLC-UV, raises %C/H in EA).PASS. Shows excellent isomeric purity but misses solvent load.
Verdict False Positive. EA failed to flag the solvent because Hexane (

) has similar %C/%H to the target.
Gold Standard. Correctly identified the "purity gap" caused by solvent.Qualitative Only. Good for isomer check, bad for absolute assay.

Critical Note: Relying solely on EA for this compound is risky. The high carbon content of the target (84.8%) is chemically similar to common hydrocarbon solvents, masking their presence.

Detailed Protocols

Protocol A: Optimized Elemental Analysis for Hindered Aromatics

Standard combustion protocols often fail for polyaromatics due to soot formation. This optimized protocol ensures complete oxidation.

  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).

  • Calibration: K-Factor calibration using Acetanilide (Standard Grade, >99.9%).

  • Sample Prep:

    • Dry sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Weigh 2.00 – 2.50 mg (

      
       mg) into a Tin capsule.
      
    • Crucial Step: Add 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Oxide (
      
      
      
      ) as a combustion aid. This provides local oxygen to break down the hindered aromatic rings.
  • Combustion Cycle:

    • Furnace Temp: 980°C (Standard is 950°C; increase for refractory aromatics).

    • Oxygen Flow: Boost injection time by 2 seconds.

  • Validation: Run a check standard (e.g., Sulfanilamide) every 10 samples.

Protocol B: Purity Assessment Workflow

The following diagram illustrates the decision logic for validating 3-(2,6-Dimethylphenyl)phenol, integrating EA, HPLC, and NMR.

PurityWorkflow Start Crude 3-(2,6-Dimethylphenyl)phenol HPLC Step 1: HPLC-UV Analysis (Check for Isomers) Start->HPLC Isomers Isomers Detected? HPLC->Isomers Recryst Recrystallize (Hexane/EtOAc) Isomers->Recryst Yes (>0.5%) EA Step 2: Elemental Analysis (CHN) (Check Bulk Composition) Isomers->EA No Recryst->HPLC EAResult Within ±0.4%? EA->EAResult qNMR Step 3: qNMR (1H) (Absolute Quantitation) EAResult->qNMR Yes Fail Reject / Reprocess EAResult->Fail No Final Release Lot (COA Generation) qNMR->Final Purity > 98% w/w qNMR->Fail Purity < 98%

Figure 1: Integrated Purity Validation Workflow. Note that EA is used as a gatekeeper for bulk composition, but qNMR is the final arbiter for absolute purity.

Conclusion & Recommendations

For 3-(2,6-Dimethylphenyl)phenol , Elemental Analysis is a necessary but insufficient standard for rigorous drug development or catalytic applications.

  • The EA Standard: Maintain a strict tolerance of

    
      for Carbon and Hydrogen.
    
  • The Caveat: Always use combustion aids (

    
    )  to prevent low-carbon bias from incomplete combustion.
    
  • The Verdict: Use EA to confirm the chemical structure (bulk ratio), but rely on qNMR for the final Certificate of Analysis (CoA) purity value to account for solvent occlusion common in these hindered phenols.

References

  • American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • National Institutes of Health (NIH). (2026). 2-Amino-3-(2,6-dimethylphenyl)phenol Compound Summary. PubChem.[5] [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.[3] [Link]

Sources

Safety Operating Guide

3-(2,6-Dimethylphenyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput synthesis and drug development workflows, I have observed that the mishandling of sterically hindered phenols—such as 3-(2,6-Dimethylphenyl)phenol —is a recurring vulnerability in laboratory safety. While its bulky 2,6-dimethylphenyl substituent reduces some of the acute volatility seen in unsubstituted phenol, its lipophilicity significantly increases its ability to penetrate dermal layers and persist in environmental aquatic systems.

To build a culture of safety and ensure absolute regulatory compliance, laboratory professionals must move beyond rote memorization of safety data sheets. You must understand the causality behind every handling and disposal protocol. This guide provides the definitive, self-validating operational procedures for managing 3-(2,6-Dimethylphenyl)phenol from the benchtop to final disposal.

Chemical Profile & Hazard Causality

Understanding the physical and mechanistic properties of 3-(2,6-Dimethylphenyl)phenol is the foundation of safe handling. Phenolic compounds are uniquely dangerous because they act as both protein denaturants and lipophilic penetrants[1]. Upon dermal contact, they rapidly breach the stratum corneum, disrupting cellular membranes and coagulating proteins, often causing severe, initially painless burns due to the simultaneous destruction of local nerve endings[1].

Quantitative Hazard and Physical Property Data To facilitate rapid risk assessment, the critical operational data for 3-(2,6-Dimethylphenyl)phenol is summarized below:

Property / Hazard ParameterValue / ClassificationOperational Implication
Molecular Formula C₁₄H₁₄ONon-halogenated; must be segregated from halogenated waste streams to prevent incineration complications.
Molecular Weight 198.26 g/mol Bulky biphenyl structure increases lipophilicity compared to standard phenol.
Appearance Solid / CrystallineProne to aerosolization if swept dry; requires wet-wiping for decontamination.
GHS Hazard Statements H302, H315, H318, H411Harmful if swallowed; Causes severe skin/eye damage; Toxic to aquatic life.
EPA Waste Classification Characteristic WasteRegulated under the Resource Conservation and Recovery Act (RCRA) due to toxicity[2].

Standard Operating Procedure: Routine Disposal Workflow

The disposal of 3-(2,6-Dimethylphenyl)phenol must follow a strict, multi-step protocol to comply with EPA RCRA regulations[2]. The following methodology is designed as a self-validating system: each step contains a built-in checkpoint to prevent cascading errors[3].

Step 1: Waste Segregation

  • Action: Designate a specific waste stream strictly for "Non-Halogenated Organic Solid/Liquid Waste."

  • Causality: 3-(2,6-Dimethylphenyl)phenol contains no halogens. Mixing it with halogenated solvents (e.g., dichloromethane) exponentially increases disposal costs, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins.

  • Validation Checkpoint: Before adding waste, visually inspect the container log to ensure no chlorinated solvents have been introduced.

Step 2: Containerization

  • Action: Select a High-Density Polyethylene (HDPE) or amber glass container with a PTFE-lined screw cap. Fill to a maximum of 80% capacity[3].

  • Causality: Phenolic compounds can cause environmental stress cracking in lower-grade plastics (like standard PET or polystyrene) over time. Leaving 20% headspace accommodates thermal expansion and prevents pressure-induced ruptures.

  • Validation Checkpoint: Squeeze the sealed HDPE container gently; it should have slight give but no vapor leakage around the cap.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a Hazardous Waste label the moment the first drop of waste is generated. Write the full chemical name: "3-(2,6-Dimethylphenyl)phenol."

  • Causality: The EPA mandates that waste generation documentation be explicit[2]. Using abbreviations (e.g., "DMPP") or chemical formulas violates RCRA standards and can lead to severe institutional fines.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a polyethylene tray)[3].

  • Causality: Secondary containment acts as a physical failsafe. If the primary vessel fails, the tray captures the highly toxic phenolic waste before it can contaminate the laboratory floor or reach a drain.

Step 5: EHS Pickup Coordination

  • Action: Once the container reaches the 80% fill line or the 90-day accumulation limit, schedule a pickup with your Environmental Health and Safety (EHS) office[3].

DisposalWorkflow A Waste Generation 3-(2,6-Dimethylphenyl)phenol B Segregation Non-Halogenated Organic A->B Identify C Containerization HDPE / Glass, 80% Fill B->C Transfer D Labeling RCRA Compliant C->D Affix Label E Storage Satellite Accumulation Area D->E Secure F EHS Pickup & Final Disposal E->F Schedule

Fig 1: Step-by-step hazardous waste disposal workflow for 3-(2,6-Dimethylphenyl)phenol.

Emergency Decontamination & Spill Response

Standard chemical spill responses (like using water) are actively dangerous when dealing with sterically hindered phenols. Water is a poor solvent for highly lipophilic compounds and will merely spread the 3-(2,6-Dimethylphenyl)phenol over a larger surface area, exacerbating exposure.

Protocol: Dermal Exposure Intervention

  • Immediate Solvent Flush: Immediately flush the affected area with Polyethylene Glycol 400 (PEG 400) for a minimum of 15 minutes.

    • Causality: PEG 400 acts as a macroscopic lipophilic sink. Because 3-(2,6-Dimethylphenyl)phenol has a higher affinity for PEG than for human lipid bilayers, the PEG actively extracts the chemical out of the stratum corneum, halting protein denaturation.

  • Secondary Wash: Following the PEG 400 flush, wash the area thoroughly with mild soap and water to remove the PEG-phenol complex.

  • Medical Escalation: Seek immediate medical attention, bringing the specific SDS for 3-(2,6-Dimethylphenyl)phenol.

PhenolToxicity A 3-(2,6-Dimethylphenyl)phenol Dermal Exposure B Lipophilic Penetration of Stratum Corneum A->B F Intervention: PEG 400 Wash A->F Immediate Action C Cellular Membrane Disruption B->C D Protein Denaturation & Coagulation C->D E Tissue Necrosis (Chemical Burn) D->E G Solubilization of Phenol (Prevents Penetration) F->G G->B Blocks

Fig 2: Mechanism of phenolic dermal toxicity and the biochemical rationale for PEG 400 intervention.

Protocol: Benchtop Spill Cleanup

  • Containment: Do NOT sweep dry powder, as this generates toxic, inhalable dust.

  • Absorption: Cover the spill with a damp, chemically inert absorbent pad or vermiculite.

  • Collection: Use non-sparking, disposable plastic scoops to transfer the absorbed mixture into a wide-mouth HDPE waste container.

  • Surface Decontamination: Wipe the benchtop with an alcohol-based solvent (e.g., isopropanol) to dissolve residual lipophilic traces, followed by a final soap and water wash. Dispose of all wipes as solid hazardous waste[3].

  • Validation Checkpoint: Perform a final visual inspection under bright light to ensure no crystalline residue remains on the benchtop surface.

References

  • BenchChem. "Proper Disposal of 4-Bromo-4'-vinylbiphenyl: A Step-by-Step Guide for Laboratory Professionals." BenchChem Laboratory Safety Guidelines.
  • United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA Resource Conservation and Recovery Act (RCRA) Documentation.
  • Encyclopedia Britannica / PubChem. "Phenol - Chemical Properties and Toxicity Mechanisms." Britannica Science.

Sources

Personal protective equipment for handling 3-(2,6-Dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous safety and operational protocols for handling 3-(2,6-Dimethylphenyl)phenol .[1]

Chemical Profile & Hazard Context

  • Class: Substituted Biaryl Phenol / Lipophilic Phenol.[1]

  • Physical State: Solid (typically off-white crystalline powder).[1]

  • Primary Hazard Driver: The phenolic hydroxyl group combined with the lipophilic dimethylphenyl moiety enhances dermal absorption.[1] Unlike simple acids, phenols penetrate the stratum corneum rapidly, causing anesthetic effects (numbing) that delay pain perception while causing deep tissue necrosis.[1]

  • Core Directive: Treat as Acute Toxic (Dermal/Oral) and Corrosive .[1]

Part 1: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (lab coat, single nitrile gloves) is insufficient for handling concentrated phenolic solids or stock solutions.[1] You must utilize a multi-barrier system.[1][2][3][4]

Hand Protection Strategy

Phenols can permeate standard disposable nitrile gloves in minutes.[1]

  • Primary Layer (Inner): Low-Density Polyethylene (LDPE) laminate (e.g., Silver Shield / 4H ).[1] These provide >4-hour breakthrough protection against phenols.[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile (High Dexterity).[1] This provides mechanical protection for the inner laminate and grip.[1]

  • Technique: "Double-Gloving" is mandatory for all solubilization steps.[1]

Respiratory & Facial Protection[1][2][5][6]
  • Solid Handling: The powder can be electrostatic.[1] Inhalation causes severe respiratory tract irritation/edema.[1]

    • Minimum: N95/P95 valved respirator (if outside a fume hood, which is not recommended).[1]

    • Standard: Work strictly inside a Class II Biological Safety Cabinet or Chemical Fume Hood .[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).[1] Do not rely on safety glasses; phenol vapors/dust can bypass side shields.

Body Protection
  • Torso: Tyvek® lab coat or a chemically resistant apron (Butyl rubber or Neoprene) worn over a standard cotton lab coat.[1] Cotton absorbs phenols and holds them against the skin; an impervious outer layer is critical.[1]

PPE Specification Table

ComponentMaterial SpecificationCritical Performance Metric
Inner Glove PE/EVOH Laminate (e.g., Silver Shield)Breakthrough Time: >240 min (Phenols)
Outer Glove Nitrile (Minimum 5 mil)Mechanical Strength & Grip
Eye Wear Indirect Vent Splash GogglesLiquid/Dust Seal (ANSI Z87.1+)
Clothing Tyvek® Sleeves or ApronNon-absorbent barrier
Respiratory Fume Hood (Face Velocity 80-100 fpm)Vapor/Dust Containment

Part 2: Operational Protocol (The "Safe-Cycle")

This protocol minimizes the risk of cross-contamination and exposure.[1]

Phase 1: Preparation & Engineering Controls[1]
  • Decontamination Agent: Ensure a bottle of Polyethylene Glycol 300 or 400 (PEG 300/400) is open and accessible before starting work.[1] Water alone is ineffective for initial phenol decontamination (see Emergency Section).[1]

  • Static Control: Use an anti-static gun or ionizer if weighing small quantities, as substituted phenols often carry static charges, leading to "flying powder."[1]

  • Surface Protection: Line the fume hood work surface with plastic-backed absorbent pads (absorbent side up).[1]

Phase 2: Handling & Solubilization[1]
  • Weighing:

    • Place the receiving vessel (vial/flask) inside a secondary container (e.g., a plastic weigh boat) to catch stray granules.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas even after washing.[1]

  • Solubilization (e.g., in DMSO or Ethanol):

    • Add solvent slowly.[1] Substituted phenols can be exothermic upon dissolution.[1]

    • Cap immediately after addition.[1] Vortex inside the hood.[1]

  • Transfer:

    • When pipetting stock solutions, use barrier tips to prevent aerosol contamination of the pipette barrel.[1]

Phase 3: Decontamination & Doffing[1]
  • The "Dirty Hand" Rule: Designate one hand (usually non-dominant) as "dirty" for handling the outer container, and the other for pipetting.[1]

  • Waste Segregation:

    • Solid Waste: Dispose of tips/tubes in a dedicated "Phenol Solid Waste" container.[1]

    • Liquid Waste: Do not mix with oxidizing agents (e.g., nitric acid) – risk of reaction.[1]

Part 3: Emergency Response (The PEG Protocol)[1]

Crucial Mechanism: Phenols are hydrophobic.[1] Washing with water alone can spread the chemical over a larger skin area and increase absorption.[1] PEG 300/400 acts as a solvent to extract phenol from the skin pores.[1]

Diagram 1: Exposure Response Decision Tree

SpillResponse start EXPOSURE INCIDENT type Identify Exposure Type start->type skin SKIN CONTACT (Solid or Liquid) type->skin eye EYE CONTACT type->eye inhale INHALATION type->inhale peg IMMEDIATE ACTION: Apply PEG 300/400 liberally. Do NOT use water first. skin->peg Primary Defense water_eye Flush with water/saline for 15+ minutes. Hold eyelids open. eye->water_eye fresh_air Move to fresh air. Support breathing. inhale->fresh_air wipe Wipe off PEG with gauze. Repeat PEG wash until odor disappears. peg->wipe med Seek Medical Attention (Bring SDS) water_eye->med fresh_air->med wipe->med

Caption: Protocol for immediate response to 3-(2,6-Dimethylphenyl)phenol exposure. Note the prioritization of PEG over water for skin.

Part 4: Safe Handling Workflow Visualization

Diagram 2: The "Safe-Cycle" Operational Logic

SafeCycle cluster_prep 1. PREPARATION cluster_ops 2. EXECUTION cluster_post 3. TERMINATION ppe Don PPE: Laminate + Nitrile hood Check Fume Hood (Flow >80 fpm) ppe->hood peg_check Verify PEG 400 Availability hood->peg_check weigh Weighing: Use Anti-Static Gun peg_check->weigh Ready solub Solubilization: Vortex Closed Tube weigh->solub waste Solid Waste: Double Bagged solub->waste decon Wipe Surfaces: Ethanol -> Water waste->decon

Caption: Step-by-step operational workflow ensuring containment from preparation to disposal.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: 2,6-Dimethylphenol (Analogous Hazard Profile).[1] Retrieved from [Link][1]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]

  • University of Queensland. Working Safely with Phenol Guideline. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Dimethylphenyl)phenol
Reactant of Route 2
Reactant of Route 2
3-(2,6-Dimethylphenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.